Tetrapotassium hexacyanoferrate
Description
Structure
2D Structure
Properties
Molecular Formula |
C6FeK4N6 |
|---|---|
Molecular Weight |
368.34 g/mol |
IUPAC Name |
tetrapotassium;iron(2+);hexacyanide |
InChI |
InChI=1S/6CN.Fe.4K/c6*1-2;;;;;/q6*-1;+2;4*+1 |
InChI Key |
XOGGUFAVLNCTRS-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[K+].[Fe+2] |
Origin of Product |
United States |
Foundational & Exploratory
what is the chemical formula for Tetrapotassium hexacyanoferrate trihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrapotassium hexacyanoferrate trihydrate, also known as potassium ferrocyanide trihydrate or yellow prussiate of potash, is an inorganic coordination compound with the chemical formula K₄[Fe(CN)₆]·3H₂O .[1] It is a lemon-yellow crystalline solid that is soluble in water but insoluble in ethanol.[1] This compound is widely utilized in various scientific and industrial applications, including as a laboratory reagent, in the synthesis of pigments like Prussian blue, and in analytical chemistry techniques.[2] For professionals in research and drug development, its utility extends to histochemical staining and various assays due to its specific reactivity with iron ions.
Core Properties and Data
This compound trihydrate is valued for its stability and well-defined chemical properties. The central iron atom is in the +2 oxidation state, forming a stable octahedral complex with six cyanide ligands. The presence of three water molecules in its hydrated form is crucial for its crystalline structure.
Quantitative Data Summary
| Property | Value |
| Chemical Formula | K₄[Fe(CN)₆]·3H₂O |
| Molar Mass | 422.388 g/mol |
| Appearance | Light yellow crystalline granules[1] |
| Density | 1.85 g/cm³ (trihydrate)[1][3] |
| Melting Point | 70 °C (decomposes, loses water at 60°C)[2][3] |
| Boiling Point | Decomposes |
| Solubility in Water | 28.9 g/100 mL at 20 °C (trihydrate)[1] |
| CAS Number | 14459-95-1 (trihydrate)[1] |
Key Applications in Research
The primary application of this compound trihydrate in a research context is as a key reagent in the Prussian blue staining protocol . This histochemical method is highly sensitive for detecting the presence of ferric iron (Fe³⁺) in tissue sections, which is crucial for studies related to hemochromatosis, hemosiderosis, and other conditions involving iron overload.
Another significant application is in antioxidant assays , specifically the Potassium Ferricyanide Reducing Power (PFRAP) assay. This assay measures the reducing ability of antioxidants, which convert ferricyanide (Fe³⁺) to ferrocyanide (Fe²⁺). The resulting ferrocyanide then reacts with ferric ions to form a colored complex, allowing for spectrophotometric quantification of antioxidant activity.
Furthermore, it serves as a precursor in the synthesis of Prussian blue nanoparticles . These nanoparticles have garnered interest in various biomedical applications, including as contrast agents in magnetic resonance imaging (MRI) and in the development of biosensors.
Experimental Protocols
Prussian Blue Staining for Ferric Iron Detection in Tissue
This protocol details the procedure for identifying ferric iron deposits in paraffin-embedded tissue sections. The reaction involves treating the tissue with an acidic solution of potassium ferrocyanide. Ferric ions present in the tissue react with the ferrocyanide to form an insoluble, bright blue pigment known as Prussian blue (ferric ferrocyanide).[4]
Materials:
-
Paraffin-embedded tissue sections
-
10% Formalin (for fixation)
-
20% Aqueous Solution of Hydrochloric Acid (HCl)
-
10% Aqueous Solution of Potassium Ferrocyanide (K₄[Fe(CN)₆]·3H₂O)
-
Nuclear Fast Red solution (for counterstaining)
-
Distilled water
-
Ethanol (95% and 100%)
-
Xylene
-
Resinous mounting medium
Procedure:
-
Deparaffinization and Hydration: Deparaffinize tissue sections and hydrate them through a series of alcohol dilutions to distilled water.[4]
-
Staining Solution Preparation: Immediately before use, mix equal parts of the 20% hydrochloric acid solution and the 10% potassium ferrocyanide solution.[4]
-
Staining: Immerse the slides in the freshly prepared staining solution for 20 minutes.[4]
-
Washing: Thoroughly wash the slides in three changes of distilled water.[4]
-
Counterstaining: Counterstain the sections with Nuclear Fast Red solution for 5 minutes to visualize cell nuclei.[4]
-
Rinsing: Rinse the slides twice in distilled water.[4]
-
Dehydration: Dehydrate the sections through 95% ethanol and two changes of 100% ethanol.[4]
-
Clearing: Clear the sections in two changes of xylene, for 3 minutes each.[4]
-
Mounting: Coverslip the slides using a resinous mounting medium.[4]
Expected Results:
Visualized Workflow: Prussian Blue Staining
The following diagram illustrates the key steps in the Prussian blue staining protocol.
Caption: Workflow for Prussian Blue Staining of Tissue Sections.
References
An In-depth Technical Guide to the Synthesis and Characterization of Tetrapotassium Hexacyanoferrate Crystals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of tetrapotassium hexacyanoferrate, also known as potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O). This coordination compound, which forms lemon-yellow monoclinic crystals, is a vital reagent in various industrial and laboratory settings.[1] Its applications range from an anti-caking agent for salts to a precursor in the production of pigments like Prussian blue.[1][2][3][4]
Synthesis of this compound Crystals
The synthesis of this compound can be approached through several methods, from historical procedures to modern industrial-scale manufacturing. The primary goal is the formation of the stable trihydrate crystalline solid.
Industrial Production Method
The contemporary industrial synthesis of potassium ferrocyanide is a multi-step process designed for high yield and purity.[1][2][3] It begins with the reaction of hydrogen cyanide (HCN), iron(II) chloride (FeCl₂), and calcium hydroxide (Ca(OH)₂). This initial reaction produces a solution of calcium ferrocyanide (Ca₂[Fe(CN)₆]).[1][2] This intermediate is then treated with a potassium salt to precipitate a mixed calcium-potassium salt. Finally, the mixed salt is reacted with potassium carbonate (K₂CO₃) to yield the desired this compound.[1][2]
Laboratory Synthesis from Sodium Ferrocyanide
A common laboratory-scale synthesis involves the conversion of sodium ferrocyanide to potassium ferrocyanide. This method is based on the differential solubility of the sodium and potassium salts.
Experimental Protocol: Synthesis from Sodium Ferrocyanide
-
Dissolution: Prepare a concentrated aqueous solution of sodium ferrocyanide (Na₄[Fe(CN)₆]).
-
Precipitation: Add a stoichiometric excess of a concentrated potassium chloride (KCl) solution to the sodium ferrocyanide solution while stirring. The less soluble potassium ferrocyanide will precipitate out of the solution.
-
Crystallization: The crude potassium ferrocyanide is then purified by recrystallization. Dissolve the precipitate in a minimum amount of hot deionized water.
-
Cooling and Crystal Growth: Slowly cool the saturated solution to room temperature. Lemon-yellow crystals of K₄[Fe(CN)₆]·3H₂O will form. Further cooling in an ice bath can increase the yield.
-
Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold deionized water, and then dried at a temperature below 60°C to prevent the loss of water of crystallization.[5]
Characterization of this compound Crystals
A variety of analytical techniques are employed to characterize the structure, composition, and purity of the synthesized crystals.
X-ray Diffraction (XRD)
X-ray diffraction is a fundamental technique for determining the crystal structure and phase purity of the synthesized material. This compound trihydrate typically crystallizes in a monoclinic system.[1][6] However, a metastable tetragonal polymorph is also known to exist.[6][7][8]
Experimental Protocol: Powder X-ray Diffraction (PXRD)
-
Sample Preparation: A finely ground powder of the synthesized crystals is prepared.
-
Data Collection: The powder is mounted on a sample holder and analyzed using an X-ray diffractometer. Data is typically collected over a 2θ range of 10° to 60°.[7]
-
Data Analysis: The resulting diffraction pattern is compared with standard diffraction data from crystallographic databases to confirm the crystal structure and identify any impurities.
| Crystallographic Data for Monoclinic K₄[Fe(CN)₆]·3H₂O | |
| Crystal System | Monoclinic |
| Space Group | C2/c |
Note: Specific lattice parameters can be determined through Rietveld refinement of the PXRD data.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the compound. The most characteristic vibration in the FTIR spectrum of this compound is the cyanide (C≡N) stretching mode.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: A small amount of the crystalline sample is mixed with potassium bromide (KBr) and pressed into a pellet.
-
Spectral Acquisition: The spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Spectral Analysis: The positions and shapes of the absorption bands are analyzed to confirm the presence of the hexacyanoferrate(II) complex and the water of hydration.
| Characteristic FTIR Absorption Bands | |
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretching of water of crystallization |
| ~2040 | C≡N stretching of the [Fe(CN)₆]⁴⁻ anion[9] |
| ~590 | Fe-CN deformation mode[10] |
Thermal Analysis (TGA/DTA)
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of the crystals and the loss of water of crystallization.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small, accurately weighed sample of the crystals is placed in a TGA crucible.
-
Heating Program: The sample is heated at a constant rate (e.g., 5 °C/min) under a controlled atmosphere (e.g., air or nitrogen).[11]
-
Data Analysis: The weight loss as a function of temperature is recorded. The stepwise loss of water molecules can be observed, followed by the decomposition of the anhydrous compound at higher temperatures.[6]
| Thermal Decomposition Data | |
| Temperature Range (°C) | Event |
| 45-110 | Stepwise loss of three water molecules of crystallization[6] |
| >360 | Oxidation of Fe(II) to Fe(III)[6] |
Scanning Electron Microscopy (SEM)
SEM is utilized to visualize the surface morphology and crystal habit of the synthesized this compound.
Experimental Protocol: Scanning Electron Microscopy (SEM)
-
Sample Mounting: The crystals are mounted on an SEM stub using conductive carbon tape.
-
Coating: To prevent charging, the sample is coated with a thin layer of a conductive material, such as gold or iridium.[7]
-
Imaging: The sample is then imaged in the SEM at various magnifications to observe its morphology.
Visualization of Workflows
The following diagrams illustrate the synthesis and characterization workflows for this compound crystals.
Caption: Workflow for the laboratory synthesis of this compound.
Caption: Logical workflow for the characterization of this compound crystals.
References
- 1. Potassium ferrocyanide - Wikipedia [en.wikipedia.org]
- 2. POTASSIUM FERROCYANIDE - Ataman Kimya [atamanchemicals.com]
- 3. procurementresource.com [procurementresource.com]
- 4. imarcgroup.com [imarcgroup.com]
- 5. This compound trihydrate - CD Formulation [formulationbio.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. nathan.instras.com [nathan.instras.com]
- 10. researchgate.net [researchgate.net]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
An In-depth Technical Guide on the Core Physical and Chemical Properties of Potassium Ferrocyanide (K₄[Fe(CN)₆])
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium ferrocyanide, systematically known as potassium hexacyanoferrate(II), is an inorganic coordination compound with the formula K₄[Fe(CN)₆].[1][2] It typically exists as the trihydrate, K₄[Fe(CN)₆]·3H₂O, which presents as light lemon-yellow monoclinic crystals.[3][4] This compound is of significant interest in various scientific and industrial fields, including as a precursor in the synthesis of pigments, in analytical chemistry, and due to its low toxicity, as a food additive (E536) to prevent caking in salt.[4][5] Despite containing cyanide ligands, potassium ferrocyanide is not considered toxic because the strong bond between the iron and cyanide ions prevents the release of free cyanide in the body.[4] This guide provides a comprehensive overview of its core physical and chemical properties, complete with experimental protocols and logical diagrams to facilitate a deeper understanding for research and development applications.
Physical Properties
Potassium ferrocyanide is a yellow crystalline solid.[6] It is odorless and has a salty, bitter taste.[4] The trihydrate is slightly efflorescent and begins to lose its water of crystallization at approximately 60°C, becoming completely dehydrated at 100°C to form a white, hygroscopic powder.[4][6]
Quantitative Physical Data
| Property | Value | Notes |
| Molar Mass | 368.35 g/mol (anhydrous)[3] | 422.388 g/mol (trihydrate)[3] |
| Appearance | Light yellow, crystalline granules[3] | |
| Density | 1.85 g/cm³ (trihydrate)[3] | 1.935 g/cm³ at 20 °C[6] |
| Melting Point | Decomposes[3] | Begins to lose water of crystallization around 60 °C[4] |
| Boiling Point | Decomposes[3][7] | |
| Solubility in Water | 28.9 g/100 mL at 20 °C (trihydrate)[3] | 330 g/L in cold water, 775 g/L in hot water[6][8] |
| Solubility in Other Solvents | Insoluble in ethanol and ether[3][7] | Soluble in acid[6] |
| Crystal Structure | Monoclinic[3][6] |
Chemical Properties and Reactivity
The chemical behavior of potassium ferrocyanide is dominated by the stable [Fe(CN)₆]⁴⁻ complex ion, where iron is in the +2 oxidation state.[1] The cyanide ligands are strongly bound to the central iron atom.[4]
Key Chemical Reactions
1. Formation of Prussian Blue: A hallmark reaction of potassium ferrocyanide is its reaction with ferric (Fe³⁺) salts, such as ferric chloride, to produce the intensely colored pigment, Prussian blue (iron(III) hexacyanoferrate(II)).[7][9] This reaction is highly sensitive and is often used as a qualitative test for ferric ions.[5]
Reaction with Ferric Chloride: K₄[Fe(CN)₆] + FeCl₃ → KFe[Fe(CN)₆] + 3KCl[7]
2. Oxidation to Potassium Ferricyanide: Potassium ferrocyanide can be oxidized to potassium ferricyanide (K₃[Fe(CN)₆]), where the iron is in the +3 oxidation state. This can be achieved using oxidizing agents like chlorine gas or hydrogen peroxide.[3][10]
Reaction with Chlorine: 2K₄[Fe(CN)₆] + Cl₂ → 2K₃[Fe(CN)₆] + 2KCl[3]
3. Reaction with Strong Acids: In the presence of strong acids like sulfuric acid, potassium ferrocyanide decomposes.[7]
Reaction with Sulfuric Acid: K₄[Fe(CN)₆] + 6H₂SO₄ + 6H₂O → 2K₂SO₄ + FeSO₄ + 3(NH₄)₂SO₄ + 6CO[7]
4. Formation of Sodium Nitroprusside: Treatment with nitric acid followed by neutralization with sodium carbonate can yield sodium nitroprusside, a compound used in medicine and as an analytical reagent.[3][6]
5. Redox Potential: The ferrocyanide/ferricyanide couple ([Fe(CN)₆]⁴⁻ / [Fe(CN)₆]³⁻) is a classic reversible one-electron redox system widely used in electrochemical studies. The formal redox potential is in the range of 360-430 mV.[11][12]
Experimental Protocols
Synthesis of Prussian Blue
This protocol describes the laboratory-scale synthesis of Prussian blue from potassium ferrocyanide and ferric chloride.
Materials:
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Iron(III) chloride (FeCl₃)
-
Distilled water
-
Beakers
-
Stirring rod
-
Buchner funnel and filter paper[13]
-
Filter flask and vacuum source[13]
Procedure:
-
Prepare a saturated solution of potassium ferrocyanide by dissolving 1.39 g of K₄[Fe(CN)₆] in 5 mL of distilled water in a beaker.[13]
-
In a separate beaker, prepare a saturated solution of iron(III) chloride by dissolving 3.7 g of FeCl₃ in 5 mL of distilled water.[13]
-
While stirring, pour the potassium ferrocyanide solution into the iron(III) chloride solution.[13] An intense blue precipitate of Prussian blue will form immediately.[14]
-
Set up a vacuum filtration apparatus with a Buchner funnel and filter paper.[13]
-
Wet the filter paper with distilled water and turn on the vacuum source.
-
Pour the reaction mixture into the Buchner funnel to collect the Prussian blue precipitate.[13]
-
Wash the precipitate with a small amount of distilled water to remove any soluble impurities.
-
Allow the precipitate to dry. The final product is the Prussian blue pigment.[13]
Cyclic Voltammetry of the Ferrocyanide/Ferricyanide Redox Couple
This protocol outlines the basic procedure for studying the electrochemical behavior of the [Fe(CN)₆]⁴⁻/[Fe(CN)₆]³⁻ redox couple using cyclic voltammetry.
Materials:
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Potassium chloride (KCl) as a supporting electrolyte
-
Distilled water
-
Voltammetric cell
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl)
-
Auxiliary electrode (e.g., platinum wire)
-
Potentiostat
Procedure:
-
Prepare a solution containing 5 mM potassium ferricyanide, 5 mM potassium ferrocyanide, and 0.1 M KCl in distilled water.[15]
-
Assemble the three-electrode system in the voltammetric cell containing the prepared solution.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment on the potentiostat software. A typical potential range would be from -0.5 V to +0.8 V.[15]
-
Run the cyclic voltammetry scan and record the resulting voltammogram.
-
The voltammogram will show the characteristic oxidation and reduction peaks of the ferrocyanide/ferricyanide couple. The data can be used to determine the formal potential and study the kinetics of the electron transfer.
Visualizations
Caption: Logical diagram illustrating the synthesis of Prussian Blue.
Caption: Experimental workflow for Cyclic Voltammetry.
References
- 1. Potassium Ferrocyanide: Structure, Properties & Uses Explained [vedantu.com]
- 2. collegedunia.com [collegedunia.com]
- 3. Potassium ferrocyanide - Wikipedia [en.wikipedia.org]
- 4. POTASSIUM FERROCYANIDE - Ataman Kimya [atamanchemicals.com]
- 5. webqc.org [webqc.org]
- 6. atamankimya.com [atamankimya.com]
- 7. byjus.com [byjus.com]
- 8. Potassium ferricyanide - Wikipedia [en.wikipedia.org]
- 9. Prussian blue - Wikipedia [en.wikipedia.org]
- 10. Potassium Ferrocyanide (K4Fe(CN)6 ) - GeeksforGeeks [geeksforgeeks.org]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. chemlab.truman.edu [chemlab.truman.edu]
- 14. Sciencemadness Discussion Board - Report on making Prussian Blue - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. static.igem.org [static.igem.org]
An In-depth Technical Guide to the Molecular Structure of Tetrapotassium Hexacyanoferrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrapotassium hexacyanoferrate, also known as potassium ferrocyanide, is an inorganic coordination compound with the chemical formula K₄[Fe(CN)₆]. It is commonly found in its trihydrate form, K₄[Fe(CN)₆]·3H₂O. This compound is of significant interest in various fields, including analytical chemistry, pigment production, and as an anti-caking agent in food and road salt. For researchers and professionals in drug development, understanding the precise molecular structure of this and similar metal complexes is crucial for applications in areas such as toxicology, enzyme inhibition studies, and the development of metal-based therapeutics. This technical guide provides a comprehensive overview of the molecular structure of this compound, detailing its bonding, geometry, and the experimental methods used for its characterization.
Molecular and Crystal Structure
The core of this compound's structure is the hexacyanoferrate(II) anion, [Fe(CN)₆]⁴⁻. In this complex, a central iron(II) ion is coordinated by six cyanide ligands. The overall compound is a salt, with four potassium cations (K⁺) balancing the 4- charge of the complex anion.
The Hexacyanoferrate(II) Anion: [Fe(CN)₆]⁴⁻
The [Fe(CN)₆]⁴⁻ anion exhibits a well-defined and highly symmetric structure. The central iron atom is in the +2 oxidation state (Fe²⁺). The electronic configuration of Fe²⁺ is [Ar]3d⁶.
Geometry: The six cyanide ligands are arranged around the central iron ion in a perfect octahedral geometry, belonging to the Oₕ point group.[1] This arrangement minimizes ligand-ligand repulsion and is a common coordination geometry for transition metal complexes with a coordination number of six.
Bonding: The bonding between the iron center and the cyanide ligands is a classic example of coordinate covalent bonding in transition metal complexes. This involves:
-
σ-Donation: Each cyanide ligand donates a pair of electrons from the carbon atom's sp-hybridized orbital to an empty d²sp³ hybrid orbital of the iron(II) ion.[1]
-
π-Backbonding: A crucial aspect of the stability of this complex is π-backbonding. The filled t₂g orbitals of the iron(II) center donate electron density back into the empty π* antibonding orbitals of the cyanide ligands.[1] This synergistic bonding mechanism strengthens the Fe-C bond and slightly weakens the C-N triple bond. The presence of strong π-backbonding is evidenced by the lowering of the C≡N stretching frequency in its infrared spectrum compared to free cyanide.[1]
Due to the strong field nature of the cyanide ligands, the [Fe(CN)₆]⁴⁻ complex is a low-spin complex. The six d-electrons of the Fe²⁺ ion are paired up in the lower energy t₂g orbitals (t₂g⁶eg⁰), resulting in a diamagnetic complex with a calculated dipole moment of 0 Debye due to its high symmetry.[1]
Crystal Structure
In the solid state, both the anhydrous and trihydrate forms of this compound have a complex polymeric structure. The octahedral [Fe(CN)₆]⁴⁻ anions are linked by potassium cations. These K⁺ ions are not simply interspersed but are coordinated to the nitrogen atoms of the cyanide ligands, creating a three-dimensional network.[2][3] These K⁺---NC linkages are what hold the solid lattice together and are broken upon dissolution in water.[2][3]
In the trihydrate form, water molecules are also incorporated into the crystal lattice and participate in hydrogen bonding with the nitrogen atoms of the cyanide ligands.[1]
Quantitative Structural Data
The precise molecular dimensions and crystal lattice parameters of this compound have been determined primarily through single-crystal X-ray diffraction.
Bond Lengths and Angles
| Parameter | Value (Å) | Reference |
| Fe-C Bond Length | ~1.92 | [1] |
| C-N Bond Length | ~1.15 | [1] |
| K-N Distance | 2.8 - 3.2 | [1] |
| O-H···N (in trihydrate) | ~2.9 | [1] |
| Parameter | Value (°) | Reference |
| C-Fe-C Bond Angles | 90 and 180 | Implied by octahedral geometry |
| Fe-C-N Bond Angle | ~180 | Implied by linear cyanide ligand |
Crystal System and Lattice Parameters (for the trihydrate)
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [2] |
| Space Group | C2/c or Cc |
Note: The lattice parameters can vary slightly depending on the specific crystalline form (polymorph) and the temperature of measurement.
Experimental Protocols
The definitive method for determining the molecular and crystal structure of compounds like this compound is single-crystal X-ray diffraction . Below is a generalized protocol representative of the methodology used for such a determination.
Generalized Protocol for Single-Crystal X-ray Diffraction of a Coordination Compound
1. Crystal Growth and Selection:
-
Slow evaporation of a saturated aqueous solution of this compound is a common method to obtain single crystals of suitable quality.
-
A well-formed, single crystal with sharp edges and no visible defects is selected under a microscope.
2. Crystal Mounting:
-
The selected crystal is mounted on a goniometer head. This can be done by adhering it to a glass fiber or a loop with a small amount of inert oil or epoxy.
3. Data Collection:
-
The mounted crystal is placed in a single-crystal X-ray diffractometer.
-
The crystal is cooled, often to around 100 K, using a stream of cold nitrogen gas to minimize thermal vibrations and potential radiation damage.
-
A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.
-
The crystal is rotated, and a series of diffraction images are collected by a detector as the X-rays are diffracted by the crystal lattice.
-
The intensity and position of each diffraction spot are recorded.
4. Data Processing and Structure Solution:
-
The collected diffraction data are processed to determine the unit cell parameters and the space group of the crystal.
-
The intensities of the reflections are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects).
-
The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
An initial model of the structure is built by assigning atoms to the peaks in the electron density map.
5. Structure Refinement:
-
The initial structural model is refined against the experimental data using least-squares methods.
-
This iterative process adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors.
-
The final refined structure provides precise bond lengths, bond angles, and other geometric parameters.
Visualization of the [Fe(CN)₆]⁴⁻ Anion
The following diagram illustrates the coordination and bonding within the hexacyanoferrate(II) anion.
Caption: Bonding in the octahedral [Fe(CN)₆]⁴⁻ anion.
Conclusion
The molecular structure of this compound is characterized by a stable, octahedral [Fe(CN)₆]⁴⁻ complex anion with a low-spin iron(II) center. The significant covalent character, reinforced by π-backbonding, contributes to its high stability. In the solid state, potassium ions link these anions into a polymeric framework. A detailed understanding of this structure, derived from techniques such as single-crystal X-ray diffraction, is fundamental for its application in scientific research and industry, providing a basis for predicting its chemical and physical properties.
References
A Technical Guide to the Historical Production of Potassium Ferrocyanide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical methods for the production of potassium ferrocyanide, a compound of significant industrial and scientific importance. The following sections provide detailed experimental protocols, quantitative data, and process visualizations for the primary manufacturing techniques employed before the advent of modern synthetic methods.
Production from Nitrogenous Organic Matter: The Animal Fusion Process
One of the earliest and most widespread industrial methods for producing potassium ferrocyanide involved the high-temperature fusion of nitrogen-rich organic materials with potassium carbonate and iron. This process, often referred to as the "animal fusion" method, utilized readily available waste products.
Experimental Protocol
This protocol is based on common 19th-century industrial practices.
Materials:
-
Nitrogenous organic matter (e.g., dried blood, horns, hoofs, leather scraps, wool waste)
-
Potassium carbonate (pearl ash)
-
Iron filings or borings
Procedure:
-
Preparation of Raw Materials: The nitrogenous organic matter was thoroughly dried and coarsely powdered. Dried blood was a common feedstock. The potassium carbonate (pearl ash) was also dried and powdered.
-
Fusion:
-
Equal parts by weight of the dried, powdered organic matter and potassium carbonate were mixed.[1]
-
To this mixture, 6 to 8 percent by weight of iron borings were added.
-
The mixture was introduced in small portions into a shallow cast-iron pan or crucible set in a reverberatory furnace. The crucible was not filled more than two-thirds full to allow for swelling of the mixture.[1]
-
The mixture was heated to a low red heat with a loose cover on the crucible until smoke and flames ceased.[1]
-
The cover was then fitted tightly, and the temperature was increased to a full red or nearly white heat for approximately 30 minutes, ensuring the mass remained in a liquid state.[1] The process was considered complete when the violent reaction subsided, and the liquid remained in quiet fusion.
-
-
Lixiviation (Extraction):
-
The molten mass, known as the "metal," was ladled into iron pans to cool.
-
The cooled, solidified mass was broken into lumps and digested with warm water (around 85°C) for several hours.[1] A common proportion was one quart of water for every four ounces of the fused mixture.[1]
-
During this digestion, a chemical reaction occurs between the potassium cyanide and iron sulfide formed during fusion to yield potassium ferrocyanide: 6KCN + FeS → K4[Fe(CN)6] + K2S.[1]
-
-
Crystallization and Purification:
-
The resulting solution was filtered to remove insoluble materials.
-
The filtrate was then concentrated by evaporation.
-
Upon cooling, crude potassium ferrocyanide crystallized out.
-
The crude crystals were purified by one or more recrystallizations from water to obtain the final product. The mother liquors from crystallization could be further evaporated to yield more impure salt.
-
Quantitative Data
| Parameter | Value/Ratio | Source |
| Ratio of Dried Blood to Potassium Carbonate | 1 : 1 by weight | [1] |
| Amount of Iron Borings | 6 - 8% of the organic matter mixture | |
| Ratio of Fused Mixture to Water for Lixiviation | 4 oz : 1 quart (approximately 113g : 0.95L) | [1] |
| Lixiviation Temperature | 85 °C |
Process Workflow
Production from Prussian Blue
The earliest documented method for the synthesis of potassium ferrocyanide, reported by the French chemist Pierre Joseph Macquer in 1752, involved the reaction of Prussian blue with potassium hydroxide.
Experimental Protocol
Materials:
-
Prussian blue (ferric ferrocyanide)
-
Potassium hydroxide (caustic potash)
Procedure:
-
Reaction: A solution of potassium hydroxide was added to a suspension of Prussian blue.
-
Heating: The mixture was boiled. During this process, the Prussian blue decomposes, and the iron is converted to ferric hydroxide, while the ferrocyanide ion combines with the potassium ions in solution. The balanced chemical equation for this reaction is: Fe4[Fe(CN)6]3 + 12KOH → 3K4[Fe(CN)6] + 4Fe(OH)3
-
Separation: The resulting mixture was filtered to remove the insoluble ferric hydroxide precipitate.
-
Crystallization: The clear, yellow filtrate containing the dissolved potassium ferrocyanide was then concentrated by evaporation and allowed to cool, whereupon crystals of potassium ferrocyanide formed.
-
Purification: The crystals could be further purified by recrystallization.
Process Workflow
Production from Gasworks Spent Oxide
In the 19th and early 20th centuries, a significant source for the commercial production of potassium ferrocyanide was the spent oxide from coal gas purification plants. This material was rich in cyanogen compounds, which were byproducts of the coal carbonization process.
Experimental Protocol (General Outline)
The specific details of this process varied, but the general principles were as follows:
Materials:
-
Spent oxide from gasworks (containing ammonium thiocyanate, Prussian blue, and other cyanogen compounds)
-
An alkaline solution (e.g., potassium hydroxide or potassium carbonate)
-
An iron salt (if not already present in sufficient quantity)
Procedure:
-
Lixiviation: The spent oxide was treated with an alkaline solution to dissolve the soluble cyanide and thiocyanate compounds.
-
Conversion to Ferrocyanide: The resulting solution, which contained cyanide ions, was then heated with an iron salt (often ferrous sulfate) to form ferrocyanide ions in solution. If the spent oxide already contained sufficient iron compounds (like Prussian blue), this step might be combined with the lixiviation.
-
Separation and Purification: The solution was filtered to remove insoluble residues.
-
Crystallization: The filtrate was then treated similarly to the other methods, involving concentration and crystallization to recover the potassium ferrocyanide. The presence of thiocyanates and other impurities often required additional purification steps.
Logical Relationship Diagram
References
Tetrapotassium Hexacyanoferrate: A Technical Guide to its Solubility in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of tetrapotassium hexacyanoferrate, also known as potassium ferrocyanide, in a range of solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require precise solubility data and detailed experimental protocols for their work. The information is presented in a clear and structured format to facilitate easy comparison and application.
Quantitative Solubility Data
The solubility of this compound is highly dependent on the solvent and temperature. The following tables summarize the available quantitative data.
Solubility in Water
This compound is highly soluble in water, and its solubility increases significantly with temperature. The data presented here pertains to the trihydrate form (K₄[Fe(CN)₆]·3H₂O), which is the common commercially available form.
| Temperature (°C) | Solubility ( g/100 g of solvent) |
| 0 | 14.3[1] |
| 10 | 20[1] |
| 12 | 27 ( g/100 mL)[2] |
| 20 | 28.9 ( g/100 mL)[3][4] |
| 25 | 32.97[1] |
| 30 | 35.1[1] |
| 50 | 48.4[1] |
| 70 | 61.8[1] |
| 99.6 | 74.3[1] |
Solubility in Organic and Other Solvents
This compound is generally considered insoluble or sparingly soluble in most organic solvents.
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |
| Acetone | 15 | Insoluble[1] |
| Ethanol (absolute) | - | Insoluble[1][5] |
| Ethanol (80%) | 20 | 0.025[1] |
| Diethyl ether | - | Practically insoluble[1] |
| Methanol | 15 | Insoluble[1] |
| Methanol | 66 | 0.9[1] |
| Formamide | 25 | 14.7[1] |
| Ammonia (liquid) | - | Insoluble[1] |
| Aniline | - | Practically insoluble[1] |
| Benzonitrile | - | Practically insoluble[1] |
| Pyridine | - | Practically insoluble[1] |
Experimental Protocol: Determination of Solubility by the Gravimetric Method
The following is a detailed methodology for determining the solubility of this compound in water at a specific temperature using the gravimetric method. This method is straightforward and relies on the precise measurement of mass.
Objective: To quantitatively determine the solubility of this compound trihydrate in water at a constant temperature.
Materials and Equipment:
-
This compound trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Distilled or deionized water
-
Thermostatic water bath
-
Conical flasks with stoppers
-
Analytical balance (accurate to at least 0.001 g)
-
Evaporating dishes (pre-weighed)
-
Pipettes and volumetric flasks
-
Filter paper and funnel
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Place a known volume of distilled water (e.g., 50 mL) into a conical flask.
-
Bring the flask to the desired temperature in a thermostatic water bath.
-
Add an excess amount of this compound to the water with continuous stirring to ensure the solution becomes saturated. The presence of undissolved crystals at the bottom of the flask indicates saturation.
-
Allow the solution to equilibrate at the set temperature for a sufficient period (e.g., 2-4 hours) with intermittent stirring to ensure equilibrium is reached.
-
-
Sample Withdrawal and Weighing:
-
Once equilibrium is established, carefully pipette a known volume (e.g., 10 mL) of the clear supernatant saturated solution into a pre-weighed evaporating dish. It is crucial to avoid transferring any undissolved solid. Filtration of the withdrawn sample may be necessary.
-
Weigh the evaporating dish containing the saturated solution to determine the mass of the solution.
-
-
Evaporation and Drying:
-
Place the evaporating dish in a drying oven set to a temperature that will evaporate the water without decomposing the salt (e.g., 100-110°C). This compound trihydrate begins to lose its water of crystallization around 60°C and becomes anhydrous at 100°C.[5][6]
-
Heat the dish until all the water has evaporated, leaving behind the dry solid residue of this compound.
-
Transfer the evaporating dish to a desiccator to cool to room temperature. This prevents the hygroscopic anhydrous salt from absorbing atmospheric moisture.
-
-
Final Weighing and Calculation:
-
Once cooled, weigh the evaporating dish with the dry solid residue.
-
Repeat the drying and cooling steps until a constant mass is achieved, ensuring all water has been removed.
-
The mass of the dissolved solute is the final constant mass of the dish and residue minus the initial mass of the empty dish.
-
The mass of the solvent (water) is the mass of the solution withdrawn minus the mass of the dissolved solute.
-
Calculate the solubility in grams of solute per 100 g of solvent.
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the gravimetric determination of solubility.
Caption: Workflow for Gravimetric Solubility Determination.
References
- 1. oecd.org [oecd.org]
- 2. oiv.int [oiv.int]
- 3. The formation of zirconium hexacyanoferrate(ii) nanoparticles and their application in the highly sensitive determination of dopamine based on enhanced resonance Rayleigh scattering - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. msesupplies.com [msesupplies.com]
- 5. Potassium hexacyanoferrate(II) trihydrate, 98+% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 6. This compound trihydrate - CD Formulation [formulationbio.com]
An In-depth Technical Guide to the Thermal Decomposition Pathway of Potassium Ferrocyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of potassium ferrocyanide (K₄[Fe(CN)₆]), a compound of significant interest in various scientific and industrial fields. Understanding its thermal behavior is crucial for safety, process optimization, and the synthesis of derived materials. This document details the decomposition pathways in both inert and oxidizing atmospheres, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Executive Summary
The thermal decomposition of potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) is a multi-stage process that is highly dependent on the surrounding atmosphere. The initial low-temperature stage involves the loss of water of crystallization. Subsequent decomposition at higher temperatures proceeds via distinct pathways in inert versus oxidizing atmospheres, yielding different solid and gaseous products. In an inert atmosphere, the decomposition primarily produces potassium cyanide, an iron-carbide species, and nitrogen gas. In the presence of oxygen, the reaction is more complex, leading to the formation of various iron oxides and potassium salts.
Thermal Decomposition in an Inert Atmosphere
When heated in an inert atmosphere such as nitrogen or argon, the decomposition of anhydrous potassium ferrocyanide commences at temperatures above 400°C. The primary products are potassium cyanide (KCN), nitrogen gas (N₂), and an iron carbide phase. There is some discrepancy in the literature regarding the exact stoichiometry of the solid residue, with some studies reporting the formation of iron carbide (FeC₂) and others suggesting a mixture of a different iron carbide (Fe₃C) and elemental carbon.[1][2][3]
Decomposition Pathway:
The generally accepted primary reaction is:
K₄[Fe(CN)₆] (s) → 4 KCN (s/l) + FeC₂ (s) + N₂ (g)[2]
An alternative reaction proposed in some studies is:
3 K₄[Fe(CN)₆] (s) → 12 KCN (s/l) + Fe₃C (s) + 5 C (s) + 3 N₂ (g)[3]
The evolution of nitrogen gas is a key indicator of the decomposition of the ferrocyanide complex. At temperatures exceeding 1100°C, volatile potassium cyanide may also be detected.[2]
Quantitative Data
The following table summarizes the key thermal events for the decomposition of potassium ferrocyanide trihydrate in an inert atmosphere.
| Temperature Range (°C) | Mass Loss (%) | Associated Event | Products |
| ~60 - 150 | ~12-13 | Dehydration | K₄[Fe(CN)₆] (anhydrous), H₂O (g) |
| > 400 | Varies with final T | Decomposition of [Fe(CN)₆]⁴⁻ | KCN (s/l), FeC₂/Fe₃C+C (s), N₂ (g) |
Evolved Gas Analysis
Evolved Gas Analysis (EGA) coupled with mass spectrometry (MS) is instrumental in identifying the gaseous products. In an inert atmosphere, the primary gaseous product is nitrogen (N₂). At very high temperatures, some potassium cyanide may vaporize.
Thermal Decomposition in an Oxidizing Atmosphere
In the presence of oxygen (e.g., in air), the thermal decomposition of potassium ferrocyanide is significantly more complex. The reaction pathway involves the oxidation of the iron center and the cyanide ligands.
The initial dehydration step is similar to that in an inert atmosphere. However, the subsequent decomposition of the anhydrous salt leads to a variety of products. Studies have identified the formation of iron oxides (such as α-Fe₂O₃, Fe₃O₄, and FeO), potassium cyanate (KOCN), potassium carbonate (K₂CO₃), and potassium iron oxides (e.g., KFeO₂).[4] The evolution of cyanogen gas ((CN)₂) has also been reported.
Decomposition Pathway:
A proposed reaction sequence in the presence of oxygen is:
-
4 K₄[Fe(CN)₆] (s) + 3 O₂ (g) → 2 Fe₂O₃ (s) + 16 KCN (s) + 4 (CN)₂ (g)
-
2 KCN (s) + O₂ (g) → 2 KOCN (s)
Further reactions at higher temperatures can lead to the formation of potassium carbonate and other iron oxide species.
Quantitative Data
The following table summarizes the key thermal events for the decomposition of potassium ferrocyanide trihydrate in an oxidizing atmosphere (air).
| Temperature Stage | Peak Temperature (°C) | Mass Loss (%) | Associated Event | Solid Products Identified | Gaseous Products |
| Dehydration | ~150 (endotherm) | ~13 | Loss of 3 H₂O | K₄[Fe(CN)₆] (anhydrous) | H₂O |
| Initial Decomposition | ~450 | - | Oxidation and decomposition | α-Fe₂O₃, KOCN, KCN | (CN)₂ |
| Further Decomposition | >500 | - | Further reactions of intermediates | Fe₃O₄, FeO, Fe₃C, K₂CO₃, KFeO₂ | CO₂ |
Experimental Protocols
Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)
This protocol provides a general framework for analyzing the thermal decomposition of potassium ferrocyanide using a coupled TGA-MS system.
Objective: To determine the temperature-dependent mass loss of the sample and identify the evolved gaseous products.
Materials and Equipment:
-
Thermogravimetric analyzer coupled to a mass spectrometer (TGA-MS)
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
High-purity nitrogen or argon gas for inert atmosphere experiments
-
Synthetic air or oxygen for oxidizing atmosphere experiments
-
Alumina or platinum crucibles
-
Microbalance
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of potassium ferrocyanide trihydrate into a clean, tared TGA crucible.
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with the desired gas (e.g., nitrogen at 50 mL/min) for at least 30 minutes to ensure an inert or oxidizing atmosphere.
-
Set the MS to scan a mass range of 10-200 amu to detect expected fragments of evolved gases (e.g., m/z 18 for H₂O, 28 for N₂, 26 for CN⁻, 44 for CO₂, 52 for (CN)₂).
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Heat the sample from 30°C to 1000°C at a constant heating rate of 10°C/min.
-
-
Data Acquisition: Record the sample mass (TGA), the rate of mass change (DTG), and the mass spectra of the evolved gases as a function of temperature.
-
Data Analysis:
-
Analyze the TGA curve to determine the temperatures of decomposition and the percentage mass loss for each step.
-
Correlate the mass loss steps with the evolution of specific gases detected by the MS.
-
Identify the evolved gases by their characteristic mass spectral fragmentation patterns.
-
Visualizations
The following diagrams illustrate the thermal decomposition pathways of potassium ferrocyanide.
Caption: Decomposition pathway in an inert atmosphere.
Caption: Decomposition pathway in an oxidizing atmosphere.
Caption: Experimental workflow for TGA-MS analysis.
References
An In-depth Technical Guide to the Coordination Complex [Fe(CN)₆]⁴⁻
A Core Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the coordination complex hexacyanoferrate(II), [Fe(CN)₆]⁴⁻, also known as ferrocyanide. This document delves into its fundamental chemical and physical properties, experimental protocols for its synthesis and characterization, and its applications, offering a consolidated resource for professionals in research and development.
Molecular Structure and Bonding
The hexacyanoferrate(II) ion is a coordination complex consisting of a central iron(II) ion (Fe²⁺) octahedrally coordinated to six cyanide ligands (CN⁻). The cyanide ligands are strong-field ligands, which dictates the electronic and magnetic properties of the complex.
The bonding in [Fe(CN)₆]⁴⁻ involves the donation of a lone pair of electrons from the carbon atom of the cyanide ligand to the empty d-orbitals of the Fe²⁺ ion, forming a sigma (σ) bond. Additionally, there is a significant degree of π-backbonding, where electron density from the filled d-orbitals of the iron is donated back into the empty π* antibonding orbitals of the cyanide ligands. This π-backbonding strengthens the Fe-C bond and is a key feature of the complex's stability.
The complex has a perfect octahedral geometry with the point group Oₕ. The central iron atom is in the +2 oxidation state and has a d⁶ electronic configuration. Due to the strong-field nature of the cyanide ligands, the complex is low-spin, with all six d-electrons paired in the lower energy t₂g orbitals.[1][2] This results in a diamagnetic complex.[3]
Electronic Properties and Spectroscopic Data
The electronic configuration of the Fe²⁺ ion in [Fe(CN)₆]⁴⁻ is t₂g⁶ e.g.⁰. This low-spin configuration is a direct consequence of the large ligand field splitting energy (Δoct) induced by the strong-field cyanide ligands, which is greater than the electron pairing energy.[2]
References
A Technical Guide to the Discovery and History of Yellow Prussiate of Potash (Potassium Ferrocyanide)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fascinating history and scientific evolution of yellow prussiate of potash, chemically known as potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O). From its serendipitous discovery to its large-scale industrial production, this document provides a comprehensive overview of the key synthetic methodologies, complete with detailed experimental protocols derived from historical and modern sources. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter or utilize this versatile coordination compound.
Discovery and Early History
The story of yellow prussiate of potash begins with the synthesis of the vibrant pigment, Prussian blue. In 1752, the French chemist Pierre Joseph Macquer made a pivotal discovery while investigating the properties of Prussian blue. He reported that by treating Prussian blue (a complex iron(III) ferrocyanide) with potassium hydroxide, a soluble, yellow crystalline substance could be obtained.[1] This marked the first synthesis of what would become known as yellow prussiate of potash.
Macquer's work demonstrated that Prussian blue was not a simple iron compound but a more complex salt from which a new substance could be derived. This discovery was a significant step in the early understanding of coordination chemistry.
Historical Industrial Synthesis: The Fusion Process
Prior to the development of modern chemical manufacturing, the industrial production of yellow prussiate of potash relied on a rather crude but effective method involving the fusion of nitrogen-rich organic materials with potassium carbonate and iron.[2][1] This process, often carried out in large cast-iron pots, was the primary source of the compound throughout the 18th and 19th centuries.
Common sources of nitrogen and carbon for this process included a variety of waste materials such as torrified horn, leather scraps, offal, and dried blood.[2] The use of these materials, while practical at the time, resulted in a product that was often impure.
Experimental Protocol: Historical Fusion Process
The following protocol is a generalized representation of the historical fusion process, compiled from various historical accounts. Exact ratios and conditions varied, but the fundamental steps remained consistent.
Materials:
-
Nitrogenous organic matter (e.g., dried blood, horn shavings, leather scraps)
-
Potassium carbonate (potash)
-
Iron filings
-
Water
Procedure:
-
The nitrogenous organic matter is thoroughly dried and, in some cases, charred before use.
-
A mixture of potassium carbonate and iron filings is placed in a large cast-iron pot and heated to fusion.
-
The dried organic matter is gradually added to the molten mixture while continuously stirring with an iron rod. The reaction is vigorous and produces flammable gases.
-
The heating is continued until the evolution of gases ceases and the mixture is in a state of quiet fusion.
-
The molten mass is then ladled out and allowed to cool.
-
The cooled, solidified mass is broken up and lixiviated with hot water to dissolve the soluble potassium ferrocyanide.
-
The resulting solution is filtered to remove insoluble impurities.
-
The filtrate is then concentrated by evaporation, and upon cooling, crude yellow crystals of potassium ferrocyanide precipitate.
-
The crude product can be purified by recrystallization from hot water.
Key Chemical Reactions (Simplified):
The chemistry of the fusion process is complex and involves multiple reactions. A simplified representation of the key transformations is as follows:
-
Decomposition of organic matter in the presence of potassium carbonate to form potassium cyanide: Nitrogenous Organic Matter + K₂CO₃ → KCN + other products
-
Reaction of potassium cyanide with iron sulfides (formed from sulfur impurities in the reactants) and iron to produce potassium ferrocyanide: 6 KCN + FeS → K₄[Fe(CN)₆] + K₂S
Macquer's Synthesis from Prussian Blue
As previously mentioned, the first documented synthesis of potassium ferrocyanide was achieved by Pierre Joseph Macquer in 1752.[3][1] His method involved the chemical decomposition of Prussian blue with a potassium alkali.
Experimental Protocol: Macquer's Synthesis
The following is a representative protocol based on Macquer's reported method.
Materials:
-
Prussian blue (Ferric ferrocyanide)
-
Potassium hydroxide (KOH) solution
-
Water
Procedure:
-
A slurry of Prussian blue in water is prepared.
-
A solution of potassium hydroxide is gradually added to the Prussian blue slurry while stirring.
-
The mixture is heated and stirred, causing the blue color of the Prussian blue to disappear and a brownish precipitate of iron(III) hydroxide to form.
-
The reaction mixture is then filtered to separate the iron(III) hydroxide precipitate from the soluble potassium ferrocyanide solution.
-
The clear, yellow filtrate is collected.
-
The filtrate is concentrated by gentle heating.
-
Upon cooling, lemon-yellow crystals of potassium ferrocyanide precipitate from the solution.
-
The crystals can be collected and dried.
Key Chemical Reaction:
Fe₄[Fe(CN)₆]₃ (Prussian Blue) + 12 KOH → 3 K₄[Fe(CN)₆] (Potassium Ferrocyanide) + 4 Fe(OH)₃ (Iron(III) Hydroxide)
Modern Industrial Synthesis
The contemporary industrial production of potassium ferrocyanide is a more refined and controlled process, typically starting with hydrogen cyanide, an iron salt, and a source of calcium.[2][1] This method allows for a higher purity product and avoids the use of hazardous and odorous animal byproducts.
Experimental Protocol: Modern Industrial Synthesis
This protocol outlines the key stages of the modern industrial synthesis of potassium ferrocyanide.
Materials:
-
Hydrogen cyanide (HCN)
-
Iron(II) chloride (FeCl₂)
-
Calcium hydroxide (Ca(OH)₂)
-
Potassium salts (e.g., potassium chloride, KCl)
-
Potassium carbonate (K₂CO₃)
Procedure:
-
Formation of Calcium Ferrocyanide: Hydrogen cyanide, iron(II) chloride, and calcium hydroxide are reacted in an aqueous solution. This reaction produces a precipitate of hydrated calcium ferrocyanide (Ca₂[Fe(CN)₆]·11H₂O).
-
Formation of Calcium-Potassium Salt: The calcium ferrocyanide solution is then treated with potassium salts, such as potassium chloride. This causes the precipitation of a mixed calcium-potassium salt, CaK₂[Fe(CN)₆].
-
Conversion to Potassium Ferrocyanide: The mixed salt is subsequently treated with a solution of potassium carbonate. This reaction precipitates calcium carbonate, leaving the desired potassium ferrocyanide in solution.
-
Crystallization: The insoluble calcium carbonate is removed by filtration. The resulting clear solution of potassium ferrocyanide is then concentrated and cooled to induce the crystallization of the trihydrate salt (K₄[Fe(CN)₆]·3H₂O).
Key Chemical Reactions:
-
6 HCN + FeCl₂ + 3 Ca(OH)₂ → Ca₂[Fe(CN)₆] + CaCl₂ + 6 H₂O
-
Ca₂[Fe(CN)₆] + 2 KCl → CaK₂[Fe(CN)₆] + CaCl₂
-
CaK₂[Fe(CN)₆] + K₂CO₃ → K₄[Fe(CN)₆] + CaCO₃
Quantitative Data and Properties
Precise quantitative data, such as reaction yields and purity levels for the historical methods of producing potassium ferrocyanide, are not well-documented in the available literature. The variability in the quality of raw materials and the lack of standardized processes in the 18th and 19th centuries make it challenging to provide definitive figures. However, it is understood that the historical fusion process would have produced a less pure product compared to Macquer's method and certainly less pure than modern industrial synthesis.
Modern industrial processes are designed for high efficiency and purity, with commercial grades of potassium ferrocyanide typically exceeding 99% purity.
| Property | Value |
| Chemical Formula | K₄[Fe(CN)₆]·3H₂O |
| Molar Mass | 422.388 g/mol (trihydrate) |
| Appearance | Lemon-yellow monoclinic crystals |
| Density | 1.85 g/cm³ |
| Solubility in Water | 28.9 g/100 mL at 20 °C |
| Melting Point | Decomposes upon heating |
Table 1: Physical and Chemical Properties of Potassium Ferrocyanide Trihydrate
Conclusion
The journey of yellow prussiate of potash from its discovery in an 18th-century chemistry experiment to its current status as a high-purity industrial chemical is a testament to the advancement of chemical science and technology. Understanding its historical synthesis provides valuable context for the evolution of chemical manufacturing, while knowledge of modern production methods is essential for its contemporary applications. This guide has provided a detailed overview of the key synthetic routes, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences.
References
- 1. An Epitome of Chemistry, in Three Parts. by Henry, William: Good Hard Cover (1803) 3rd Edition. | Besleys Books PBFA [abebooks.com]
- 2. A Dictionary of Chemistry and Mineralogy, with an account of the processes employed in many of the most important chemical manufactures. To which are added a description of chemical apparatus, and various useful tables of weights and measures, chemical instruments, &c. &c. Vol. I-II by Aikin, A.; Aikin, C.r. [pemberleybooks.com]
- 3. A manual of elementary chemistry : theoretical and practical / by George Fownes. | Wellcome Collection [wellcomecollection.org]
basic reactions of Tetrapotassium hexacyanoferrate with acids
An In-depth Technical Guide on the Core Reactions of Tetrapotassium Hexacyanoferrate with Acids
Abstract
This compound(II), also known as potassium ferrocyanide (K₄[Fe(CN)₆]), is a coordination compound featuring a central iron atom tightly bound to six cyanide ligands. While stable under standard conditions, its reactivity with acids is of significant interest and concern in research and industrial settings. This technical guide provides a comprehensive overview of the primary reactions of this compound with various types of acids. It details the conditions leading to the formation of hydrogen cyanide, carbon monoxide, and Prussian blue, and outlines the redox chemistry involved. This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data, and visual diagrams to elucidate these fundamental chemical transformations.
Reaction with Strong, Non-Oxidizing Acids: Liberation of Hydrogen Cyanide
The most critical reaction from a safety perspective is the decomposition of this compound by strong, non-oxidizing acids, such as hydrochloric acid (HCl) or dilute sulfuric acid (H₂SO₄). The hexacyanoferrate(II) ion, [Fe(CN)₆]⁴⁻, is a stable complex; however, in a highly acidic environment, the cyanide ligands are protonated, leading to the breakdown of the complex and the liberation of extremely toxic hydrogen cyanide (HCN) gas.[1][2][3] This reaction underscores the necessity of avoiding contact between ferrocyanide salts and strong acids outside of a controlled environment like a fume hood.[1][4]
The initial step involves the formation of hydroferrocyanic acid (H₄[Fe(CN)₆]), a white precipitate, which is unstable and decomposes to release HCN.[5]
Overall Reaction with HCl: K₄[Fe(CN)₆] + 6HCl → 4KCl + H₄[Fe(CN)₆] → 4KCl + 4HCN(g) + Fe(CN)₂ (s)
Caption: Reaction pathway for the generation of HCN gas.
Experimental Protocol: Synthesis of Hydroferrocyanic Acid[5]
This protocol demonstrates the reaction of potassium ferrocyanide with a strong acid to form the intermediate hydroferrocyanic acid.
-
Preparation: Dissolve 40 g of potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) in 200 mL of distilled water in a 400 mL beaker.
-
Reaction: To the dissolved solution, add 90 mL of 12 M hydrochloric acid. A fine, white, milky precipitate of hydroferrocyanic acid will form immediately.
-
Stirring: Stir the mixture for ten minutes to ensure the reaction goes to completion.
-
Cooling: Place the beaker in an ice bath for 20 minutes, allowing the temperature to drop to approximately 5°C.
-
Filtration: Filter the settled white powder using vacuum filtration.
-
Washing: Wash the collected precipitate with 100 mL of acetone.
-
Drying: Dry the final product in a vacuum desiccator. The theoretical yield is 20.52 g.
| Reactant | Molar Mass ( g/mol ) | Quantity Used | Moles (mol) |
| K₄[Fe(CN)₆]·3H₂O | 422.39 | 40.0 g | 0.095 |
| Hydrochloric Acid (12 M) | 36.46 | 90.0 mL | 1.08 |
Reaction with Strong, Oxidizing Acids
When this compound reacts with strong, oxidizing acids, the reaction pathway is significantly different and depends on the specific acid used.
Concentrated Sulfuric Acid
With hot, concentrated sulfuric acid, the reaction is a complex process involving hydrolysis and dehydration. Instead of producing HCN, this reaction yields carbon monoxide (CO), another toxic gas.[6]
Overall Reaction: K₄[Fe(CN)₆] + 6H₂SO₄ + 6H₂O → 2K₂SO₄ + FeSO₄ + 3(NH₄)₂SO₄ + 6CO(g)[7]
Nitric Acid
Treatment of potassium ferrocyanide with nitric acid results in the oxidation of the complex to form H₂[Fe(NO)(CN)₅].[8][9] Following neutralization of this intermediate, typically with sodium carbonate, red crystals of sodium nitroprusside can be isolated.[8]
Caption: Products from dilute vs. concentrated H₂SO₄.
Acid-Mediated Redox Reactions: Oxidation to Ferricyanide
In the presence of an acid and a suitable oxidizing agent, the iron(II) center in the ferrocyanide complex ([Fe(CN)₆]⁴⁻) is oxidized to iron(III), forming the ferricyanide complex ([Fe(CN)₆]³⁻).[10][11]
Key Oxidizing Agents and Reactions:
-
Hydrogen Peroxide (H₂O₂): In an acidic solution, hydrogen peroxide readily oxidizes ferrocyanide to ferricyanide.[10] 2K₄[Fe(CN)₆] + H₂SO₄ + H₂O₂ → 2K₃[Fe(CN)₆] + K₂SO₄ + 2H₂O[10]
-
Potassium Permanganate (KMnO₄): In the presence of hydrochloric acid, potassium permanganate oxidizes ferrocyanide. 5K₄[Fe(CN)₆] + KMnO₄ + 8HCl → 5K₃[Fe(CN)₆] + MnCl₂ + 6KCl + 4H₂O[11]
-
Chlorine (Cl₂): Passing chlorine gas through a solution of potassium ferrocyanide also yields potassium ferricyanide.[8] 2K₄[Fe(CN)₆] + Cl₂ → 2K₃[Fe(CN)₆] + 2KCl[8]
References
- 1. flinnsci.com [flinnsci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Potassium ferricyanide - Wikipedia [en.wikipedia.org]
- 4. uprm.edu [uprm.edu]
- 5. Sciencemadness Discussion Board - Preparation of Hydroferrocyanic Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. reddit.com [reddit.com]
- 7. byjus.com [byjus.com]
- 8. Potassium ferrocyanide - Wikipedia [en.wikipedia.org]
- 9. Potassium ferrocyanide - Sciencemadness Wiki [sciencemadness.org]
- 10. 2 K4[Fe(CN)6] + H2SO4 + H2O2 → 2 K3[Fe(CN)6] + K2SO4 + 2 H2O - Balanced equation | Chemical Equations online! [chemequations.com]
- 11. 5 K4[Fe(CN)6] + KMnO4 + 8 HCl → 5 K3[Fe(CN)6] + MnCl2 + 6 KCl + 4 H2O - Balanced equation | Chemical Equations online! [chemequations.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Prussian Blue from Tetrapotassium Hexacyanoferrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prussian blue, with the chemical formula Fe₄[Fe(CN)₆]₃, is a synthetic inorganic pigment that has garnered significant attention in the biomedical field due to its unique properties. Its biocompatibility, low toxicity, and porous structure make it an excellent candidate for various applications, including drug delivery, bioimaging, and as an antidote for heavy metal poisoning.[1][2][3] Notably, Prussian blue nanoparticles (PBNPs) have been explored as carriers for anticancer drugs and as contrast agents for magnetic resonance imaging (MRI).[1][2][4] The synthesis of Prussian blue is straightforward, often involving the reaction of an iron(III) salt with a hexacyanoferrate(II) salt, such as tetrapotassium hexacyanoferrate (K₄[Fe(CN)₆]). This document provides detailed protocols for the synthesis of Prussian blue using this compound as a precursor and summarizes key quantitative data from various studies.
Chemical Reaction Pathway
The synthesis of Prussian blue from this compound and iron(III) chloride is a precipitation reaction. The overall balanced chemical equation is:
3 K₄[Fe(CN)₆] + 4 FeCl₃ → Fe₄[Fe(CN)₆]₃ + 12 KCl
This reaction results in the formation of the characteristic deep blue precipitate of Prussian blue.
Chemical reaction for the synthesis of Prussian blue.
Experimental Protocols
This section details two common methods for the synthesis of Prussian blue nanoparticles.
Protocol 1: Simple Precipitation Method
This protocol is adapted from basic laboratory procedures for synthesizing Prussian blue pigment.
Materials:
-
Iron(III) chloride (FeCl₃)
-
This compound trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Distilled or deionized water
-
Beakers
-
Stirring rod
-
Filtration setup (e.g., Buchner funnel, filter paper, filter flask)
Procedure:
-
Prepare Reactant Solutions:
-
Reaction:
-
In a beaker, mix 20 mL of the saturated iron(III) chloride solution with 20 mL of the saturated potassium ferrocyanide solution.[5]
-
Stir the mixture with a glass rod. An immediate formation of a deep blue precipitate will be observed.
-
-
Separation and Washing:
-
Set up a Buchner funnel with filter paper.
-
Pour the reaction mixture into the funnel and apply suction to filter the precipitate.
-
Wash the precipitate with distilled water to remove soluble impurities like potassium chloride.
-
-
Drying:
-
Carefully scrape the filtered Prussian blue pigment onto a watch glass.
-
Allow the pigment to dry completely. This may take several days at room temperature or can be expedited in a drying oven at a low temperature.
-
Protocol 2: Synthesis of Stabilized Prussian Blue Nanoparticles (PBNPs)
This protocol is based on methods for producing PBNPs with controlled size and stability for biomedical applications, often using a stabilizing agent like polyvinylpyrrolidone (PVP).
Materials:
-
Iron(III) chloride (FeCl₃)
-
Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]) - Note: Some protocols use K₃[Fe(CN)₆] for nanoparticle synthesis.
-
Polyvinylpyrrolidone (PVP)
-
Distilled or deionized water
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Prepare Precursor Solution:
-
Dissolve a specific amount of K₃[Fe(CN)₆] and PVP in distilled water. The concentrations can be varied to control nanoparticle size.[6]
-
-
Reaction:
-
While stirring vigorously, add an aqueous solution of FeCl₃ dropwise to the K₃[Fe(CN)₆] and PVP solution.
-
The reaction mixture will turn blue, indicating the formation of PBNPs.
-
-
Purification:
-
The resulting PBNP dispersion can be purified by dialysis against distilled water to remove unreacted precursors and byproducts.
-
-
Characterization:
-
The size and morphology of the synthesized PBNPs can be characterized using techniques such as Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).
-
Experimental Workflow
The general workflow for the synthesis and characterization of Prussian blue nanoparticles is outlined below.
General workflow for Prussian blue nanoparticle synthesis.
Quantitative Data
The properties of synthesized Prussian blue can vary depending on the synthesis method and conditions. The following tables summarize some of the reported quantitative data.
Table 1: Particle Size of Prussian Blue Nanoparticles Synthesized under Different Conditions
| Precursors | Stabilizing Agent | Synthesis Method | Average Particle Size (nm) | Reference |
| FeCl₂ and K₃[Fe(CN)₆] | None | Simple Precipitation | 1.7 (with poor stability) | [7] |
| FeCl₃ and K₃[Fe(CN)₆] | None | Simple Precipitation | 182 | [7] |
| FeCl₃ and K₃[Fe(CN)₆] | PVP | In-situ modification | 18 (size decreased with increasing PVP) | [7] |
| Fe²⁺, [Fe(CN)₆]³⁻, and PVP | PVP | Mixing of aqueous solutions | 12 - 27 (dependent on Fe ion concentration and Fe:PVP ratio) | [6] |
| Fe³⁺ and [Fe(CN)₆]⁴⁻ in microemulsion | Not specified | Microemulsion | Uniform shape and size | [8] |
Table 2: Yield and Purity of Prussian Blue Synthesis
| Synthesis Method | Key Parameters | Yield | Purity Notes | Reference |
| Historical (18th Century) Method | Varies (calcination time, temperature, vessel) | Not specified | Impurities: amorphous carbon, KCl, alum, sulfates/sulfides, aluminum hydroxide | [9] |
| Reaction of Iron Filings with Acids and K₄[Fe(CN)₆] | Stepwise oxidation of iron | 5.05 g (from a specific procedure) | Not specified | [10] |
| Dropwise addition of K₄[Fe(CN)₆] to FeCl₃ | Inverse-mixing order can form KFe[Fe(CN)₆] initially | Not specified | Precipitate may contain 34.9% iron by mass | [11] |
Applications in Drug Development
Prussian blue nanoparticles have emerged as a promising platform for various biomedical applications.
-
Drug Delivery: The porous structure of PBNPs allows for the loading and sustained release of therapeutic agents, such as anticancer drugs.[2][3][12]
-
Biomedical Imaging: Due to the presence of iron, PBNPs can be used as contrast agents for T1-weighted MRI.[2] Their strong optical absorption in the near-infrared region also makes them suitable for photoacoustic imaging.[1]
-
Theranostics: The combination of therapeutic and diagnostic capabilities makes PBNPs a potential theranostic agent for cancer treatment, enabling simultaneous imaging and drug delivery.[1][4]
-
Antidote: The U.S. FDA has approved an oral formulation of Prussian blue (Radiogardase®) for treating internal contamination with radioactive cesium and thallium.[2][13]
Conclusion
The synthesis of Prussian blue from this compound is a versatile and cost-effective method for producing a material with significant potential in research and drug development. By carefully controlling the reaction conditions and employing stabilizing agents, the size, morphology, and stability of the resulting nanoparticles can be tailored to specific biomedical applications. The protocols and data presented in these application notes provide a comprehensive resource for scientists and researchers working in this exciting field.
References
- 1. Progress in Applications of Prussian Blue Nanoparticles in Biomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Progress in Applications of Prussian Blue Nanoparticles in Biomedicine | Semantic Scholar [semanticscholar.org]
- 5. flinnsci.com [flinnsci.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Prussian Blue Nanoparticles and Their Antibacterial, Antiinflammation and Antitumor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation of prussian blue, fe4[fe(cn)6]3 | PPTX [slideshare.net]
- 11. pianetachimica.it [pianetachimica.it]
- 12. Nanoscale Prussian Blue and Its Analogues: Design and Applications in Infection Control, Wound Healing and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photomagnetic Prussian blue nanocubes: synthesis, characterization, and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Determination of Potassium Ferrocyanide Concentration via Permanganometric Titration
Abstract
This document provides a comprehensive protocol for the quantitative determination of potassium ferrocyanide (K₄[Fe(CN)₆]) using potassium permanganate (KMnO₄) titration. This redox titration method is based on the oxidation of ferrocyanide ions ([Fe(CN)₆]⁴⁻) to ferricyanide ions ([Fe(CN)₆]³⁻) by the permanganate ion (MnO₄⁻) in an acidic medium. Potassium permanganate serves as a powerful oxidizing agent and its own indicator, making it a cost-effective and widely used reagent in volumetric analysis.[1][2] The endpoint is identified by the appearance of a persistent faint pink color, signaling the presence of excess permanganate ions after all the ferrocyanide has been oxidized.[3] This method is highly applicable in various research and industrial settings, including drug development, where precise quantification of reactants is crucial.
Principle of the Method
The titration is performed in a strong acidic solution, typically using sulfuric acid, to ensure the complete reduction of the permanganate ion to the colorless manganese(II) ion (Mn²⁺).[2] The overall balanced chemical reaction is as follows:
5 K₄[Fe(CN)₆] + KMnO₄ + 4 H₂SO₄ → 5 K₃[Fe(CN)₆] + 3 K₂SO₄ + MnSO₄ + 4 H₂O [4]
In this reaction, potassium ferrocyanide is the reducing agent, and potassium permanganate is the oxidizing agent.[4] The stoichiometry of the reaction shows that one mole of potassium permanganate reacts with five moles of potassium ferrocyanide.[3][4] Because potassium permanganate solution has an intense purple color and its reduced form (Mn²⁺) is nearly colorless, the titrant itself acts as the indicator.[5][6] The first drop of excess KMnO₄ after the equivalence point imparts a stable pink color to the solution, marking the end of the titration.[7]
Materials and Reagents
A summary of the necessary equipment and chemical reagents is provided in the table below.
| Category | Item |
| Glassware | 50 mL Burette, 25 mL Pipette, 250 mL Volumetric flasks, 250 mL Conical flasks, Beakers, Funnel, Graduated cylinders |
| Equipment | Analytical Balance, Hot Plate/Stirrer, Burette clamp, Ring stand |
| Reagents | Potassium Permanganate (KMnO₄), Potassium Ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O), Sodium Oxalate (Na₂C₂O₄) (Primary Standard), Concentrated Sulfuric Acid (H₂SO₄), Distilled/Deionized Water |
Experimental Protocols
Preparation of Solutions
3.1.1. Preparation of ~0.1 N (0.02 M) Potassium Permanganate Solution Potassium permanganate is not a primary standard, so its solution must be prepared and then standardized.
-
Weigh approximately 3.2 g of KMnO₄ crystals.[1]
-
Transfer the crystals to a 1000 mL beaker and add approximately 900 mL of distilled water.
-
Heat the solution to a gentle boil for about 1 hour on a hot plate to oxidize any organic matter and impurities.[8]
-
Cover the beaker and allow it to stand for at least 24 hours in the dark to allow for the precipitation of manganese dioxide (MnO₂).
-
Carefully filter the solution through a sintered glass funnel to remove the MnO₂ precipitate. Avoid using filter paper as it can react with the permanganate.[1]
-
Transfer the filtered solution to a clean, dark glass bottle for storage to prevent decomposition by light.[1]
3.1.2. Standardization of Potassium Permanganate Solution The prepared KMnO₄ solution is standardized against primary standard sodium oxalate.
-
Accurately weigh about 0.2-0.3 g of dried sodium oxalate into a 250 mL conical flask.[9]
-
Add 50 mL of distilled water and 20 mL of 6 N H₂SO₄ to the flask and swirl to dissolve the solid.[9]
-
Titrate the hot oxalate solution with the prepared KMnO₄ solution from a burette. The purple color of the permanganate will disappear as it is added.
-
The endpoint is reached when a single drop of KMnO₄ solution produces a faint pink color that persists for at least 30 seconds.[10]
-
Repeat the titration two more times for concordant values.
-
Calculate the exact normality/molarity of the KMnO₄ solution.
3.1.3. Preparation of Potassium Ferrocyanide Analyte Solution
-
Accurately weigh a precise amount of potassium ferrocyanide trihydrate (e.g., 4.2 g for a 0.1 N solution).
-
Dissolve the solid in a beaker with a small amount of distilled water.
-
Transfer the solution quantitatively to a 1000 mL volumetric flask.
-
Dilute to the mark with distilled water, stopper, and mix thoroughly.
Titration Protocol
-
Rinse and fill a 50 mL burette with the standardized potassium permanganate solution, ensuring the tip is free of air bubbles. Record the initial volume.
-
Using a pipette, transfer exactly 25.00 mL of the potassium ferrocyanide solution into a 250 mL conical flask.
-
Carefully add 5 mL of dilute sulfuric acid to the conical flask.[3]
-
Begin the titration by adding the KMnO₄ solution from the burette to the conical flask while continuously swirling the flask.
-
The initial greenish-yellow color of the ferrocyanide solution will fade.[3] Continue adding the titrant until the endpoint is reached.
-
The endpoint is identified by the first appearance of a stable yellowish-pink color that persists for about 30 seconds.[3]
-
Record the final burette reading.
-
Repeat the titration at least two more times to ensure precision.
Data Presentation and Calculations
Example Data Tables
Standardization of ~0.1 N KMnO₄ with Sodium Oxalate
| Trial | Mass of Na₂C₂O₄ (g) | Final Burette Reading (mL) | Initial Burette Reading (mL) | Volume of KMnO₄ used (mL) |
|---|---|---|---|---|
| 1 | 0.2505 | 37.40 | 0.00 | 37.40 |
| 2 | 0.2510 | 37.55 | 0.10 | 37.45 |
| 3 | 0.2508 | 37.50 | 0.05 | 37.45 |
Titration of K₄[Fe(CN)₆] with Standardized KMnO₄
| Trial | Volume of K₄[Fe(CN)₆] (mL) | Final Burette Reading (mL) | Initial Burette Reading (mL) | Volume of KMnO₄ used (mL) |
|---|---|---|---|---|
| 1 | 25.00 | 24.95 | 0.00 | 24.95 |
| 2 | 25.00 | 49.95 | 25.00 | 24.95 |
| 3 | 25.00 | 25.00 | 0.05 | 24.95 |
Calculation Formulae
-
Normality of KMnO₄ (N_KMnO₄): Normality (N) = (Mass of Na₂C₂O₄) / (Equivalent weight of Na₂C₂O₄ × Volume of KMnO₄ in L) (Equivalent weight of Na₂C₂O₄ = 134.00 / 2 = 67.00)
-
Normality of K₄[Fe(CN)₆] (N_Ferro): Using the formula: N_KMnO₄ × V_KMnO₄ = N_Ferro × V_Ferro N_Ferro = (N_KMnO₄ × V_KMnO₄) / V_Ferro Where:
-
V_KMnO₄ = Average volume of KMnO₄ used in the titration (mL)
-
V_Ferro = Volume of K₄[Fe(CN)₆] solution taken (mL)
-
Visualized Workflows and Pathways
Caption: A flowchart of the major steps in the permanganometric titration protocol.
References
- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 2. Permanganometry - Wikipedia [en.wikipedia.org]
- 3. kfs.edu.eg [kfs.edu.eg]
- 4. 5 K4[Fe(CN)6] + KMnO4 + 4 H2SO4 → 5 K3[Fe(CN)6] + 3 K2SO4 + MnSO4 + 4 H2O - Balanced equation | Chemical Equations online! [chemequations.com]
- 5. Experiment 16 Help!!! [faculty.uml.edu]
- 6. youtube.com [youtube.com]
- 7. Permanganate Titrations [staff.buffalostate.edu]
- 8. pharmaguddu.com [pharmaguddu.com]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. Standardization of Potassium Permanganate In 7 Steps [praxilabs.com]
Application Notes and Protocols: Tetrapotassium Hexacyanoferrate in Electrochemical Sensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetrapotassium hexacyanoferrate (K₄[Fe(CN)₆]), also known as potassium ferrocyanide, and its analogues in the development of electrochemical sensors for pharmaceutical and biomedical analysis. The unique electrochemical properties of the hexacyanoferrate redox couple ([Fe(CN)₆]⁴⁻/[Fe(CN)₆]³⁻) make it an excellent mediator for facilitating electron transfer in the detection of a wide range of analytes.
Principle of Operation
Electrochemical sensors based on this compound operate on the principle of electrocatalysis. The hexacyanoferrate (II) ion is oxidized to hexacyanoferrate (III) at the electrode surface. In the presence of an analyte, the hexacyanoferrate (III) can chemically oxidize the analyte, and in the process, is reduced back to hexacyanoferrate (II). This catalytic cycle results in an amplified electrochemical signal (current) that is proportional to the concentration of the analyte. The modification of electrode surfaces with materials incorporating hexacyanoferrate enhances sensitivity and selectivity.
Applications in Pharmaceutical and Biomedical Analysis
Electrochemical sensors incorporating this compound have been successfully employed for the quantitative analysis of various compounds relevant to drug development and clinical diagnostics.
Detection of Amino Acids: L-Tryptophan
A notable application is the detection of the essential amino acid L-tryptophan. A sensor based on a carbon screen-printed electrode (SPCE) modified with polypyrrole (PPy) doped with potassium hexacyanoferrate (II) has demonstrated high sensitivity and a low detection limit for L-tryptophan in pharmaceutical products.[1][2]
Detection of Neurotransmitters: Dopamine
The determination of neurotransmitters like dopamine is crucial in neuroscience and drug development. Modified electrodes are often used to overcome the interference from co-existing species like ascorbic acid. While some sensors utilize potassium ferrite (K₂Fe₄O₇) for dopamine detection, the principle of leveraging iron-based compounds for electrocatalysis remains similar.[3]
Detection of Vitamins: Ascorbic Acid (Vitamin C)
Electrochemical methods are well-suited for the determination of ascorbic acid. Cobalt hexacyanoferrate modified electrodes have shown good electrocatalytic activity towards the oxidation of ascorbic acid, enabling its quantification in pharmaceutical tablets and biological fluids.[4]
Detection of Metabolites: Uric Acid
The monitoring of uric acid levels is important for diagnosing and managing various health conditions. Nickel hexacyanoferrate modified carbon paste electrodes have been developed for the selective and sensitive determination of uric acid in human urine.[5][6]
Detection of Antibiotics: Ciprofloxacin
The detection of antibiotics like ciprofloxacin in environmental and pharmaceutical samples is critical. Electrochemical sensors, including those modified with composite materials, have been developed for the sensitive detection of ciprofloxacin.[1][2][7]
Detection of Analgesics: Paracetamol (Acetaminophen)
Electrochemical sensors provide a rapid and sensitive method for the determination of paracetamol in pharmaceutical formulations and biological fluids. Various modified electrodes have been employed to enhance the electrochemical response towards paracetamol oxidation.
Quantitative Data Summary
The following tables summarize the performance of various electrochemical sensors utilizing hexacyanoferrate and its analogues for the detection of different analytes.
Table 1: Performance of Hexacyanoferrate-Based Electrochemical Sensors for Various Analytes
| Analyte | Electrode Modification | Analytical Technique | Linear Range | Limit of Detection (LOD) | Reference |
| L-Tryptophan | Polypyrrole/K₄[Fe(CN)₆] on Carbon Screen-Printed Electrode | Cyclic Voltammetry (CV) | 3.3 x 10⁻⁷ M - 1.06 x 10⁻⁵ M | 1.05 x 10⁻⁷ M | [1][2] |
| Dopamine | Potassium Ferrite (K₂Fe₄O₇) on Glassy Carbon Electrode | Cyclic Voltammetry (CV) | 1 µM - 140 µM | 0.22 µM | [3] |
| Uric Acid | Nickel Hexacyanoferrate on Carbon Paste Electrode | Differential Pulse Voltammetry (DPV) | 2 µM - 12 µM | 0.18 µM | [5][6] |
| Ciprofloxacin | Copper-Iron Mixed Metal Oxides/Reduced Graphene Oxide on Glassy Carbon Electrode | Differential Pulse Voltammetry (DPV) | 0.75 x 10⁻⁹ M - 1.0 x 10⁻⁷ M | 4.74 x 10⁻¹⁰ M | [1] |
| Paracetamol | Stevensite-Modified Carbon Paste Electrode | Differential Pulse Voltammetry (DPV) | 0.6 µM - 100 µM | 0.2 µM | [8][9] |
| Ibuprofen | Ag-ZnO and MWCNTs on Glassy Carbon Electrode | Differential Pulse Voltammetry (DPV) | Not Specified | 28 nM | [4] |
Table 2: Simultaneous Detection using Modified Electrodes
| Analytes | Electrode Modification | Analytical Technique | Linear Ranges | Limits of Detection (LOD) | Reference |
| Ascorbic Acid & Dopamine | Co-modified MCM-41 | Differential Pulse Voltammetry (DPV) | AA: 20 - 100 µM, DA: 20 - 100 µM | Not specified | [10] |
| Ascorbic Acid, Dopamine & Uric Acid | Reduced Graphene Oxide on Glassy Carbon Electrode | Differential Pulse Voltammetry (DPV) | AA: 0.7 - 100 µM, DA: 0.1 - 400 µM, UA: 2 - 600 µM | AA: 0.7 µM, DA: 0.1 µM, UA: 1 µM | [3] |
Experimental Protocols
General Protocol for Electrochemical Detection
This generalized protocol can be adapted for the detection of various analytes using a modified electrode.
Materials:
-
Working Electrode (e.g., Glassy Carbon Electrode, Screen-Printed Carbon Electrode)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Phosphate Buffer Solution (PBS) of appropriate pH
-
Analyte stock solution
-
Deionized water
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry on a polishing pad.
-
Rinse thoroughly with deionized water and sonicate in ethanol and deionized water to remove any adsorbed particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrode Modification (if applicable):
-
Prepare the modification solution (e.g., a suspension of nanomaterials or a solution for electropolymerization containing the modifier and monomer).
-
Modify the electrode surface by drop-casting, electrochemical deposition, or other suitable methods.
-
Allow the modified electrode to dry completely.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode system in the electrochemical cell containing the supporting electrolyte (e.g., PBS).
-
Perform electrochemical characterization of the modified electrode using techniques like Cyclic Voltammetry (CV) or Electrochemical Impedance Spectroscopy (EIS) in the presence of a redox probe like [Fe(CN)₆]³⁻/⁴⁻.
-
For analyte detection, add a known concentration of the analyte to the electrolyte solution.
-
Record the electrochemical response using an appropriate technique (e.g., CV, DPV, or Square Wave Voltammetry - SWV). The potential range and other parameters should be optimized for the specific analyte.
-
For quantitative analysis, record the response at different analyte concentrations to construct a calibration curve.
-
Specific Protocol: Detection of L-Tryptophan using a Polypyrrole/K₄[Fe(CN)₆] Modified SPCE
This protocol is based on the work by Dinu and Apetrei (2021).[1][2]
Materials:
-
Carbon Screen-Printed Electrode (SPCE)
-
Pyrrole monomer
-
This compound (K₄[Fe(CN)₆])
-
Potassium chloride (KCl)
-
L-Tryptophan
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Modification (Chronoamperometry):
-
Prepare an aqueous solution containing 0.1 M pyrrole and 0.05 M K₄[Fe(CN)₆].
-
Immerse the SPCE into this solution.
-
Apply a constant potential of +0.8 V for 90 seconds to electropolymerize pyrrole and incorporate the hexacyanoferrate ions into the polymer film.
-
Rinse the modified electrode with deionized water.
-
-
Electrochemical Measurement (Cyclic Voltammetry):
-
Prepare a 0.1 M KCl solution as the supporting electrolyte.
-
Immerse the modified SPCE, a reference electrode, and a counter electrode into the electrochemical cell containing the KCl solution.
-
Record the cyclic voltammogram in the potential range of -1.0 V to +0.5 V at a scan rate of 0.1 V/s.
-
Prepare solutions of L-tryptophan in 0.1 M KCl at various concentrations.
-
Record the cyclic voltammograms for each L-tryptophan concentration under the same conditions.
-
Plot the peak current against the L-tryptophan concentration to obtain the calibration curve.
-
Visualizations
Signaling Pathway: Electrocatalytic Oxidation
Caption: Electrocatalytic cycle at the electrode surface.
Experimental Workflow: General Electrochemical Sensing
Caption: General workflow for electrochemical sensing.
Logical Relationship: Sensor Fabrication and Detection
Caption: Relationship between sensor fabrication and detection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pico-molar electrochemical detection of ciprofloxacin at composite electrodes - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Simultaneous determination of dopamine, uric acid and ascorbic acid using a glassy carbon electrode modified with reduced graphene oxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Electroanalysis of Ibuprofen and Its Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in electrochemical sensing and remediation technologies for ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CHEM065 - Ciprofloxacin Detection via Electrochemical Sensor | ISEF [isef.net]
- 8. Electrochemical Kinetics and Detection of Paracetamol by Stevensite-Modified Carbon Paste Electrode in Biological Fluids and Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrochemical Kinetics and Detection of Paracetamol by Stevensite-Modified Carbon Paste Electrode in Biological Fluids and Pharmaceutical Formulations [mdpi.com]
- 10. frontiersin.org [frontiersin.org]
Application Notes and Protocols: Tetrapotassium Hexacyanoferrate for Iron (III) Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrapotassium hexacyanoferrate(II), also known as potassium ferrocyanide, is a widely used reagent for the detection and quantification of ferric iron (iron (III) ions). The reaction between potassium ferrocyanide and iron (III) ions in an acidic medium results in the formation of a stable, intensely colored complex known as Prussian blue (iron(III) hexacyanoferrate(II)). This distinct blue color provides a basis for both qualitative and quantitative analysis of iron (III) in various samples, including biological tissues and pharmaceutical preparations.[1][2] The high molar absorptivity of Prussian blue allows for sensitive detection, making this method valuable in numerous research and development applications.
Principle of the Reaction
The fundamental reaction involves the combination of ferric ions (Fe³⁺) with the hexacyanoferrate(II) anion ([Fe(CN)₆]⁴⁻) to form the insoluble Prussian blue pigment.[1] The overall chemical equation for the formation of "insoluble" Prussian blue is:
4Fe³⁺ + 3[Fe(CN)₆]⁴⁻ → Fe₄[Fe(CN)₆]₃
The intense blue color of the resulting complex is due to an intervalence charge transfer between the iron(II) and iron(III) centers within the molecule, with a maximum absorbance typically observed around 700 nm.[1][3]
Applications
The detection of iron (III) using this compound has a broad range of applications in scientific research and drug development:
-
Histopathology: The Perls' Prussian blue stain is a standard histological method used to detect the presence of iron deposits in tissue samples, which is crucial for diagnosing iron overload disorders like hemochromatosis and hemosiderosis.[2]
-
Quantitative Analysis: A spectrophotometric assay based on the Prussian blue reaction allows for the precise quantification of iron (III) in various samples, including water, environmental samples, and pharmaceutical formulations.
-
Drug Development: In the pharmaceutical industry, this method can be used for:
-
Quality control of raw materials and finished products to determine iron content.
-
Analysis of iron in biological samples during preclinical and clinical trials to study iron metabolism and the effects of iron-chelating drugs.
-
Quantification of active pharmaceutical ingredients (APIs) that can reduce Fe(III), where the subsequent reaction with ferrocyanide is measured.[4]
-
-
Nanoparticle Technology: Prussian blue nanoparticles have emerged as promising agents in biomedicine for applications such as drug delivery and photothermal therapy.[5]
Data Presentation
Quantitative Spectrophotometric Assay Parameters
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | ~700-735 nm | [3][4] |
| Molar Absorptivity (ε) of Prussian Blue | 3.2 × 10⁴ L·mol⁻¹·cm⁻¹ (for an indirect antibiotic assay) | [3] |
| Linear Concentration Range | 0.1–100 µg/mL (for Prussian blue as a bulk drug) | [6] |
| Limit of Detection (LOD) | 0.099 µg/mL (for Prussian blue as a bulk drug) | [6] |
| Limit of Quantification (LOQ) | 0.330 µg/mL (for Prussian blue as a bulk drug) | [6] |
Note: The specific linear range, LOD, and LOQ for the determination of iron (III) will depend on the exact protocol and instrumentation used. The values presented for Prussian blue as a bulk drug provide an indication of the sensitivity of spectrophotometric detection.
Experimental Protocols
Protocol 1: Spectrophotometric Quantification of Iron (III)
This protocol describes a method for the quantitative determination of iron (III) in an aqueous sample.
1. Materials and Reagents:
-
This compound(II) solution (K₄[Fe(CN)₆]): 2% (w/v) in deionized water. Prepare fresh.
-
Hydrochloric acid (HCl): 0.1 M.
-
Iron (III) standard stock solution: 1000 µg/mL in 0.1 M HCl.
-
Spectrophotometer and cuvettes.
-
Volumetric flasks and pipettes.
2. Preparation of Standard Solutions:
-
Prepare a series of iron (III) standard solutions with concentrations ranging from approximately 1 to 20 µg/mL by diluting the iron (III) standard stock solution with 0.1 M HCl.
-
Prepare a blank solution containing only 0.1 M HCl.
3. Assay Procedure:
-
Pipette a fixed volume (e.g., 1 mL) of each standard solution, the unknown sample, and the blank into separate test tubes.
-
To each tube, add a fixed volume (e.g., 0.5 mL) of the 2% potassium ferrocyanide solution.
-
Mix the contents of each tube thoroughly and allow the reaction to proceed for a set time (e.g., 10 minutes) at room temperature for color development.
-
Measure the absorbance of each solution at the predetermined λmax (around 700 nm) against the blank.
4. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of iron (III) in the unknown sample by interpolating its absorbance value on the calibration curve.
Protocol 2: Perls' Prussian Blue Staining for Tissue Samples
This protocol outlines the standard procedure for detecting iron (III) deposits in paraffin-embedded tissue sections.
1. Materials and Reagents:
-
Potassium ferrocyanide solution: 2% (w/v) in distilled water. Prepare fresh.
-
Hydrochloric acid solution: 2% (v/v) in distilled water.
-
Working solution: Mix equal parts of the 2% potassium ferrocyanide solution and the 2% hydrochloric acid solution immediately before use.
-
Nuclear Fast Red or Eosin counterstain.
-
Deparaffinization and rehydration reagents (xylene, graded alcohols).
-
Mounting medium.
2. Staining Procedure:
-
Deparaffinize the tissue sections and rehydrate them to distilled water.
-
Immerse the slides in the freshly prepared working solution for 10-20 minutes.
-
Rinse the slides thoroughly in several changes of distilled water.
-
Counterstain with Nuclear Fast Red or Eosin for 5 minutes.
-
Wash briefly in distilled water.
-
Dehydrate the sections through graded alcohols, clear in xylene, and mount with a coverslip using a suitable mounting medium.
3. Expected Results:
-
Iron (III) deposits (hemosiderin): Bright blue
-
Nuclei: Red (with Nuclear Fast Red) or Pink (with Eosin)
-
Cytoplasm: Pink
Potential Interferences
Several substances can interfere with the accuracy of the Prussian blue assay for iron (III) determination:
-
pH: The reaction is pH-dependent. Strongly acidic conditions are required to release iron from proteins.[7] However, very low pH can affect the stability of the Prussian blue complex.
-
Reducing Agents: The presence of strong reducing agents can reduce Fe(III) to Fe(II), which will not react with potassium ferrocyanide to form Prussian blue.
-
Other Metal Ions: High concentrations of other metal ions, such as copper(II), may interfere with the reaction.
-
Chelating Agents: Strong chelating agents can bind to iron (III) and prevent its reaction with ferrocyanide.
Visualizations
Caption: Chemical reaction for the formation of Prussian blue.
Caption: Workflow for spectrophotometric quantification of Iron (III).
Caption: Workflow for Perls' Prussian blue staining of tissue.
References
- 1. Prussian blue - Wikipedia [en.wikipedia.org]
- 2. openaccesspub.org [openaccesspub.org]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Spectrophotometric determination of perphenazine with the detection system of potassium ferricyanide-Fe(III) in pharmaceutical and serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Prussian Blue Nanoparticles and Their Antibacterial, Antiinflammation and Antitumor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
- 7. Perls' Prussian blue staining and chemistry of Prussian blue and Turnbull blue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Role of Potassium Ferrocyanide in the Synthesis of Potassium Ferricyanide
Audience: Researchers, scientists, and drug development professionals.
Introduction Potassium ferricyanide (K₃[Fe(CN)₆]), a bright red salt, is a crucial coordination compound with wide-ranging applications, including in blueprinting, photography, and as a mild oxidizing agent in organic synthesis.[1][2] Its synthesis is fundamentally dependent on its reduced counterpart, potassium ferrocyanide (K₄[Fe(CN)₆]). This document outlines the essential role of potassium ferrocyanide as the starting material for this transformation and provides a detailed protocol for the synthesis. The core of the process involves the oxidation of the iron center in the hexacyanoferrate complex.
Principle of Synthesis: Oxidation of Ferrocyanide The synthesis of potassium ferricyanide from potassium ferrocyanide is an oxidation-reduction reaction. Potassium ferrocyanide contains an iron atom in the +2 oxidation state ([Fe(CN)₆]⁴⁻). To convert it to potassium ferricyanide, the iron atom must be oxidized to the +3 state ([Fe(CN)₆]³⁻). This is achieved by treating an aqueous solution of potassium ferrocyanide with a suitable oxidizing agent, most commonly chlorine gas (Cl₂).[1][3]
The balanced chemical equation for this reaction is: 2 K₄[Fe(CN)₆] (aq) + Cl₂ (g) → 2 K₃[Fe(CN)₆] (aq) + 2 KCl (aq)[1][3]
In this reaction, potassium ferrocyanide acts as the electron donor (reducing agent), and chlorine acts as the electron acceptor (oxidizing agent). The reaction is visually indicated by a color change in the solution from the pale yellow of potassium ferrocyanide to the deep, characteristic red of potassium ferricyanide.[4]
Quantitative Data Summary
The following table summarizes the key properties of the reactant and product, along with typical parameters for the synthesis protocol described below.
| Parameter | Potassium Ferrocyanide (Reactant) | Potassium Ferricyanide (Product) |
| IUPAC Name | Potassium hexacyanidoferrate(II) | Potassium hexacyanoferrate(III) |
| Chemical Formula | K₄[Fe(CN)₆]·3H₂O | K₃[Fe(CN)₆] |
| Molar Mass | 422.388 g/mol (trihydrate) | 329.24 g/mol [2] |
| Appearance | Light yellow, crystalline granules[3] | Deep red crystals[2] |
| Iron Oxidation State | +2 | +3 |
| Solubility in Water | 28.9 g/100 mL (20 °C)[3] | 46.4 g/100 mL (20 °C)[2] |
| Typical Reactant Mass | 100 g | N/A |
| Solvent Volume | 1000 mL | N/A |
Experimental Workflow
References
Application Notes: The Use of Potassium Ferrocyanide in the Analytical Determination of Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium ferrocyanide, K₄[Fe(CN)₆], is a versatile and cost-effective reagent with a long history in analytical chemistry. Its ability to form distinctly colored and often insoluble complexes with a variety of metal ions makes it a valuable tool for both qualitative and quantitative analysis. The primary applications involve precipitation titrations, spectrophotometric analysis, and its use as a redox-active probe in electrochemical methods. This document provides detailed application notes and protocols for the determination of key metal ions using potassium ferrocyanide.
Determination of Zinc (Zn²⁺) by Precipitation Titration
The titration of zinc ions with a standardized solution of potassium ferrocyanide is a classic and reliable method for the quantitative determination of zinc.
Principle
In a neutral or weakly acidic solution, zinc ions (Zn²⁺) react with potassium ferrocyanide ([Fe(CN)₆]⁴⁻) to form a stable, insoluble white precipitate of potassium zinc ferrocyanide.[1][2] The stoichiometry of this reaction is crucial for accurate quantification, with studies showing a consistent 3:2 molar ratio of zinc to ferrocyanide.[3]
The reaction is: 3Zn²⁺ + 2K₄[Fe(CN)₆] → K₂Zn₃[Fe(CN)₆]₂ (s) + 6K⁺[3]
The endpoint of the titration is detected using a redox indicator, such as diphenylamine, in the presence of a small amount of potassium ferricyanide.[1][3] Before the equivalence point, the ferrocyanide ions are consumed by the zinc ions. At the endpoint, the first excess of ferrocyanide ions reduces the ferricyanide, causing a sharp change in the solution's redox potential, which in turn causes the diphenylamine indicator to change from a milky white or greenish appearance to a distinct blue or violet color.[1][3]
Experimental Protocol
1. Preparation of Reagents:
-
0.025 M Potassium Ferrocyanide (K₄[Fe(CN)₆]) Solution: Accurately weigh approximately 10.56 g of K₄[Fe(CN)₆]·3H₂O and dissolve it in deionized water in a 1000 mL volumetric flask. Dilute to the mark and mix thoroughly.[4] This solution should be standardized against a primary standard zinc solution.
-
0.050 M Zinc Standard Solution: Accurately weigh approximately 14.38 g of ZnSO₄·7H₂O, dissolve it in deionized water in a 1000 mL volumetric flask, add a few drops of dilute H₂SO₄ to prevent hydrolysis, and dilute to the mark.[3][4]
-
Diphenylamine Indicator: Dissolve 1 g of diphenylamine in 100 mL of concentrated sulfuric acid.[1] Handle with extreme care.
-
1% Potassium Ferricyanide (K₃[Fe(CN)₆]) Solution: Dissolve 0.1 g of K₃[Fe(CN)₆] in 10 mL of deionized water. This solution should be freshly prepared.[3][4]
-
3 M Sulfuric Acid (H₂SO₄). [3]
2. Standardization of K₄[Fe(CN)₆] Solution:
-
Pipette 25.00 mL of the standard 0.050 M zinc solution into a 250 mL Erlenmeyer flask.
-
Add 5 mL of 3 M H₂SO₄, 4 drops of diphenylamine indicator, and 3 drops of fresh 1% potassium ferricyanide solution.[3]
-
Titrate with the prepared K₄[Fe(CN)₆] solution from a burette. The solution will appear milky white.[3]
-
Continue the titration, swirling the flask, until the endpoint is reached, indicated by a sharp color change to blue that persists for at least 30 seconds.[3] The precipitation can be slow, so the titration should not be performed too rapidly.[1]
-
Repeat the titration at least three times to obtain consistent results and calculate the exact molarity of the K₄[Fe(CN)₆] solution.
3. Determination of Zinc in an Unknown Sample:
-
Prepare the unknown sample solution. For solid samples, such as commercial zinc tablets, grind the tablet and dissolve it in the Erlenmeyer flask containing 25.00 mL of the now-standardized K₄[Fe(CN)₆] solution before adding the other reagents.[3][4]
-
Add 5 mL of 3 M H₂SO₄, 4 drops of diphenylamine indicator, and 3 drops of 1% potassium ferricyanide.[4]
-
Titrate the excess K₄[Fe(CN)₆] with the standard 0.050 M zinc solution (this is a back-titration).[5] Alternatively, titrate the unknown zinc solution directly with the standardized K₄[Fe(CN)₆] solution as described in the standardization step.
-
Record the volume of titrant used and calculate the amount of zinc in the sample.
Quantitative Data Summary
| Parameter | Value / Description | Source(s) |
| Analyte | Zinc (Zn²⁺) | [1][3][5] |
| Method | Precipitation Titration | [1] |
| Titrant | ~0.025 M K₄[Fe(CN)₆] | [3][4] |
| Standard | ~0.050 M ZnSO₄ | [3][4] |
| Reaction Stoichiometry | 3 moles Zn²⁺ : 2 moles [Fe(CN)₆]⁴⁻ | [3] |
| Indicator | Diphenylamine with K₃[Fe(CN)₆] | [1][3] |
| Medium | Weakly acidic (H₂SO₄) | [3] |
| Endpoint | Milky white to a sharp blue/violet color change | [3] |
Diagram: Workflow for Titrimetric Determination of Zinc
Caption: Workflow for the titrimetric determination of Zn²⁺.
Spectrophotometric Determination of Rhenium (Re)
Potassium ferrocyanide can be used for the sensitive spectrophotometric determination of rhenium after its reduction to a lower valence state.
Principle
In a strong hydrochloric acid medium, rhenium (typically as perrhenate, ReO₄⁻) is reduced by stannous chloride (SnCl₂). The reduced rhenium species then forms a stable, violet-colored complex with potassium ferrocyanide.[6] This colored complex is extractable into an organic solvent like isoamyl alcohol, allowing it to be separated from potential interferences and concentrated. The absorbance of the organic extract is then measured with a spectrophotometer, and the concentration of rhenium is determined by comparing it to a calibration curve prepared from known standards. The method has a Beer's law range of 0-20 µg Re/ml.[6]
Experimental Protocol
1. Preparation of Reagents:
-
Standard Rhenium Solution: Prepare a stock solution of rhenium, for example, by dissolving a known amount of a rhenium salt in distilled water containing a few drops of dilute sulfuric acid. Prepare lower concentration standards by suitable dilution.
-
2% Potassium Ferrocyanide (K₄[Fe(CN)₆]) Solution: Dissolve 2 g of K₄[Fe(CN)₆] in 100 mL of distilled water. This solution should be prepared fresh daily.[6]
-
20% Stannous Chloride (SnCl₂) Solution: Dissolve 20 g of SnCl₂·2H₂O in 20 mL of 1:1 HCl by heating until the solution is clear. Cool and dilute to 100 mL with distilled water.[6]
-
10 M Hydrochloric Acid (HCl).
-
Isoamyl Alcohol.
2. Procedure for Color Development and Extraction:
-
Take a sample solution containing up to 500 µg of rhenium in a 100 mL beaker.
-
Add 6 mL of 10 M HCl and 4.5 mL of the 2% K₄[Fe(CN)₆] solution.[6]
-
Add 1 mL of the 20% SnCl₂ solution to act as the reductant. Mix gently.[6]
-
Make the total volume up to 20 mL with distilled water.
-
Heat the solution for approximately 1-1.5 minutes at 90-95°C to facilitate the formation of the violet-colored complex.[6]
-
Cool the solution to room temperature and transfer it to a 100 mL separating funnel.
-
Add 20 mL of isoamyl alcohol and shake vigorously for 2 minutes to extract the complex into the organic layer.[6]
-
Allow the layers to separate. Filter the organic (upper) layer through Whatman No. 41 filter paper to remove any suspended water droplets into a suitable container.
3. Spectrophotometric Measurement:
-
Calibrate a UV-Vis spectrophotometer using isoamyl alcohol as a blank.
-
Measure the absorbance of the extracted complex at its wavelength of maximum absorbance (λmax).
-
Prepare a calibration curve by performing the same procedure on a series of standard rhenium solutions of known concentrations.
-
Determine the concentration of rhenium in the unknown sample from the calibration curve.
Quantitative Data Summary
| Parameter | Value / Description | Source(s) |
| Analyte | Rhenium (Re) | [6] |
| Method | Spectrophotometry | [6] |
| Complexing Reagent | 2% (w/v) K₄[Fe(CN)₆] | [6] |
| Reducing Agent | 20% (w/v) SnCl₂ in HCl | [6] |
| Medium | ~3 M HCl (final concentration) | [6] |
| Reaction Conditions | Heat at 90-95°C for 1-1.5 min | [6] |
| Extraction Solvent | Isoamyl Alcohol | [6] |
| Beer's Law Range | 0 - 20 µg Re/mL | [6] |
| Sandell's Sensitivity | 0.022 µg/cm² | [6] |
| Molar Ratio | 1:1 (Rhenium : Ferrocyanide) in the extracted species | [6] |
Diagram: Workflow for Spectrophotometric Determination of Rhenium
Caption: Workflow for the spectrophotometric determination of Rhenium.
Qualitative Determination of Iron (Fe³⁺) and Copper (Cu²⁺)
Potassium ferrocyanide serves as an excellent qualitative reagent for the identification of several metal ions through the formation of characteristically colored precipitates.
Principle
-
Iron (Fe³⁺): Ferric ions react with potassium ferrocyanide to produce an intensely colored, insoluble precipitate known as Prussian blue (ferric ferrocyanide, Fe₄[Fe(CN)₆]₃). This reaction is highly sensitive and is a classic confirmatory test for Fe³⁺.[7][8]
-
Copper (Cu²⁺): Cupric ions react with potassium ferrocyanide in a neutral or acidic medium to form a distinct red-brown precipitate of copper(II) ferrocyanide (Cu₂[Fe(CN)₆]).[2]
Experimental Protocols
1. Reagent Preparation:
-
10% Potassium Ferrocyanide (K₄[Fe(CN)₆]) Solution: Dissolve 10 g of K₄[Fe(CN)₆] in 90 mL of deionized water.
2. Confirmatory Test for Iron (Fe³⁺):
-
To a small volume (1-2 mL) of the test solution, add a few drops of dilute HCl to ensure an acidic medium.
-
Add several drops of the 10% K₄[Fe(CN)₆] solution.
-
The immediate formation of a deep blue precipitate (Prussian blue) confirms the presence of Fe³⁺ ions.[7]
3. Confirmatory Test for Copper (Cu²⁺):
-
To 1-2 mL of the test solution, add dilute acetic acid until the solution is acidic.[2]
-
Add 2-3 drops of the 10% K₄[Fe(CN)₆] solution.
-
The formation of a red-brown precipitate confirms the presence of Cu²⁺ ions.[2]
Qualitative Data Summary
| Analyte | Reagent | Medium | Observation | Inferred Species | Source(s) |
| Iron (Fe³⁺) | K₄[Fe(CN)₆] | Acidic (HCl) | Intense blue precipitate | Fe₄[Fe(CN)₆]₃ (Prussian Blue) | [7][8] |
| Copper (Cu²⁺) | K₄[Fe(CN)₆] | Acidic (Acetic Acid) | Red-brown precipitate | Cu₂[Fe(CN)₆] | [2] |
| Zinc (Zn²⁺) | K₄[Fe(CN)₆] | Acidic (HCl) | White to light green precipitate | K₂Zn₃[Fe(CN)₆]₂ | [2] |
Diagram: Qualitative Precipitation Reactions
Caption: Qualitative tests for metal ions using K₄[Fe(CN)₆].
Application in Electrochemistry
While not a method for determining other metal ions, the ferrocyanide/ferricyanide redox couple is fundamental in electroanalytical chemistry for sensor characterization and development.
Principle
The [Fe(CN)₆]⁴⁻/[Fe(CN)₆]³⁻ couple is a well-behaved, reversible, one-electron redox system.[9] It is widely used as a standard redox probe to study the electrochemical properties of electrode surfaces. By using techniques like Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS), researchers can assess electron transfer kinetics, electrode surface area, and the performance of modified electrodes or biosensors.[9][10] The electrochemical behavior of this couple is sensitive to the nature of the electrode material and the composition of the supporting electrolyte.[9][11]
Diagram: Role of Ferro/Ferricyanide as a Redox Probe
Caption: Use of the [Fe(CN)₆]⁴⁻/³⁻ couple in electrochemistry.
References
- 1. egyankosh.ac.in [egyankosh.ac.in]
- 2. is.muni.cz [is.muni.cz]
- 3. pubs.acs.org [pubs.acs.org]
- 4. personal.denison.edu [personal.denison.edu]
- 5. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 6. ias.ac.in [ias.ac.in]
- 7. youtube.com [youtube.com]
- 8. K4Fe(CN)6 can be used to detect one or more out of Fe2+,Fe3+,Zn2+,Cu2+,Ag+,Ca2+,Th4+. [infinitylearn.com]
- 9. Investigation of electrochemical behavior of potassium ferricyanide/ferrocyanide redox probes on screen printed carbon electrode through cyclic voltammetry and electrochemical impedance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. K4[Fe(CN)6] immobilized anion sensitive protonated amine functionalized polysilsesquioxane films for ultra-low electrochemical detection of dsDNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Tetrapotassium Hexacyanoferrate as an Anticaking Agent in Table Salt
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrapotassium hexacyanoferrate (II), also known as potassium ferrocyanide, is a coordination compound with the formula K₄[Fe(CN)₆]. It is widely used in the food industry as an anticaking agent, particularly in table salt, to prevent the formation of lumps and ensure free-flowing properties.[1] In the European Union, it is designated by the E number E536 .[1] This document provides detailed application notes, experimental protocols, and safety information relevant to the use of this compound in this context.
The ferrocyanide ion, [Fe(CN)₆]⁴⁻, is a stable complex, and the cyanide groups are tightly bound to the iron atom. This strong chemical bond prevents the release of free cyanide under normal conditions of use and cooking temperatures, which is a key factor in its safety profile.
Mechanism of Action as an Anticaking Agent
This compound functions by modifying the crystal habit of sodium chloride (NaCl). In the absence of an anticaking agent, NaCl crystals tend to form cubic structures that can easily agglomerate, especially in the presence of moisture, leading to caking.
When this compound is present during the crystallization or storage of salt, the ferrocyanide ions adsorb to the faces of the NaCl crystals. This adsorption disrupts the normal crystal growth pattern, leading to the formation of dendritic or irregular-shaped crystals. These altered crystal shapes have a reduced tendency to pack together and form lumps, thus maintaining the flowability of the salt. A charge mismatch between the ferrocyanide ion and the sodium chloride crystal lattice is thought to be a contributing factor to this effect.[2]
Mechanism of action of this compound as an anticaking agent.
Regulatory Status and Safety
The safety of ferrocyanides as food additives has been evaluated by international bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA).
3.1. Toxicological Data Summary
The key toxicological endpoint for ferrocyanides is considered to be effects on the kidneys at high doses. However, absorption of ferrocyanides from the gastrointestinal tract is low, and there is no evidence of accumulation in the body.[2] It is not found to be genotoxic or carcinogenic.[2]
3.2. Quantitative Regulatory and Safety Data
| Parameter | Value | Issuing Body/Source |
| Acceptable Daily Intake (ADI) | 0-0.025 mg/kg body weight (calculated as sodium ferrocyanide) | JECFA (1974)[1][3][4] |
| Group ADI | 0.03 mg/kg body weight per day (expressed as ferrocyanide ion) | EFSA (2018)[2][5] |
| Maximum Permitted Level (EU) | 20 mg/kg in salt and salt substitutes | Commission Regulation (EU) No 231/2012[6][7] |
| Maximum Permitted Level (USA) | 13 ppm (13 mg/kg) in salt for human consumption | FDA |
Application Notes for Researchers
For drug development professionals, this compound is generally of low concern due to its limited absorption and high stability. However, it is important to be aware of its presence as an excipient in salt, particularly if using saline solutions in formulations or experimental models where high concentrations of salt are required.
4.1. Pharmacokinetics and Biological Interactions
-
Absorption: Oral absorption of the ferrocyanide ion is very low.
-
Distribution: Due to its low absorption, systemic distribution is minimal.
-
Metabolism: The ferrocyanide complex is highly stable and does not readily metabolize to release free cyanide in the body.
-
Excretion: The small amount of absorbed ferrocyanide is primarily excreted unchanged in the urine.
Given its poor membrane permeability, the ferrocyanide ion has been used in research as an extracellular electron acceptor to study redox reactions in cells.[8]
Experimental Protocols
5.1. Protocol for Quantitative Determination of this compound in Table Salt (Titrimetric Method)
This protocol is adapted from the JECFA assay method for ferrocyanides and is suitable for determining the concentration of this compound in a salt sample.[5]
Principle: The ferrocyanide is titrated with a standard solution of ceric sulfate in an acidic medium. The endpoint is detected using an ortho-phenanthroline indicator, which changes color from orange to yellow.
Reagents and Equipment:
-
Standard 0.1 N Ceric Sulfate solution
-
Sulfuric Acid (concentrated)
-
ortho-Phenanthroline indicator solution
-
Distilled water
-
400 mL beaker, burette, pipette, analytical balance
Procedure:
-
Accurately weigh approximately 3 g of the salt sample to the nearest 0.1 mg.
-
Transfer the sample to a 400 mL beaker and dissolve it in 225 mL of distilled water.
-
Cautiously add approximately 25 mL of concentrated sulfuric acid while stirring.
-
Add 1 drop of ortho-phenanthroline indicator to the solution.
-
Titrate with the standard 0.1 N ceric sulfate solution with constant stirring.
-
The endpoint is reached when the color of the solution changes sharply from orange to pure yellow.
-
Record the volume of ceric sulfate solution used.
Calculation: Each mL of 0.1 N ceric sulfate is equivalent to 42.24 mg of K₄[Fe(CN)₆]·3H₂O.[5]
Concentration (mg/kg) = (V * N * 42.24 * 1000) / W
Where:
-
V = Volume of ceric sulfate solution in mL
-
N = Normality of the ceric sulfate solution
-
W = Weight of the salt sample in g
Workflow for titrimetric determination of this compound in salt.
5.2. Protocol for Rapid Detection of this compound in Table Salt (SERS Method)
This protocol is a simplified method for the rapid, trace-level detection of this compound using Surface-Enhanced Raman Spectroscopy (SERS).[9][10][11]
Principle: The SERS technique enhances the Raman signal of molecules adsorbed on a nanostructured metal surface. The cyanide stretch in the ferrocyanide ion gives a distinct and strong Raman peak, allowing for sensitive detection.
Reagents and Equipment:
-
Portable Raman spectrometer with SERS capability (e.g., Misa)
-
Silver nanoparticle (Ag NP) colloid
-
Sodium chloride (NaCl) solution (50 mmol/L)
-
Sample vials (2 mL)
-
Pipettes
-
Deionized water
Procedure:
-
Sample Preparation:
-
Weigh 100 mg of the salt sample into a 2 mL vial.
-
Add 0.5 mL of deionized water and shake to dissolve.
-
-
SERS Analysis:
-
In a clean vial, mix a 100 µL aliquot of the sample solution with 800 µL of Ag NP colloid and 50 µL of 50 mmol/L NaCl solution.
-
Gently mix the contents of the vial.
-
Place the vial in the Raman spectrometer's sample holder.
-
-
Data Acquisition:
-
Acquire the SERS spectrum according to the instrument's instructions.
-
The presence of a prominent peak around 2133 cm⁻¹ indicates the presence of the cyanide stretch from the ferrocyanide ion.
-
Quantitative Analysis: For quantitative measurements, a calibration curve should be prepared using salt samples spiked with known concentrations of this compound (e.g., ranging from 1 µg/g to 100 µg/g).[9][10][11]
5.3. Protocol for Evaluating Anticaking Efficacy
Principle: The anticaking efficacy can be assessed by measuring the physical properties of salt samples with and without the additive after exposure to controlled humidity and temperature conditions that promote caking.
Equipment:
-
Environmental chamber (for controlled temperature and humidity)
-
Powder flowability tester (e.g., to measure angle of repose or shear strength)
-
Sieves
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Prepare several batches of salt samples: a control with no additive, and samples with varying concentrations of this compound (e.g., 5, 10, 15, 20 mg/kg).
-
-
Caking Induction:
-
Place a known amount of each sample in an open container within an environmental chamber.
-
Expose the samples to a high-humidity environment (e.g., 75% RH) at a constant temperature (e.g., 40°C) for a defined period (e.g., 24-48 hours) to induce caking.
-
-
Efficacy Evaluation (select one or more methods):
-
Caking Strength: Measure the force required to break the caked salt lump using a texture analyzer or a simple compression test.
-
Angle of Repose: After breaking up any large lumps, measure the angle of repose of the salt samples. A lower angle indicates better flowability.
-
Sieve Analysis: Pass the samples through a series of sieves and measure the particle size distribution. Less caking will result in a distribution closer to the original, with fewer large agglomerates.
-
-
Data Analysis:
-
Compare the results from the treated samples to the control sample. A statistically significant reduction in caking strength or angle of repose, or a smaller change in particle size distribution, indicates effective anticaking properties.
-
Workflow for evaluating the efficacy of anticaking agents in salt.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Crystallization Inhibitors for Salt Damage Control in Porous Materials: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trace Detection of Potassium Ferrocyanide in Table Salt | Metrohm [metrohm.com]
- 5. fao.org [fao.org]
- 6. research.tudelft.nl [research.tudelft.nl]
- 7. Ferrocyanide Methods of Analysis & Assay Procedure - 911Metallurgist [911metallurgist.com]
- 8. Ferrocyanide - Wikipedia [en.wikipedia.org]
- 9. metrohm.com [metrohm.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of intravenous potassium cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Potassium Ferrocyanide Buffers for Beta-Galactosidase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of buffer solutions containing potassium ferrocyanide for the qualitative detection of beta-galactosidase (β-gal) activity using the chromogenic substrate X-gal. These assays are pivotal in various research applications, including the study of gene expression, cellular senescence, and as a reporter gene in drug development.
Introduction
Beta-galactosidase, encoded by the lacZ gene, is a widely used reporter enzyme. Its activity can be detected by providing a suitable substrate that, upon cleavage, produces a colored product. For histochemical staining, 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal) is the most common substrate. Beta-galactosidase cleaves X-gal into galactose and an indolyl moiety. The indolyl moiety is then oxidized to form a water-insoluble, blue precipitate at the site of enzyme activity.[1] This oxidation step is facilitated by an electron-accepting redox system, typically a combination of potassium ferrocyanide and potassium ferricyanide.[1][2][3] This mixture enhances the precipitation of the blue product, leading to a distinct and localized signal.[2]
Data Presentation: Buffer and Solution Compositions
The following tables summarize the compositions of common stock solutions and working solutions for beta-galactosidase staining assays using potassium ferrocyanide.
Table 1: Stock Solutions
| Stock Solution | Component | Concentration | Solvent | Storage |
| Potassium Ferrocyanide | Potassium Ferrocyanide (K₄[Fe(CN)₆]·3H₂O) | 0.5 M | Deionized Water | 4°C, protected from light[4] |
| Potassium Ferricyanide | Potassium Ferricyanide (K₃[Fe(CN)₆]) | 0.5 M | Deionized Water | 4°C, protected from light[4] |
| X-gal | 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside | 20-40 mg/mL | Dimethylformamide (DMF) | -20°C, protected from light[4][5] |
| Magnesium Chloride | MgCl₂ | 1 M | Deionized Water | Room Temperature |
| Phosphate Buffered Saline (PBS) | 10x Concentrate | Varies | Deionized Water | Room Temperature |
Table 2: Working Staining Solution for Cellular Staining (e.g., Senescence-Associated β-gal)
| Component | Final Concentration | Volume for 10 mL |
| 40 mM Citric Acid/Sodium Phosphate, pH 6.0 | 1x | As required |
| Potassium Ferrocyanide | 5 mM | 100 µL of 0.5 M stock |
| Potassium Ferricyanide | 5 mM | 100 µL of 0.5 M stock |
| Sodium Chloride (NaCl) | 150 mM | From a stock or added directly |
| Magnesium Chloride (MgCl₂) | 2 mM | 20 µL of 1 M stock |
| X-gal | 1 mg/mL | 500 µL of 20 mg/mL stock |
Note: The final pH of the staining solution is critical and should be adjusted to 6.0 for senescence-associated β-galactosidase (SA-β-gal) assays.[4]
Table 3: Working Staining Solution for Tissue Sections
| Component | Final Concentration |
| Phosphate Buffered Saline (PBS), pH 7.3 | 1x |
| Potassium Ferrocyanide | 5 mM - 30 mM[3][6] |
| Potassium Ferricyanide | 5 mM - 30 mM[3][6] |
| Magnesium Chloride (MgCl₂) | 1 mM - 2 mM[3][6] |
| X-gal | 1 mg/mL |
| Nonidet P-40 (optional) | 0.02% |
| Sodium Deoxycholate (optional) | 0.01% |
Note: The optimal concentration of ferrocyanide and ferricyanide may vary depending on the tissue and the level of enzyme expression. Higher concentrations (up to 30 mM) are sometimes used.[3] The addition of detergents like NP-40 and deoxycholate can enhance substrate penetration in tissues.[2][6]
Experimental Protocols
Protocol 1: Staining of Cultured Cells for Senescence-Associated β-Galactosidase Activity
This protocol is adapted for detecting SA-β-gal activity, a common marker for senescent cells.
Materials:
-
Cultured cells in a multi-well plate (e.g., 6-well or 12-well)
-
Phosphate Buffered Saline (PBS)
-
Fixation Solution: 0.2% Glutaraldehyde or 2-4% Formaldehyde in PBS
-
SA-β-gal Staining Solution (see Table 2)
Procedure:
-
Aspirate the culture medium from the cells.
-
Wash the cells twice with PBS.
-
Fix the cells by adding the Fixation Solution and incubating for 5-15 minutes at room temperature.[3][4]
-
Aspirate the Fixation Solution and wash the cells three times with PBS.
-
Add the freshly prepared SA-β-gal Staining Solution to each well, ensuring the cells are completely covered.
-
Incubate the plate at 37°C in a non-CO₂ incubator for 1 to 24 hours.[3][4] Protect the plate from light.
-
Monitor the cells periodically under a microscope for the development of a blue color in the cytoplasm.
-
Once the desired staining intensity is reached, aspirate the staining solution and wash the cells twice with PBS.
-
Cells can be overlaid with PBS or a glycerol solution for storage at 4°C and imaging.
Protocol 2: Staining of Frozen Tissue Sections
This protocol is suitable for detecting β-galactosidase activity in frozen tissue sections.
Materials:
-
Frozen tissue sections on slides
-
PBS
-
Fixation Solution: 0.2% Glutaraldehyde or 4% Paraformaldehyde (PFA) in PBS
-
X-gal Staining Solution for Tissues (see Table 3)
-
Nuclear Fast Red or other counterstain (optional)
-
Aqueous mounting medium
Procedure:
-
Bring the frozen sections to room temperature.
-
Fix the sections with the Fixation Solution for 10-15 minutes at 4°C or room temperature.[2][5]
-
Wash the slides three times with PBS for 5 minutes each.[5]
-
Prepare the X-gal Staining Solution for Tissues. It is recommended to warm the buffer to 37°C before adding the X-gal stock to prevent precipitation.[5]
-
Incubate the slides in the staining solution in a humidified chamber at 37°C for 1 to 24 hours, protected from light.[3][5]
-
When the desired blue color has developed, rinse the slides in PBS.
-
(Optional) Counterstain with a nuclear stain like Nuclear Fast Red for 3-5 minutes.[5]
-
Rinse briefly in distilled water.
-
Mount the slides with an aqueous mounting medium.
Visualizations
Caption: Chemical pathway of X-gal staining for β-galactosidase detection.
Caption: General experimental workflow for β-galactosidase staining.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. An improved method with high sensitivity and low background in detecting low β-galactosidase expression in mouse embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staining for beta-galactosidase activity | McManus Lab [mcmanuslab.ucsf.edu]
- 4. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 5. X-Gal Staining Protocol for beta-Galactosidase - IHC WORLD [ihcworld.com]
- 6. Improved methods for detection of β-galactosidase (lacZ) activity in hard tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Industrial Applications of Tetrapotassium Hexacyanoferrate in Pigment Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the industrial applications of tetrapotassium hexacyanoferrate, primarily focusing on its use in the production of inorganic pigments. This document includes experimental protocols for the synthesis of key pigments, quantitative data from laboratory-scale syntheses, and diagrams illustrating the chemical pathways and experimental workflows.
Introduction to this compound in Pigment Production
This compound, also known as potassium ferrocyanide (K₄[Fe(CN)₆]), is a key precursor in the synthesis of a class of pigments known as "iron blues."[1] The most prominent of these is Prussian blue, a deep blue pigment with the general formula Fe₄[Fe(CN)₆]₃.[2] Discovered in the early 18th century, Prussian blue was one of the first synthetic pigments and continues to be used in various applications, including paints, inks, and coatings, due to its intense color, lightfastness, and low cost.[2][3]
The synthesis of these pigments relies on the reaction of the hexacyanoferrate(II) anion with iron salts. Variations in the oxidation states of the iron reactants and reaction conditions can lead to pigments with slightly different hues and properties, such as Turnbull's blue and Berlin green.[1][4]
Pigment Synthesis from this compound
The primary industrial application of this compound in pigment production is the synthesis of Prussian blue and its analogues. The following sections detail the synthetic protocols for these pigments.
Prussian Blue (Iron(III) Hexacyanoferrate(II))
Prussian blue is the most significant pigment synthesized from this compound.[2] It can be produced through two main industrial routes: the direct and indirect methods.[3][5] The indirect method is often preferred for commercial production as it can yield a product with superior color strength.[3]
This protocol describes a common laboratory-scale indirect synthesis of insoluble Prussian blue, which is analogous to modern industrial processes.[5][6]
Materials:
-
Ferrous sulfate (FeSO₄)
-
This compound (K₄[Fe(CN)₆])
-
Potassium chlorate (KClO₃) or another suitable oxidizing agent[7]
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Preparation of Reactant Solutions:
-
Precipitation of Berlin White:
-
Oxidation:
-
Washing and Filtration:
-
The pigment slurry is then washed repeatedly with water to remove soluble salts and other impurities.
-
The washed pigment is collected by filtration.
-
-
Drying:
-
The filter cake is dried in an oven at a controlled temperature to obtain the final powdered pigment.
-
This protocol outlines the direct synthesis of the "soluble" form of Prussian blue, which is a colloidal dispersion.[4]
Materials:
-
Ferric chloride (FeCl₃)
-
This compound (K₄[Fe(CN)₆])
-
Distilled water
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare an aqueous solution of ferric chloride.
-
Prepare an aqueous solution of this compound.
-
-
Precipitation:
-
Slowly add the this compound solution to the ferric chloride solution with continuous stirring. A deep blue colloidal suspension will form immediately.[4]
-
-
Isolation:
-
The colloidal pigment can be isolated by centrifugation or flocculation followed by filtration.
-
-
Washing and Drying:
-
The isolated pigment is washed with distilled water and then dried.
-
Turnbull's Blue
Historically, Turnbull's blue was believed to be a distinct compound formed from the reaction of ferrous salts with potassium ferricyanide. However, modern analytical techniques have shown that it is structurally identical to Prussian blue.[4] The perceived differences in color are attributed to variations in particle size and impurities arising from the different synthetic routes.[4]
Materials:
-
Ferrous chloride (FeCl₂)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Distilled water
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare an aqueous solution of ferrous chloride.
-
Prepare an aqueous solution of potassium ferricyanide.
-
-
Precipitation:
-
Mix the two solutions with stirring. A rapid electron transfer occurs between the ferrous ions and the ferricyanide ions, leading to the formation of the Prussian blue structure.[8] A dark blue precipitate will form.
-
-
Washing and Drying:
-
The precipitate is washed thoroughly with distilled water and dried to yield the Turnbull's blue pigment.
-
Berlin Green
Berlin green is a partially oxidized form of Prussian blue.[1] It can be synthesized by the oxidation of Prussian blue or through direct synthesis under specific conditions.
This protocol describes a hydrothermal method for synthesizing Berlin green.[1]
Materials:
-
Potassium ferricyanide (K₃[Fe(CN)₆]·3H₂O)
-
Sodium thiosulfate (Na₂S₂O₃·5H₂O)
-
Deionized water
Procedure:
-
Solution Preparation:
-
Dissolve 0.329 g of K₃[Fe(CN)₆]·3H₂O (1 mmol) and 0.248 g of Na₂S₂O₃·5H₂O (1 mmol) in 10 mL of deionized water.[1]
-
-
Hydrothermal Reaction:
-
Transfer the homogeneous solution into a 15 mL autoclave.
-
Heat the autoclave at 130°C for 48 hours.[1]
-
-
Product Isolation:
-
After cooling, the green product is washed several times with deionized water.
-
The washed product is then dried overnight.[1]
-
Quantitative Data and Quality Control
The quality and properties of the final pigment are highly dependent on the synthesis conditions. Key parameters include reactant concentrations, temperature, pH, and the rate of addition.[7]
Quantitative Data from Pigment Synthesis
The following table summarizes typical quantitative data obtained from laboratory-scale syntheses of Prussian blue. Industrial yields are expected to be optimized and may be higher.
| Parameter | Value | Source/Comment |
| Theoretical Yield | Dependent on stoichiometry | Calculated based on the limiting reactant. |
| Actual Yield (Lab-Scale) | ~98% | Reported for a solid-state ball-mill synthesis. |
| Purity (Industrial Grade) | >99% | Claimed by some manufacturers. |
| Particle Size (Median) | 0.34 µm | For a micronized grade of iron blue pigment.[9] |
| Specific Surface Area | 69 m²/g | For a micronized grade of iron blue pigment.[9] |
| pH Value (Aqueous Extract) | 3 - 6 | For a micronized grade of iron blue pigment.[9] |
| Volatile Matter (105°C) | ≤ 5% | For a micronized grade of iron blue pigment.[9] |
Note: The data presented is based on laboratory-scale experiments and product specifications from suppliers, as detailed industrial production data is often proprietary.
Quality Control Protocols
Standard quality control for Prussian blue and related pigments involves a series of analytical tests to ensure consistency and performance.
| Parameter | Analytical Method | Purpose |
| Color and Tinting Strength | Spectrophotometry (CIELAB) | To ensure color consistency and pigment strength. |
| Particle Size Distribution | Laser Diffraction or SEM | To control properties like hue, dispersibility, and opacity. |
| Purity/Impurities | X-ray Fluorescence (XRF), Atomic Absorption Spectroscopy (AAS) | To quantify the elemental composition and detect unwanted impurities. |
| Crystal Structure | X-ray Diffraction (XRD) | To confirm the crystalline phase and identify any crystalline impurities. |
| Moisture Content | Thermogravimetric Analysis (TGA) | To determine the water content, which can affect pigment properties. |
| Oil Absorption | ASTM D281 | To determine the amount of oil required to form a paste, relevant for paint and ink formulations. |
Diagrams
Signaling Pathways and Experimental Workflows
Industrial Wastewater Considerations
The production of Prussian blue generates wastewater containing unreacted reagents, byproducts such as potassium sulfate and potassium chloride, and potentially traces of cyanide. While Prussian blue itself is considered non-toxic due to the strong bonding of the cyanide groups within the complex, the wastewater requires treatment before discharge to comply with environmental regulations.[2] Treatment methods may include chemical precipitation to remove residual iron and other ions, and potentially oxidation processes to address any free cyanide, although this is generally minimal in well-controlled synthesis. Recent research has also explored the use of Prussian blue and its analogues in wastewater treatment for the removal of other pollutants.[10]
Safety and Handling
This compound is a stable compound under normal conditions. However, it can release highly toxic hydrogen cyanide gas if it comes into contact with strong acids. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All procedures should be carried out in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US3021191A - Prussian blue pigment - Google Patents [patents.google.com]
- 4. Prussian blue - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pure.uva.nl [pure.uva.nl]
- 7. Strategies for synthesis of Prussian blue analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.skbu.ac.in [journal.skbu.ac.in]
- 9. kremer-pigmente.com [kremer-pigmente.com]
- 10. envirotecmagazine.com [envirotecmagazine.com]
Application Notes and Protocols for the Use of Tetrapotassium Hexacyanoferrate in Wine Production to Remove Heavy Metals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrapotassium hexacyanoferrate, also known as potassium ferrocyanide, is a processing aid utilized in enology for the removal of excess heavy metals from wine.[1][2] This treatment, commonly referred to as "blue fining," is primarily employed to prevent metal-induced instabilities such as iron and copper hazes, which can adversely affect the clarity, color, and sensory properties of the final product.[1][3][4] The process involves the addition of a potassium ferrocyanide solution to the wine, leading to the precipitation of insoluble metal complexes, predominantly Prussian blue.[5] While highly effective, the application of this compound requires stringent control and expertise due to the potential for the formation of toxic cyanide compounds if not correctly administered.[3] These application notes provide a comprehensive overview of the principles, protocols, and safety considerations for the use of this compound in a research and development setting.
Principle of "Blue Fining"
The fundamental principle of blue fining lies in the reaction between the hexacyanoferrate (II) anion ([Fe(CN)₆]⁴⁻) and multivalent metal cations present in the wine. The primary targets are ferric (Fe³⁺) and ferrous (Fe²⁺) ions, which are significant contributors to wine instability. The reaction with ferric ions produces a characteristic insoluble blue precipitate known as Prussian blue (ferric ferrocyanide).[5]
Key Reactions:
-
Reaction with Ferric Iron (Fe³⁺): 4Fe³⁺ + 3[Fe(CN)₆]⁴⁻ → Fe₄[Fe(CN)₆]₃ (s) (Prussian blue)[5]
-
Reaction with Ferrous Iron (Fe²⁺): Fe²⁺ + K₄[Fe(CN)₆] → K₂Fe[Fe(CN)₆] (s) (Potassium ferrous ferrocyanide - whitish precipitate) + 2K⁺ 2Fe²⁺ + [Fe(CN)₆]⁴⁻ → Fe₂[Fe(CN)₆] (s) (Ferrous ferrocyanide - bluish precipitate)
Potassium ferrocyanide also effectively removes other heavy metals such as copper (Cu²⁺), and to a lesser extent, zinc (Zn²⁺) and cadmium (Cd²⁺), by forming insoluble precipitates.[3][6] The precise dosage of this compound is critical and must be determined through preliminary bench trials to ensure complete removal of the target metals without leaving residual ferrocyanide in the wine.[1]
Data Presentation: Efficacy of Heavy Metal Removal
The following tables summarize the quantitative data on the removal of heavy metals from wine using this compound.
Table 1: Iron (Fe²⁺ and Fe³⁺) Removal from White Wine (Fetească Regală) [5]
| Parameter | Initial Concentration (mg/L) | Target Concentration (mg/L) | Calculated Theoretical Dose of K₄[Fe(CN)₆] (mg/L) | Determined Practical Dose of K₄[Fe(CN)₆] (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
| Ferric Iron (Fe³⁺) | 7.0 | 2.0 | 28.36 | \multirow{2}{*}{95} | < 2.0 | > 71.4 |
| Ferrous Iron (Fe²⁺) | 9.0 | 2.0 | 52.95 | < 2.0 | > 77.8 | |
| Total Iron | 16.0 | 4.0 | 81.31 | < 4.0 | > 75.0 |
Note: The practical dose was determined through microprobe trials to ensure no excess ferrocyanide remained.[5]
Table 2: General Heavy Metal Removal Efficiency
| Heavy Metal | Typical Initial Concentration Range (mg/L) | Reported Removal Efficiency (%) | Notes |
| Copper (Cu²⁺) | 0.2 - 1.0+ | Up to 98%[7] | Forms an insoluble complex with ferrocyanide.[3] |
| Zinc (Zn²⁺) | 0.1 - 5.0 | Significant reduction reported[6] | Data on specific removal percentages is limited. |
| Cadmium (Cd²⁺) | < 0.01 | Significant reduction reported[6] | Data on specific removal percentages is limited. |
Experimental Protocols
Materials and Reagents
-
This compound trihydrate (K₄[Fe(CN)₆]·3H₂O), analytical grade
-
Distilled or deionized water
-
Wine sample for treatment
-
Volumetric flasks and pipettes
-
Glass test tubes or small beakers for bench trials
-
Filtration apparatus (e.g., filter paper, membrane filters)
-
Reagents for determining heavy metal concentrations (e.g., by Atomic Absorption Spectroscopy - AAS, or Inductively Coupled Plasma - Mass Spectrometry - ICP-MS)
-
Reagents for testing residual cyanide (e.g., Chloramine-T, pyridine-barbituric acid solution)
Bench Trial (Microprobe) Protocol to Determine Optimal Dosage
It is mandatory to perform a bench trial for each batch of wine to be treated to determine the precise amount of potassium ferrocyanide required.[1]
Step 1: Preparation of Stock Solution
-
Prepare a 1% (w/v) stock solution of this compound.
-
Accurately weigh 1.00 g of K₄[Fe(CN)₆]·3H₂O and dissolve it in distilled water in a 100 mL volumetric flask.
-
Ensure the crystals are fully dissolved by gentle agitation.
Step 2: Dosing Trial Setup
-
Label a series of test tubes or small beakers (e.g., Control, Trial 1, Trial 2, Trial 3, etc.).
-
Pipette a precise volume of the wine to be treated into each tube (e.g., 100 mL). The "Control" tube will receive no fining agent.
-
Using a micropipette, add incrementally increasing volumes of the 1% stock solution to the corresponding test tubes. For example:
-
Trial 1: 0.1 mL (equivalent to 10 mg/L K₄[Fe(CN)₆])
-
Trial 2: 0.2 mL (equivalent to 20 mg/L K₄[Fe(CN)₆])
-
And so on, bracketing the expected required dosage.
-
Step 3: Reaction and Observation
-
Gently agitate the tubes after the addition of the fining agent.
-
Allow the tubes to stand for a specified period (e.g., 24 hours) at a controlled temperature, mimicking cellar conditions.
-
Observe the formation of precipitate. The intensity of the blue color can give a preliminary indication of the iron concentration.
Step 4: Analysis of Supernatant
-
Carefully decant or filter the supernatant from each tube.
-
Analyze the supernatant for residual heavy metals (e.g., iron, copper) to determine the minimum dosage that achieves the desired reduction.
-
Crucially, analyze the supernatant for any residual ferrocyanide. The optimal dosage is the one that removes the target metals without leaving any detectable excess of the fining agent.
Full-Scale Treatment Protocol
Step 1: Dosage Calculation
Based on the results of the bench trial, calculate the total amount of this compound required for the full volume of wine to be treated.
Step 2: Preparation of Fining Solution
-
Dissolve the calculated amount of K₄[Fe(CN)₆]·3H₂O in a small volume of distilled water (a 1:4 v/v dilution is suggested).[5]
-
Crucially, do not dissolve the crystals directly in the wine , as the wine's acidity can cause the decomposition of the ferrocyanide complex and the release of free cyanide.[5]
Step 3: Addition to Wine
-
Slowly add the prepared fining solution to the bulk wine while gently but thoroughly mixing to ensure even distribution. Avoid excessive aeration.
Step 4: Settling and Racking
-
Allow the treated wine to settle for a period of 8-10 days, or as determined by the bench trial, to allow for the complete precipitation of the metal complexes.[5]
-
Carefully rack the clear wine off the sediment (lees).
Step 5: Filtration
-
Filter the racked wine to remove any remaining fine particles of the precipitate. A filtration step is essential to ensure the complete removal of the insoluble ferrocyanide complexes.[5]
Step 6: Quality Control
-
After treatment, a sample of the wine must be analyzed to confirm the final concentration of heavy metals and to ensure the absence of any residual ferrocyanide or free cyanide.
Safety Precautions
-
Trained Personnel: This procedure must only be carried out by qualified and experienced personnel who understand the chemistry and risks involved.[1]
-
Handling of Potassium Ferrocyanide: While this compound itself is of low toxicity, it can release highly toxic hydrogen cyanide gas upon contact with strong acids. Avoid contact with acids.
-
Waste Disposal: The lees containing the precipitated metal ferrocyanides are considered toxic waste and must be disposed of in accordance with local environmental regulations.
-
Residual Cyanide Testing: It is imperative to test the treated wine for residual cyanide to ensure it is safe for consumption.
Sensory Impact
The primary goal of blue fining is to improve the stability and appearance of the wine without negatively impacting its sensory profile. When performed correctly, the treatment should not result in any noticeable changes to the aroma or flavor of the wine. However, over-fining or improper application can potentially strip the wine of some of its character. Therefore, sensory evaluation of the bench trial samples is recommended to assess any potential impact on the wine's organoleptic properties.
Visualizations
Chemical Reaction Pathway
Caption: Chemical reactions in blue fining.
Experimental Workflow
Caption: Blue fining experimental workflow.
References
- 1. Treatment with potassium ferrocyanide | OIV [oiv.int]
- 2. Clarification and stabilization of wine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. oxfordreference.com [oxfordreference.com]
- 5. uav.ro [uav.ro]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
preventing decomposition of Tetrapotassium hexacyanoferrate solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of Tetrapotassium hexacyanoferrate (K₄[Fe(CN)₆]) solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning green/blue. What is happening?
A1: The color change to green or blue indicates the decomposition of the hexacyanoferrate(II) complex and the formation of Prussian blue. This is often due to the oxidation of some of the Fe(II) to Fe(III) in the complex, which then reacts with the remaining ferrocyanide. This process can be initiated by exposure to light, improper pH, or the presence of oxidizing agents.
Q2: I've noticed a faint bitter almond smell from my solution. What does this signify?
A2: A bitter almond smell is characteristic of hydrogen cyanide (HCN) gas. This is a critical safety concern and indicates that the hexacyanoferrate complex is decomposing and releasing free cyanide ions, which can form HCN gas, particularly under acidic conditions. Cease work immediately, ensure adequate ventilation, and review your solution preparation and storage procedures.
Q3: What is the primary cause of this compound decomposition in aqueous solutions?
A3: The primary cause of decomposition is photolysis, which is the breakdown of the compound due to exposure to light, especially ultraviolet (UV) radiation. This process can lead to the release of cyanide ions. Other contributing factors include acidic pH, elevated temperatures, and the presence of oxidizing agents.
Q4: How can I prevent my this compound solution from decomposing?
A4: To prevent decomposition, you should:
-
Protect from light: Always store the solution in an amber or opaque bottle to shield it from light.
-
Control the pH: Maintain a neutral to slightly alkaline pH (pH 7-9). Acidic conditions accelerate decomposition and the release of hydrogen cyanide gas.
-
Maintain a cool temperature: Store the solution in a cool, dark place. Avoid exposure to high temperatures.
-
Use high-purity water: Prepare your solutions using deionized or distilled water to minimize contaminants that could catalyze decomposition.
Q5: What is the recommended storage condition for this compound solutions?
A5: For optimal stability, store your this compound solution in a tightly sealed, amber glass bottle in a refrigerator at 2-8°C. Ensure the pH of the solution is neutral or slightly alkaline.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Solution turns green or blue over time. | 1. Exposure to light. 2. Oxidation from air or contaminants. 3. pH is too low (acidic). | 1. Store the solution in an amber bottle in a dark place. 2. Prepare fresh solutions with high-purity water and minimize headspace in the storage container. 3. Adjust the pH to a neutral or slightly alkaline range (pH 7-9) using a suitable buffer, such as a borate buffer. |
| Formation of a precipitate. | 1. Decomposition leading to insoluble iron compounds. 2. Contamination with other metal ions. | 1. Filter the solution if the precipitate is minimal and the solution is still needed for non-critical applications. For sensitive experiments, discard the solution and prepare a fresh, stabilized batch. 2. Use high-purity reagents and water for solution preparation. |
| Inconsistent experimental results. | 1. Decomposition of the reagent leading to a lower effective concentration. 2. Interference from decomposition byproducts. | 1. Always use freshly prepared or properly stored and stabilized solutions for critical experiments. 2. Monitor the purity of your solution using UV-Vis spectroscopy before use. |
| Safety concern: Odor of bitter almonds. | Release of hydrogen cyanide (HCN) gas due to decomposition in acidic conditions. | 1. IMMEDIATELY move to a well-ventilated area. 2. Handle the solution in a fume hood. 3. Neutralize the solution with a mild base (e.g., sodium carbonate) before disposal, following your institution's safety protocols. 4. Review your experimental protocol to ensure the pH is not acidic. |
Data Presentation: Factors Affecting Decomposition
The following table summarizes the qualitative impact of various factors on the decomposition rate of this compound solutions.
| Factor | Condition | Effect on Decomposition Rate |
| Light Exposure | Direct Sunlight/UV Light | High |
| Diffuse Daylight | Moderate | |
| Dark Storage | Low | |
| pH | Acidic (pH < 7) | High |
| Neutral (pH = 7) | Low | |
| Alkaline (pH > 7) | Very Low | |
| Temperature | Elevated (> 40°C) | Moderate to High |
| Room Temperature (20-25°C) | Low | |
| Refrigerated (2-8°C) | Very Low |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution (0.1 M)
Objective: To prepare a 0.1 M solution of this compound with enhanced stability using a borate buffer.
Materials:
-
This compound trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Boric acid (H₃BO₃)
-
Sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O)
-
Deionized or distilled water
-
Amber volumetric flask (100 mL)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare the Borate Buffer (0.1 M, pH 8.5):
-
Dissolve 0.62 g of boric acid and 0.2 g of sodium hydroxide in approximately 80 mL of deionized water in a beaker.
-
Alternatively, dissolve 0.95 g of sodium tetraborate decahydrate and 0.15 g of boric acid in approximately 80 mL of deionized water.
-
Stir the solution until all solids are dissolved.
-
Calibrate the pH meter and adjust the pH of the buffer solution to 8.5 using a dilute solution of NaOH or HCl as needed.
-
Transfer the buffer solution to a 100 mL volumetric flask and bring the volume to the mark with deionized water.
-
-
Prepare the this compound Solution:
-
Weigh out 4.224 g of this compound trihydrate.
-
Transfer the solid to a 100 mL amber volumetric flask.
-
Add approximately 70 mL of the prepared 0.1 M borate buffer (pH 8.5) to the flask.
-
Swirl the flask gently or use a magnetic stirrer to dissolve the solid completely.
-
Once dissolved, bring the solution to the 100 mL mark with the borate buffer.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
-
Storage:
-
Store the stabilized solution in the amber volumetric flask, tightly stoppered, in a refrigerator at 2-8°C.
-
Protocol 2: Monitoring Decomposition using UV-Vis Spectroscopy
Objective: To qualitatively and semi-quantitatively monitor the decomposition of a this compound solution.
Principle: this compound(II) has a characteristic absorbance spectrum. Its oxidation product, hexacyanoferrate(III), has a distinct absorbance peak at approximately 420 nm. An increase in absorbance at this wavelength over time can indicate decomposition.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
This compound solution to be analyzed
-
Deionized or distilled water (for baseline)
Procedure:
-
Baseline Correction:
-
Fill a quartz cuvette with deionized or distilled water and use it to perform a baseline correction on the spectrophotometer over the desired wavelength range (e.g., 300-600 nm).
-
-
Initial Measurement (Time = 0):
-
Immediately after preparing your this compound solution, take an aliquot and place it in a quartz cuvette.
-
Scan the absorbance of the solution from 300-600 nm and save the spectrum. Note the absorbance at 420 nm.
-
-
Time-course Monitoring:
-
Store the stock solution under the desired conditions (e.g., exposed to light at room temperature).
-
At regular intervals (e.g., every hour, or every day), take an aliquot of the solution and measure its UV-Vis spectrum.
-
Record the absorbance at 420 nm at each time point.
-
-
Data Analysis:
-
Overlay the spectra from different time points to visualize the changes. An increasing peak around 420 nm is indicative of the formation of ferricyanide, a sign of decomposition.
-
Plot the absorbance at 420 nm versus time to observe the rate of decomposition.
-
Visualizations
Caption: Simplified decomposition pathway of this compound(II).
Caption: Troubleshooting workflow for unstable this compound solutions.
issues with Tetrapotassium hexacyanoferrate stability in acidic conditions
Welcome to the technical support center for Tetrapotassium Hexacyanoferrate (Potassium Ferrocyanide). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability of this compound, particularly in acidic conditions.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in acidic solutions?
A1: No, this compound is generally unstable in acidic solutions. The hexacyanoferrate(II) ion ([Fe(CN)6]4-) reacts with acids, leading to decomposition. The rate and products of this decomposition are highly dependent on the acid concentration, temperature, and the specific acid used.
Q2: What are the primary decomposition products of this compound in acid?
A2: The decomposition products vary significantly with the reaction conditions. In the presence of strong acids, the primary concern is the evolution of highly toxic hydrogen cyanide (HCN) gas.[1][2][3][4] With concentrated sulfuric acid, particularly at elevated temperatures, carbon monoxide (CO) is a major product.[5][6] Other products can include potassium salts, iron salts, and ammonium salts.[7]
Q3: What are the main safety hazards when working with this compound and acids?
A3: The most significant hazard is the release of extremely toxic and flammable hydrogen cyanide (HCN) gas.[1][8][9] Inhalation of HCN can be fatal. All experiments involving the mixture of this compound and acids must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q4: How does acid concentration affect the decomposition?
A4: Acid concentration is a critical factor.
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Dilute acids tend to favor the formation of hydrogen cyanide (HCN).[3][4]
-
Concentrated acids , such as sulfuric acid, can lead to the formation of carbon monoxide (CO) through a series of dehydration reactions.[3][6]
Q5: Can this compound be oxidized in acidic conditions?
A5: Yes. In acidic solutions, atmospheric oxygen can oxidize the ferrocyanide ion to ferric ferrocyanide, which is commonly known as Prussian Blue.[10] This is often observed as a blue precipitate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Formation of a blue precipitate in my acidic solution containing this compound. | The ferrocyanide is being oxidized by atmospheric oxygen to form Prussian Blue.[10] This is more likely to occur in acidic conditions. | To minimize oxidation, consider de-gassing your solvents and running the experiment under an inert atmosphere (e.g., nitrogen or argon). |
| My solution is turning yellow/brown and has a faint bitter almond smell. | This strongly indicates the formation of hydrogen cyanide (HCN) gas due to the decomposition of the hexacyanoferrate complex in the acidic medium.[1] | IMMEDIATE ACTION REQUIRED: Ensure you are working in a properly functioning fume hood. Evacuate the area if you are not. Review your experimental protocol and the pH of your solution. Neutralize the solution with a base if possible and safe to do so. |
| Gas evolution is observed when heating my acidic solution of this compound. | If using concentrated sulfuric acid, this is likely the formation of carbon monoxide (CO).[6] With other strong acids, it could be hydrogen cyanide (HCN).[1] | EXTREME CAUTION ADVISED. Both CO and HCN are toxic gases. All heating of acidic ferrocyanide solutions must be performed in a fume hood. Ensure proper exhaust and consider gas scrubbing if large quantities are used. |
| The expected reaction is not proceeding, and the this compound appears to be degrading. | The acidic conditions are likely decomposing your reactant before it can participate in the desired reaction. | Buffer your solution to a less acidic pH if your reaction chemistry allows. Alternatively, consider adding the this compound to the reaction mixture immediately after acidification to minimize its exposure time to the acid. |
Data Presentation
Table 1: Decomposition Products of this compound in Acidic Conditions
| Acid | Concentration | Conditions | Major Gaseous Products | Other Products | Reference |
| Sulfuric Acid (H₂SO₄) | Dilute | Ambient | Hydrogen Cyanide (HCN) | Potassium Sulfate, Ferrous Sulfate | [3] |
| Sulfuric Acid (H₂SO₄) | Concentrated | Heated | Carbon Monoxide (CO) | Potassium Sulfate, Ferrous Sulfate, Ammonium Sulfate | [5][6][7][10] |
| Hydrochloric Acid (HCl) | Strong | Ambient | Hydrogen Cyanide (HCN) | Potassium Chloride, Iron(II) Chloride | [2] |
| Nitric Acid (HNO₃) | Concentrated | Ambient | Hydrogen Cyanide (HCN), Cyanogen ((CN)₂) | Ferricyanide, Nitroprusside | [10] |
Experimental Protocols
Protocol: Testing the Stability of this compound in an Acidic Buffer
Objective: To determine the rate of decomposition of this compound at a specific acidic pH.
Materials:
-
This compound trihydrate
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Acidic buffer solution of desired pH (e.g., citrate buffer, phosphate buffer)
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UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Stir plate and stir bar
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pH meter
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Standard laboratory glassware
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of known concentration in deionized water.
-
Prepare the acidic buffer solution and adjust the pH to the desired value.
-
-
Spectrophotometric Measurement:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Set the spectrophotometer to scan a wavelength range appropriate for the hexacyanoferrate(II) ion (e.g., 250-450 nm).
-
Blank the instrument using the acidic buffer solution.
-
-
Initiation of the Experiment:
-
ALL SUBSEQUENT STEPS MUST BE PERFORMED IN A FUME HOOD.
-
Add a known volume of the acidic buffer to a beaker with a stir bar.
-
While stirring, add a small, known volume of the this compound stock solution to initiate the experiment.
-
-
Data Collection:
-
Immediately transfer a sample of the reaction mixture to a quartz cuvette.
-
Place the cuvette in the spectrophotometer and record the absorbance spectrum at timed intervals (e.g., every 1, 5, or 10 minutes).
-
Continue to monitor the absorbance over time. A decrease in the characteristic absorbance peaks of the hexacyanoferrate(II) ion indicates decomposition.
-
-
Analysis:
-
Plot the absorbance at a specific wavelength versus time to determine the rate of decomposition.
-
Safety Precautions:
-
Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.
-
Crucially, perform all experiments involving the mixing of acids and this compound in a certified and properly functioning fume hood to prevent exposure to potentially lethal HCN gas.
-
Have a neutralization plan in place for any acid spills.
-
Be aware of the potential for the evolution of carbon monoxide if using concentrated sulfuric acid and heat.
Visualizations
Caption: Decomposition pathways of this compound in acidic conditions.
References
- 1. brainly.com [brainly.com]
- 2. you-iggy.com [you-iggy.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Potassium hexacyanoferrate(II) - Crystal growing [en.crystalls.info]
- 5. scribd.com [scribd.com]
- 6. doubtnut.com [doubtnut.com]
- 7. Potassium Ferrocyanide (K4Fe(CN)6 ) - GeeksforGeeks [geeksforgeeks.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. byjus.com [byjus.com]
- 10. Ferrocyanides - 911Metallurgist [911metallurgist.com]
Technical Support Center: Optimizing Tetrapotassium Hexacyanoferrate Concentration for Redox Titrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Tetrapotassium hexacyanoferrate (K₄[Fe(CN)₆]) in redox titrations. This resource offers troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during redox titrations using this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Faint or Indistinct Endpoint | - Inappropriate titrant concentration. - Incorrect indicator selection or absence of an indicator. - Slow reaction kinetics. - pH of the solution is not optimal. | - Adjust the concentration of the this compound solution. A 10-fold difference between analyte and titrant concentration is often a good starting point. - For potentiometric titrations, ensure the electrode is properly calibrated and responding. For visual titrations, select an indicator with a transition potential close to the equivalence point potential. - Gently heat the analyte solution or add a catalyst if appropriate for the specific reaction. - Optimize the pH of the reaction mixture. For some titrations, the presence of a complexing agent like ammonia or glycine can sharpen the endpoint.[1] |
| Inconsistent or Non-Reproducible Results | - Instability of the this compound solution. - Improper standardization of the titrant. - Contamination of glassware or reagents. - Fluctuations in temperature. | - Freshly prepare and standardize the this compound solution. Store it in a dark, cool place as it can be light-sensitive. - Standardize the solution against a primary standard immediately before use. - Ensure all glassware is scrupulously clean. Use high-purity water and reagents. - Perform titrations at a constant and recorded temperature, as temperature can affect reaction rates and equilibrium constants. |
| Slow or Drifting Electrode Response (Potentiometric Titration) | - Electrode surface may be fouled or poisoned. - Incorrect electrode selection. - Reference electrode junction is clogged. | - Gently clean the platinum electrode surface according to the manufacturer's instructions. In some cases, the hexacyanoferrate redox couple can poison the electrode. - Use a platinum combination electrode or a platinum working electrode with a suitable reference electrode (e.g., Ag/AgCl). - Check and, if necessary, refill the reference electrode filling solution and ensure the junction is clear. |
| Color of the Titration Solution Changes Before the Endpoint | - Presence of interfering substances that react with the titrant or analyte. - Decomposition of the titrant or analyte. | - Identify and remove interfering substances. This may involve a pre-treatment step such as precipitation or complexation. For instance, bilirubin can interfere with some reactions involving hexacyanoferrate.[1] - Ensure the stability of all solutions used in the titration. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for a redox titration?
A1: The optimal concentration depends on the concentration of the analyte. A general guideline is to have the titrant concentration be such that a convenient volume (e.g., 10-25 mL) is used to reach the equivalence point. Commonly used concentrations for this compound solutions in laboratory settings are 0.1 M or 0.05 M.
Q2: How should I prepare a standardized this compound solution?
A2: this compound is a secondary standard, meaning its solution must be standardized against a primary standard. A common method involves preparing a solution of known approximate concentration and then titrating it against a standardized solution of a suitable oxidizing agent, such as potassium permanganate or ceric sulfate. Alternatively, for its oxidized form, potassium ferricyanide, standardization can be performed using a standard sodium thiosulfate solution.
Q3: My this compound solution has turned slightly greenish. Can I still use it?
A3: A greenish tint can indicate the formation of Prussian blue due to the slow decomposition of the hexacyanoferrate(II) ion in the presence of light and air. It is highly recommended to use freshly prepared solutions for accurate and reproducible results. If the solution is not freshly prepared, it should be restandardized before use.
Q4: What type of endpoint detection is suitable for titrations with this compound?
A4: Both potentiometric and visual indicator methods can be used. Potentiometric titration, using a platinum electrode, provides a more precise determination of the equivalence point by monitoring the change in potential. For visual indication, the choice of indicator depends on the specific reaction. In some cases, the intense color of an oxidizing agent like potassium permanganate can serve as its own indicator. For titrations involving iodine, a starch indicator is commonly used.
Q5: Are there any common interferences I should be aware of?
A5: Yes, other reducing or oxidizing agents present in the sample can interfere with the titration. The presence of certain organic materials can also cause interference. The pH of the solution is a critical factor, as hydrogen ions can participate in the redox reaction, and their concentration can shift the equilibrium. It is crucial to understand the chemistry of the specific titration being performed to identify and mitigate potential interferences.
Quantitative Data Summary
The following tables provide a summary of typical concentrations and parameters for the preparation and standardization of this compound and its related compound, Potassium Ferricyanide.
Table 1: Typical Concentrations for this compound Solutions
| Concentration (Molarity) | Application |
| 0.1 M | General purpose redox titrations. |
| 0.05 M | Titrations involving more dilute analytes. |
Table 2: Example Standardization Parameters for Potassium Ferricyanide (0.05 M)
| Parameter | Value/Reagent |
| Standard Titrant | 0.1 N Sodium Thiosulfate (Na₂S₂O₃) |
| Indicator | Starch solution |
| Reaction Conditions | Acidic medium (e.g., using hydrochloric acid), reaction in the dark. |
Experimental Protocols
Protocol 1: Preparation of 0.1 M this compound Solution
Objective: To prepare a 0.1 M solution of this compound (K₄[Fe(CN)₆]·3H₂O).
Materials:
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This compound trihydrate (K₄[Fe(CN)₆]·3H₂O)
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Distilled or deionized water
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1000 mL volumetric flask
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Analytical balance
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Weighing paper/boat
Procedure:
-
Calculate the required mass of K₄[Fe(CN)₆]·3H₂O (Molar Mass = 422.39 g/mol ) to prepare 1000 mL of a 0.1 M solution.
-
Mass = 0.1 mol/L * 1 L * 422.39 g/mol = 42.24 g
-
-
Accurately weigh approximately 42.24 g of K₄[Fe(CN)₆]·3H₂O using an analytical balance.
-
Carefully transfer the weighed solid into the 1000 mL volumetric flask.
-
Add approximately 500 mL of distilled water to the flask and swirl gently to dissolve the solid.
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Once the solid is completely dissolved, add distilled water to the calibration mark of the volumetric flask.
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Stopper the flask and invert it several times to ensure the solution is homogeneous.
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Store the solution in a dark bottle, away from light.
Protocol 2: Standardization of Potassium Ferricyanide (K₃[Fe(CN)₆]) Solution (Example)
Objective: To determine the exact concentration of a prepared Potassium Ferricyanide solution.
Materials:
-
Potassium Ferricyanide (K₃[Fe(CN)₆]) solution (approximately 0.05 M)
-
Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution
-
Potassium Iodide (KI)
-
Hydrochloric Acid (HCl), concentrated
-
Starch indicator solution
-
Burette, pipette, conical flask
Procedure:
-
Pipette a precise volume (e.g., 25.00 mL) of the Potassium Ferricyanide solution into a conical flask.
-
Add approximately 2 g of KI and 100 mL of distilled water.
-
Carefully add 5 mL of concentrated HCl. The solution will turn a dark reddish-brown due to the liberation of iodine.
-
Allow the reaction to proceed in the dark for about 5-10 minutes.
-
Titrate the liberated iodine with the standardized 0.1 N Sodium Thiosulfate solution until the solution becomes a pale yellow color.
-
Add 2-3 mL of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise with the Sodium Thiosulfate solution until the blue color disappears, leaving a clear or slightly greenish solution. This is the endpoint.
-
Record the volume of Sodium Thiosulfate solution used.
-
Repeat the titration at least two more times to ensure concordant results.
-
Calculate the molarity of the Potassium Ferricyanide solution using the stoichiometry of the reaction.
Visualizations
Caption: Workflow for Preparing a this compound Solution.
Caption: Workflow for Standardizing a Potassium Ferricyanide Solution.
Caption: Troubleshooting Decision Tree for Redox Titrations.
References
troubleshooting interferences in electrochemical measurements with K4[Fe(CN)6]
Welcome to the technical support center for electrochemical measurements using potassium ferrocyanide (K₄[Fe(CN)₆]). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your electrochemical measurements with K₄[Fe(CN)₆].
Question: Why are my cyclic voltammetry (CV) peaks distorted, showing poor peak separation or broad peaks?
Answer:
Distorted or broad CV peaks for the [Fe(CN)₆]⁴⁻/³⁻ redox couple can arise from several factors related to your experimental setup and solution conditions.
-
Slow Electron Transfer Kinetics: The electrode surface may not be optimal for the [Fe(CN)₆]⁴⁻/³⁻ redox reaction. Carbon-based electrodes are particularly sensitive to surface conditions.[1]
-
Solution: Ensure your working electrode is properly polished and cleaned before each experiment. For glassy carbon electrodes, polishing with alumina slurry followed by sonication is a common practice. Anodic polarization can also activate the electrode surface.[2]
-
-
High Scan Rate: Very high scan rates can lead to increased peak separation (ΔEp).
-
Solution: Try decreasing the scan rate. A typical scan rate for obtaining well-defined peaks for K₄[Fe(CN)₆] is 100 mV/s.[3]
-
-
Inappropriate Supporting Electrolyte Concentration: The concentration of the supporting electrolyte is crucial for minimizing migration effects and ensuring good conductivity.
-
Uncompensated Resistance (iR drop): Resistance in the solution between the working and reference electrodes can cause peak broadening and shifting.
-
Solution: Position the reference electrode as close as possible to the working electrode. Most modern potentiostats have an iR compensation function that can be utilized.
-
Question: I am observing a continuous decrease in the peak current over multiple CV scans. What is causing this signal decay?
Answer:
A progressive decrease in the peak current suggests a change in the electrode surface or the bulk solution over time.
-
Electrode Fouling: The surface of the working electrode can become contaminated by adsorption of impurities or reaction byproducts.[6] This blocks the active sites and hinders electron transfer.
-
Solution: Thoroughly clean the electrode between experiments. If fouling is severe, you may need to use a more aggressive cleaning procedure or consider using a new electrode. For some nanostructured electrodes, washing may help restore performance.[6]
-
-
Solution Instability: Potassium ferrocyanide solutions can be susceptible to degradation, especially when exposed to light or at certain pH values.[7][8] While stable in the dark, prolonged exposure to light can lead to decomposition.[7][8]
-
Solution: Prepare fresh K₄[Fe(CN)₆] solutions daily and store them in the dark. If your experiments are lengthy, consider preparing a fresh solution.
-
-
Parasitic Reactions: At certain pH levels, especially alkaline conditions, there can be a chemical reduction of ferricyanide to ferrocyanide, which can alter the expected concentrations and lead to an apparent capacity fade.[7][8]
-
Solution: Control the pH of your solution. For many standard experiments, a neutral pH is sufficient.
-
Question: My CV shows no peaks, or the peaks are very small.
Answer:
The absence or weakness of redox peaks usually points to an issue with the concentration of the electroactive species or a fundamental problem with the experimental setup.
-
Incorrect Concentration: The concentration of K₄[Fe(CN)₆] may be too low to generate a measurable signal.
-
Improper Electrode Connection: A poor connection to the working, counter, or reference electrode will prevent the potentiostat from applying the potential correctly and measuring the current.
-
Solution: Check all electrode connections to the potentiostat. Ensure the clips are making good contact with the electrodes.
-
-
Reference Electrode Malfunction: A clogged or dried-out reference electrode will not provide a stable potential.
-
Solution: Inspect your reference electrode. If it has a frit, ensure it is not clogged. If it is a refillable electrode, make sure it is filled with the appropriate solution.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical concentration for K₄[Fe(CN)₆] and the supporting electrolyte in a standard electrochemical experiment?
A1: For cyclic voltammetry, a common concentration for K₄[Fe(CN)₆] is between 2 mM and 10 mM.[1][4] The supporting electrolyte, such as KNO₃ or KCl, should be at a much higher concentration, typically 0.1 M or 1 M, to ensure the electroactive species are transported to the electrode surface primarily by diffusion.[4][5]
Q2: How should I prepare and store my K₄[Fe(CN)₆] solutions?
A2: It is recommended to prepare fresh solutions of K₄[Fe(CN)₆] for your experiments.[10] The solid salt is stable, but solutions can degrade over time, especially when exposed to light.[7][8] If you need to store the solution, keep it in a dark container and at a cool temperature.
Q3: What is the expected peak separation (ΔEp) for a reversible one-electron process like the [Fe(CN)₆]⁴⁻/³⁻ couple?
A3: For a fast, reversible one-electron transfer at 25°C, the theoretical peak separation (ΔEp = |Epa - Epc|) is approximately 59 mV.[3] In practice, values slightly higher than this are common due to factors like uncompensated resistance.
Q4: Can I use K₄[Fe(CN)₆] in non-aqueous solvents?
A4: While K₄[Fe(CN)₆] is highly soluble and commonly used in aqueous solutions, its use in non-aqueous solvents is less frequent due to its salt nature and lower solubility. For non-aqueous electrochemistry, other redox couples with better solubility in organic solvents are often preferred.
Experimental Protocols
Detailed Methodology for Cyclic Voltammetry of K₄[Fe(CN)₆]
This protocol outlines the steps for a standard cyclic voltammetry experiment using K₄[Fe(CN)₆].
1. Solution Preparation:
- Prepare a 1 M solution of potassium nitrate (KNO₃) in deionized water. This will be your supporting electrolyte.[4]
- Prepare a 2 mM solution of potassium ferrocyanide (K₄[Fe(CN)₆]) by dissolving the appropriate amount of the salt in the 1 M KNO₃ solution.[4]
2. Electrode Preparation:
- Working Electrode (e.g., Glassy Carbon): Polish the electrode surface with 0.05 µm alumina slurry on a polishing pad for 2-3 minutes. Rinse thoroughly with deionized water and sonicate in deionized water for 1-2 minutes to remove any adhered alumina particles. Dry the electrode with a stream of nitrogen.
- Reference Electrode (e.g., Ag/AgCl): Ensure the electrode is filled with the appropriate filling solution (e.g., saturated KCl) and that there are no air bubbles.
- Counter Electrode (e.g., Platinum Wire): Clean the platinum wire by rinsing it with deionized water. If necessary, it can be flame-annealed.
3. Electrochemical Cell Setup:
- Assemble the electrochemical cell with the three electrodes.
- Add the 2 mM K₄[Fe(CN)₆] in 1 M KNO₃ solution to the cell, ensuring the electrodes are sufficiently immersed.[4]
- Position the reference electrode tip as close to the working electrode surface as possible to minimize iR drop.
4. Cyclic Voltammetry Measurement:
- Connect the electrodes to the potentiostat.
- Set the parameters for the cyclic voltammetry experiment. A typical potential window for the [Fe(CN)₆]⁴⁻/³⁻ couple is from -0.1 V to +0.6 V vs. Ag/AgCl.[3]
- Set the scan rate to 100 mV/s.[3]
- Run the cyclic voltammetry experiment for several cycles until a stable voltammogram is obtained.
Quantitative Data Summary
Table 1: Influence of K₄[Fe(CN)₆] Concentration on Anodic and Cathodic Peak Potentials and Currents
| Concentration (mM) | Anodic Peak Potential (mV) | Anodic Peak Current (µA) | Cathodic Peak Potential (mV) | Cathodic Peak Current (µA) |
| 10 | 372.8 | 135.3 | -64.5 | -111.0 |
Data extracted from experiments using a screen-printed carbon electrode in a K₃[Fe(CN)₆]/K₄[Fe(CN)₆] system.[1]
Visualizations
Diagrams
Caption: General workflow for an electrochemical experiment with K₄[Fe(CN)₆].
Caption: Troubleshooting decision tree for common CV issues with K₄[Fe(CN)₆].
References
- 1. Investigation of electrochemical behavior of potassium ferricyanide/ferrocyanide redox probes on screen printed carbon electrode through cyclic voltammetry and electrochemical impedance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voltammetric studies on a glassy carbon electrode. Part II. Factors influencing the simple electron-transfer reactions—the K3[Fe(CN)6]-K4[Fe(CN)6] system - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. support/electrochemical technique/cyclic voltammetry - II | ALS,the electrochemical company [als-japan.com]
- 4. support/Basics of Electrochemical and Spectroelectrochemical measurements | ALS,the electrochemical company [als-japan.com]
- 5. researchgate.net [researchgate.net]
- 6. Nanostructured Geometries Strongly Affect Fouling of Carbon Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
improving the yield of Prussian blue synthesis from Tetrapotassium hexacyanoferrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Prussian blue from tetrapotassium hexacyanoferrate. Our aim is to help you improve your synthesis yield and obtain high-quality Prussian blue for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for the synthesis of Prussian blue from this compound?
The synthesis of Prussian blue, or iron(III) hexacyanoferrate(II), from this compound (K₄[Fe(CN)₆]) and an iron(III) salt, typically ferric chloride (FeCl₃), is a co-precipitation reaction. The simplified chemical equation is:
3K₄[Fe(CN)₆] + 4FeCl₃ → Fe₄[Fe(CN)₆]₃ + 12KCl[1][2]
This reaction produces the "insoluble" form of Prussian blue. A "soluble" colloidal form can also be produced with different stoichiometry.[3]
Q2: What are the key factors that influence the yield of Prussian blue synthesis?
Several factors can significantly impact the yield and quality of your Prussian blue product. These include:
-
Stoichiometry of Reactants: The molar ratio of the iron(III) salt to the hexacyanoferrate(II) salt is critical. An excess of the iron salt generally favors the formation of insoluble Prussian blue.[1]
-
Reaction Temperature: Temperature affects the nucleation, crystal growth, and aggregation of Prussian blue particles, thereby influencing the final yield and crystallinity.[4]
-
pH of the Reaction Medium: The concentration of H⁺ ions can regulate the size and morphology of the Prussian blue nanoparticles.[5][6]
-
Additives and Stabilizers: The presence of agents like polyvinylpyrrolidone (PVP) or citrate can control particle size, prevent aggregation, and influence the stoichiometry by slowing down the reaction.[7][8]
-
Aging Time: Allowing the reaction mixture to age can promote the growth and crystallization of the Prussian blue particles, potentially leading to a higher isolated yield of pure product.[5][6]
-
Purification Method: Thorough washing of the precipitate to remove soluble byproducts like potassium chloride is essential for obtaining a pure product and an accurate yield measurement.
Q3: What is the difference between "soluble" and "insoluble" Prussian blue?
The terms "soluble" and "insoluble" are historical and relate to the tendency of the particles to form colloidal suspensions.
-
Insoluble Prussian Blue: Typically has the formula Fe₄[Fe(CN)₆]₃·xH₂O and is formed when the iron(III) salt is in excess.[1]
-
Soluble Prussian Blue: Often has the formula KFe[Fe(CN)₆]·xH₂O and is formed when the reagents are mixed in a 1:1 molar ratio or with an excess of the hexacyanoferrate. It readily forms a colloidal suspension.[1][3]
Both forms are technically insoluble in water.
Troubleshooting Guides
Problem: Low Yield of Prussian Blue
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | Ensure the molar ratio of your reactants is correct for the desired product. For insoluble Prussian blue, use an excess of the ferric chloride solution.[1] Carefully weigh your starting materials and accurately prepare your solutions. |
| Incomplete Reaction | Increase the reaction time or allow for an aging period after mixing the reactants. An aging time of several hours to overnight can improve crystallinity and yield.[5][6] Gentle stirring during this period can also be beneficial. |
| Loss of Product During Washing | Prussian blue nanoparticles can be very fine and may pass through standard filter paper. Use a fine-pore filter paper or a membrane filter. Centrifugation is an effective alternative for collecting the product.[5][6] Minimize the volume of washing solution to reduce losses of any colloidal fraction. |
| Precipitate is Too Fine | The use of a stabilizing agent like PVP can sometimes lead to very small nanoparticles that are difficult to pellet.[9] If this is an issue, you may need to optimize the concentration of the stabilizing agent or use a higher centrifugation speed. |
| Side Reactions | Ensure the pH of your reaction medium is controlled. Highly acidic conditions can lead to the decomposition of the hexacyanoferrate precursor.[7][8] |
Problem: The Product is Not the Correct Color (e.g., greenish)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Oxidation | If starting with an iron(II) salt (indirect method), the intermediate "Prussian white" (Fe₂[Fe(CN)₆]) may not be fully oxidized to Prussian blue. Ensure sufficient oxidizing agent is present and allow for adequate reaction time. |
| Presence of Impurities | The filtrate should be clear after precipitation. A colored filtrate may indicate the presence of unreacted starting materials or soluble byproducts. Ensure thorough washing of the precipitate. |
| Incorrect Stoichiometry | An incorrect ratio of reactants can lead to the formation of different iron-hexacyanoferrate complexes with varying colors. Double-check your calculations and the concentrations of your stock solutions. |
Experimental Protocols
Protocol 1: Standard Co-Precipitation of Insoluble Prussian Blue
This protocol is a general method for the synthesis of insoluble Prussian blue.
-
Prepare Reactant Solutions:
-
Solution A: Dissolve ferric chloride (FeCl₃) in deionized water to a concentration of 0.1 M.
-
Solution B: Dissolve this compound (K₄[Fe(CN)₆]) in deionized water to a concentration of 0.1 M.
-
-
Precipitation:
-
Aging:
-
Continue stirring the mixture at room temperature for 1-2 hours to allow the precipitate to age and for the reaction to go to completion.
-
-
Isolation and Purification:
-
Collect the precipitate by centrifugation or filtration using a fine-pore filter.
-
Wash the precipitate several times with deionized water to remove any unreacted precursors and soluble byproducts.
-
Wash with ethanol to aid in drying.
-
-
Drying:
-
Dry the final product in a vacuum oven at a low temperature (e.g., 60 °C) to obtain a fine blue powder.
-
Protocol 2: Synthesis of Prussian Blue Nanoparticles with PVP Stabilization
This method is adapted for producing size-controlled nanoparticles.
-
Prepare Reactant Solutions:
-
Solution A: Dissolve a specific amount of polyvinylpyrrolidone (PVP) in an acidic aqueous solution (e.g., 1 M HCl).[5][6]
-
Solution B: Prepare an aqueous solution of potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]). Note: In this method, the iron source is from the hexacyanoferrate complex itself under acidic and heated conditions.[5][6]
-
-
Reaction Mixture:
-
Add Solution B to Solution A with stirring.
-
-
Aging Reaction:
-
Isolation and Purification:
-
Cool the mixture to room temperature.
-
Collect the nanoparticles by high-speed centrifugation (e.g., 20,000 rpm).[6]
-
Wash the nanoparticles with deionized water and ethanol.
-
-
Drying:
-
Dry the product under vacuum.
-
Data Presentation
Table 1: Influence of Reactant Concentration on Prussian Blue Nanoparticle Size
| Precursor Concentration | Stabilizing Agent (PVP) Concentration | Resulting Particle Size | Reference |
| Low | High | Smaller | [9] |
| High | Low | Larger | [9] |
Table 2: Effect of Additives on Prussian Blue Synthesis
| Additive | Effect on Synthesis | Outcome | Reference |
| Citrate | Chelates with the metal salt, slowing down nucleation and growth. | Low vacancy Prussian blue analogues. | [7][8] |
| PVP | Acts as a reductant and stabilizer. | Controls particle size and improves stability. | [5][6] |
Visualizations
Caption: Workflow for the standard co-precipitation synthesis of Prussian blue.
Caption: Chemical reaction pathway for the formation of insoluble Prussian blue.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistryfanatics.wordpress.com [chemistryfanatics.wordpress.com]
- 3. Prussian blue - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Large-scale synthesis of monodisperse Prussian blue nanoparticles for cancer theranostics via an “in situ modification” strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.tudelft.nl [research.tudelft.nl]
- 8. Strategies for synthesis of Prussian blue analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemlab.truman.edu [chemlab.truman.edu]
- 11. Laboratory experience: the analysis and synthesis of Prussian Blue dye - Roberto Poeti Chimica [robertopoetichimica.it]
Navigating the Nuances of Light Sensitivity in Potassium Ferrocyanide Solutions: A Technical Guide
For Immediate Release
[City, State] – Researchers, scientists, and drug development professionals now have a comprehensive resource to address the challenges of handling light-sensitive potassium ferrocyanide solutions. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of experimental results.
Potassium ferrocyanide, a widely used laboratory reagent, is known for its susceptibility to degradation upon exposure to light. This can lead to the formation of interfering substances and compromise the accuracy of experimental outcomes. This guide offers practical solutions to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: Why is my potassium ferrocyanoide solution turning yellow or greenish-yellow over time?
A1: The color change of a potassium ferrocyanide solution, which is initially a pale yellow, to a darker yellow or greenish-yellow hue is a common indicator of degradation.[1] This is often due to oxidation of the ferrocyanide ion (Fe(II)) to the ferricyanide ion (Fe(III)) when exposed to light and air.[2]
Q2: What does a faint almond-like smell from my potassium ferrocyanide solution indicate?
A2: A faint odor of bitter almonds is a critical warning sign that the solution is degrading and releasing free cyanide ions.[3] This is a significant safety concern, and such solutions should be handled with extreme caution and disposed of properly according to your institution's safety protocols.
Q3: Can I still use a potassium ferrocyanide solution that has changed color?
A3: It is strongly advised not to use a visibly degraded solution, especially for quantitative assays. The presence of ferricyanide and other degradation byproducts can interfere with your experimental results. For applications where the exact concentration of ferrocyanide is critical, it is best to prepare a fresh solution.
Q4: How long can I store a potassium ferrocyanide solution?
A4: The shelf life of a potassium ferrocyanide solution is highly dependent on storage conditions. While some sources suggest an indefinite shelf life if stored properly, others recommend preparing fresh solutions, especially for sensitive applications.[2][4] A practical approach is to prepare amounts that will be consumed within a reasonable timeframe (e.g., a few weeks) and always store them protected from light.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Solution has turned a darker yellow or greenish-yellow | Oxidation of ferrocyanide to ferricyanide due to light exposure. | Discard the solution and prepare a fresh one. Ensure the new solution is stored in an amber or foil-wrapped bottle in a dark, cool place. |
| Formation of a blue precipitate (Prussian blue) | Significant degradation has occurred, leading to the reaction of ferrocyanide with ferric ions (Fe³⁺) that may have formed from the oxidation of ferrocyanide.[1][5] | The solution is heavily contaminated and should be discarded immediately following hazardous waste disposal guidelines. |
| Formation of a white precipitate | Reaction with certain metal ions (e.g., zinc, cadmium) present as contaminants in the water or glassware.[6] | Use high-purity water (e.g., deionized or distilled) and thoroughly clean all glassware before preparing the solution. |
| Inconsistent or unexpected results in enzymatic assays | Degradation products may be interfering with the assay. For example, the formation of ferricyanide could alter the redox environment of the reaction. | Prepare a fresh potassium ferrocyanide solution and re-run the assay. Consider preparing the solution immediately before use. |
| Interference in colorimetric assays | The altered absorbance spectrum of the degraded solution can interfere with spectrophotometric measurements. | Run a baseline spectrum of your potassium ferrocyanide solution to check for any unexpected absorbance peaks before using it in an assay. |
Quantitative Data on Photodegradation
The rate of potassium ferrocyanide degradation is influenced by the intensity and wavelength of the light source, exposure duration, and the presence of other substances in the solution. While precise, universally applicable degradation rates are difficult to tabulate due to varying experimental conditions, the following table summarizes indicative data from published studies.
| Light Condition | Concentration | Duration | Degradation Rate/Observation |
| Ambient Light | Not specified | Several minutes | Can be sufficient to initiate dissolution of a gold electrode in the presence of ferrocyanide.[7] |
| UV Light | Not specified | Not specified | Decomposes slowly, producing cyanide ions.[8] |
| Ultraviolet Light | Not specified | Not specified | Kinetics of decomposition have been investigated, indicating a clear reaction pathway.[9] |
| UV Light | Not specified | 24 hours | Leaching of gold from ore in a ferrocyanide solution is dependent on UV light.[10] |
Experimental Protocols
Protocol 1: Preparation and Storage of a Standard Potassium Ferrocyanide Solution
Objective: To prepare a stable potassium ferrocyanide solution and minimize light-induced degradation.
Materials:
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
High-purity deionized or distilled water
-
Amber volumetric flask
-
Amber glass storage bottle with a tight-fitting cap
-
Aluminum foil (optional)
-
Analytical balance
Procedure:
-
Calculate the required mass of potassium ferrocyanide trihydrate to achieve the desired concentration.
-
Accurately weigh the calculated amount of potassium ferrocyanide trihydrate using an analytical balance.
-
Transfer the weighed solid to a clean amber volumetric flask.
-
Add a portion of the high-purity water to the flask and swirl gently to dissolve the solid completely.
-
Once dissolved, add more water to the flask until the solution reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the prepared solution to a clean, dry amber glass storage bottle.
-
For additional protection, the storage bottle can be wrapped in aluminum foil.
-
Label the bottle clearly with the chemical name, concentration, preparation date, and your initials.
-
Store the bottle in a cool, dark place, such as a laboratory cabinet, away from any light sources.
Protocol 2: Quantification of Potassium Ferrocyanide Degradation using UV-Vis Spectrophotometry
Objective: To quantitatively measure the concentration of potassium ferrocyanide in a solution over time to assess its degradation.
Materials:
-
Potassium ferrocyanide solution (prepared as in Protocol 1)
-
UV-Vis spectrophotometer
-
Quartz or glass cuvettes
-
High-purity deionized or distilled water (as a blank)
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of potassium ferrocyanide with known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance for ferrocyanide (around 320 nm, though it is advisable to determine the λmax on your instrument).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Preparation and Exposure:
-
Place a known concentration of your potassium ferrocyanide solution in a transparent container (e.g., a clear glass vial) to expose it to a specific light condition (e.g., ambient lab light, a specific UV lamp).
-
Simultaneously, store a control sample of the same solution in a light-protected container (e.g., an amber vial in a dark drawer).
-
-
Absorbance Measurement:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the light-exposed and control solutions.
-
Measure the absorbance of each aliquot at the predetermined λmax using the UV-Vis spectrophotometer. Use the high-purity water as a blank.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of potassium ferrocyanide in both the light-exposed and control samples at each time point.
-
Calculate the percentage of degradation in the light-exposed sample relative to the control sample at each time point.
-
Plot the concentration or percentage of degradation as a function of time to visualize the degradation kinetics.
-
Visualizing the Process
To further aid in the understanding of the processes involved in managing potassium ferrocyanide solutions, the following diagrams have been generated.
Caption: Photodegradation pathway of the ferrocyanide ion.
References
- 1. atamankimya.com [atamankimya.com]
- 2. Life of weak (~1%) Potassium Ferricyanide solution? | Photrio.com Photography Forums [photrio.com]
- 3. Ferricyanide solution - change of colour? | Photrio.com Photography Forums [photrio.com]
- 4. flinnsci.com [flinnsci.com]
- 5. quora.com [quora.com]
- 6. Ferrocyanides - 911Metallurgist [911metallurgist.com]
- 7. rogersgroup.northwestern.edu [rogersgroup.northwestern.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Kinetics of the decomposition of potassium ferrocyanide in ultra-violet light - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 10. Recovery of Gold from Ore with Potassium Ferrocyanide Solution under UV Light [mdpi.com]
avoiding passivation of electrodes with hexacyanoferrate redox couple
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hexacyanoferrate redox couple. Find solutions to common issues such as electrode passivation and distorted cyclic voltammograms.
Troubleshooting Guides
This section provides step-by-step guidance to resolve specific problems encountered during your experiments.
Issue: My cyclic voltammogram (CV) shows distorted, broad, or shifted peaks.
Possible Causes and Solutions:
-
Electrode Surface Contamination: The electrode surface may be contaminated from previous experiments or improper storage.
-
Solution: Follow the detailed Electrode Cleaning Protocols outlined below to ensure a clean electrode surface before each experiment.
-
-
High Ohmic Drop (iR Drop): The resistance of the solution between the working and reference electrodes can cause distortions in the CV, particularly at high scan rates or in low conductivity electrolytes.
-
Solution:
-
Increase the concentration of the supporting electrolyte (e.g., 0.5 M or 1.0 M KCl).[1]
-
Decrease the scan rate to minimize the peak current.
-
Move the reference electrode closer to the working electrode.
-
Use iR compensation if your potentiostat has this feature.
-
-
-
Slow Electron Transfer Kinetics: The hexacyanoferrate couple can exhibit quasi-reversible behavior, leading to increased peak separation, especially on modified or poorly prepared electrode surfaces.[2]
-
Solution:
-
Ensure your electrode is properly polished and cleaned.
-
Try a different electrode material that may offer faster kinetics.
-
Lower the scan rate to allow more time for the electron transfer to occur.
-
-
-
Incorrect Electrode Connections: Swapping the working and counter electrode leads can lead to unexpectedly high currents and severe CV distortion.
-
Solution: Double-check that the working, reference, and counter electrodes are correctly connected to the potentiostat.
-
Issue: The peak currents in my CV decrease with each cycle.
Possible Cause and Solution:
-
Electrode Passivation: This is the most common cause of decreasing peak currents. A passivating layer, often Prussian Blue or related insoluble iron cyanide compounds, forms on the electrode surface, blocking active sites and hindering electron transfer.[2]
-
Solution:
-
Prevention: Operate within optimal experimental parameters to minimize passivation (see FAQs section).
-
Remediation: If passivation has occurred, follow the Electrode Cleaning Protocols to remove the passivating layer. For severe passivation, mechanical polishing may be necessary.
-
-
Issue: I observe an unexpected color change (blue film) on my electrode.
Possible Cause and Solution:
-
Prussian Blue Formation: The appearance of a blue film on the electrode surface is a clear indication of Prussian Blue deposition, a common cause of passivation with the hexacyanoferrate redox couple.[3] This can be exacerbated in acidic solutions or in the presence of certain cations.
-
Solution:
-
Immediately stop the experiment and clean the electrode using the Protocol for Removing Prussian Blue and Other Passivating Layers.
-
Re-evaluate your experimental conditions, particularly the pH of your electrolyte and the potential window of your scan, to prevent re-occurrence.
-
-
Frequently Asked Questions (FAQs)
Q1: What is electrode passivation in the context of the hexacyanoferrate redox couple?
A1: Electrode passivation is the formation of an insulating or poorly conductive layer on the electrode surface that inhibits the electron transfer process between the electrode and the hexacyanoferrate ions in the solution. This typically manifests as a decrease in peak currents and an increase in peak-to-peak separation in cyclic voltammetry. The primary culprit is often the deposition of insoluble iron hexacyanoferrate compounds, most notably Prussian Blue.[2][3]
Q2: What are the main factors that contribute to electrode passivation with hexacyanoferrate?
A2: Several factors can promote passivation:
-
pH of the Electrolyte: Acidic conditions can accelerate the formation of Prussian Blue.[4][5]
-
Supporting Electrolyte Cations: The type and concentration of cations in the supporting electrolyte can influence the stability of the hexacyanoferrate complexes and the formation of insoluble salts.[6]
-
Potential Window: Applying excessively high or low potentials can induce side reactions and the formation of passivating films.
-
Concentration of Hexacyanoferrate: Higher concentrations can lead to a faster buildup of passivating species.[7]
-
Scan Rate: While slower scan rates can sometimes mitigate other issues, in some cases, they can allow more time for passivating films to form.[8]
Q3: How can I prevent electrode passivation?
A3: To minimize passivation, consider the following:
-
Control the pH: Maintain a neutral or slightly basic pH for your electrolyte solution unless your experimental goals require acidic conditions.
-
Optimize Supporting Electrolyte: Use a high concentration (e.g., 0.1 M to 1.0 M) of a suitable supporting electrolyte like KCl to ensure high conductivity and stabilize the redox couple.[1]
-
Limit the Potential Window: Only scan over the potential range necessary to observe the redox peaks of interest.
-
Use Appropriate Concentrations: Start with a lower concentration of hexacyanoferrate (e.g., 1-5 mM) if passivation is a persistent issue.[7]
-
Proper Electrode Preparation: Always begin with a thoroughly cleaned and polished electrode.
Q4: What is the ideal supporting electrolyte and concentration to use?
A4: Potassium chloride (KCl) is the most commonly used and recommended supporting electrolyte for the hexacyanoferrate redox couple. A concentration of 0.1 M is standard, but increasing it to 1.0 M can help minimize ohmic drop and improve stability.[1] The choice of cation is important, as potassium ions are known to stabilize the Prussian Blue lattice.[3]
Data Summary
Table 1: Influence of Experimental Parameters on Hexacyanoferrate Cyclic Voltammetry
| Parameter | Recommended Range/Value | Potential Issues Outside Range |
| pH | 6.0 - 8.0 | Increased risk of Prussian Blue formation in acidic solutions (pH < 6).[4][5] Instability of hexacyanoferrate at very high pH.[6] |
| Supporting Electrolyte | 0.1 M - 1.0 M KCl | Low concentrations (<0.1 M) can lead to high ohmic drop and distorted CVs.[1] |
| Hexacyanoferrate Conc. | 1 mM - 10 mM | High concentrations (>10 mM) can increase the rate of passivation.[7] |
| Scan Rate | 20 mV/s - 200 mV/s | Very high scan rates can increase peak separation due to kinetic limitations.[8] Very low scan rates may allow more time for passivation to occur. |
Experimental Protocols
Protocol 1: Standard Cyclic Voltammetry of Potassium Hexacyanoferrate
-
Electrode Preparation:
-
Polish the working electrode (e.g., glassy carbon, gold, or platinum) with alumina slurry on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and sonicate for 2-3 minutes in deionized water to remove any polishing residues.
-
Dry the electrode with a stream of nitrogen.
-
-
Electrolyte Preparation:
-
Prepare a solution of 5 mM potassium ferricyanide (K₃[Fe(CN)₆]) and 5 mM potassium ferrocyanide (K₄[Fe(CN)₆]) in 0.1 M KCl.
-
Deoxygenate the solution by bubbling with nitrogen gas for at least 15 minutes.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Maintain a nitrogen blanket over the solution during the experiment.
-
Set the potentiostat to perform a cyclic voltammetry scan from a potential sufficiently negative of the redox potential to a potential sufficiently positive (e.g., -0.1 V to +0.6 V vs. Ag/AgCl).
-
Use a scan rate of 100 mV/s for the initial measurement.
-
Record the voltammogram.
-
Protocol 2: Electrode Cleaning Protocols
A. General Electrochemical Cleaning:
-
After an experiment, rinse the electrode with deionized water.
-
Place the electrode in a clean electrochemical cell with a suitable electrolyte (e.g., 0.5 M H₂SO₄ for noble metals, or 0.1 M KCl).
-
Cycle the potential over a wide range where no analyte is present to electrochemically desorb adsorbates. The specific range will depend on the electrode material.
-
Rinse thoroughly with deionized water and dry.
B. Protocol for Removing Prussian Blue and Other Passivating Layers:
-
Initial Rinse: Rinse the electrode thoroughly with deionized water to remove any residual electrolyte.
-
Chemical Treatment:
-
Immerse the electrode in a 0.1 M NaOH solution for 5-10 minutes. This can help to decompose the iron cyanide film.
-
Alternatively, for more stubborn films, brief immersion in a dilute acid solution (e.g., 0.1 M HCl) can be effective, but caution should be exercised with acid-sensitive electrode materials.
-
-
Electrochemical Stripping:
-
Place the electrode in a 0.1 M KCl solution (pH adjusted to be neutral or slightly basic).
-
Cycle the potential at a moderate scan rate (e.g., 50 mV/s) in a potential window where the stripping of the adsorbed layer is expected. This may require some optimization.
-
-
Final Polish and Clean:
-
After chemical and electrochemical treatment, perform a mechanical polish with alumina slurry as described in Protocol 1.
-
Rinse and sonicate in deionized water.
-
Dry the electrode.
-
-
Verification of Cleanliness:
-
Run a CV in the supporting electrolyte alone to ensure there are no extraneous peaks.
-
Run a standard CV with the hexacyanoferrate couple. A clean electrode should exhibit well-defined, symmetric peaks with minimal peak separation.
-
Visualizations
Caption: Mechanism of electrode passivation by Prussian Blue deposition.
Caption: Troubleshooting workflow for distorted cyclic voltammograms.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Prussian blue - Wikipedia [en.wikipedia.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Effect of synthesis pH and EDTA on iron hexacyanoferrate for sodium-ion batteries - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of electrochemical behavior of potassium ferricyanide/ferrocyanide redox probes on screen printed carbon electrode through cyclic voltammetry and electrochemical impedance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
purification techniques for commercially available Tetrapotassium hexacyanoferrate
This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of commercially available tetrapotassium hexacyanoferrate (K₄[Fe(CN)₆]·3H₂O), also known as potassium ferrocyanide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial grades of this compound?
A1: Commercial grades of this compound may contain several impurities, including:
-
Insoluble matter: Particulates that do not dissolve in water.
-
Chloride (Cl⁻): Typically present as potassium chloride (KCl).[1]
-
Sulfate (SO₄²⁻): Often found as potassium sulfate (K₂SO₄).[1]
-
Free moisture: Water that is not part of the crystalline structure.[1]
-
Other metal ions: Traces of other metals from the manufacturing process.
-
Potassium ferricyanide (K₃[Fe(CN)₆]): An oxidized form of the compound, which can impart a greenish tint to the solution.
Q2: Why is it important to purify commercial this compound for laboratory use?
Q3: What is the most common and effective method for purifying this compound in a laboratory setting?
A3: Recrystallization from water is the most common, effective, and accessible method for purifying this compound in a laboratory setting. This technique relies on the principle that the solubility of this compound in water increases significantly with temperature. By dissolving the impure solid in hot water and then allowing it to cool slowly, purer crystals will form, leaving the majority of the impurities dissolved in the cold solvent.
Q4: What is the expected purity of this compound after recrystallization?
A4: While the initial purity of commercial-grade this compound is typically around 99.0%, a single recrystallization can significantly improve the purity. It is reasonable to expect a purity of ≥99.5% after one recrystallization, with further recrystallizations potentially yielding even higher purity. The final purity should be confirmed by analytical methods.
Q5: How should purified this compound be stored?
A5: Purified this compound should be stored in a well-sealed, airtight container to protect it from moisture and atmospheric contaminants. It should be kept in a cool, dry place, away from direct sunlight and strong acids.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| The solution is greenish-yellow or green after dissolving the commercial product. | The presence of potassium ferricyanide (K₃[Fe(CN)₆]) as an impurity. | Proceed with the recrystallization process. The majority of the ferricyanide will remain in the mother liquor. For very high purity requirements, a second recrystallization may be necessary. |
| Not all of the solid dissolves in hot water, even after adding a significant amount. | The commercial product contains insoluble impurities, or the solution is already saturated. | Heat the solution to boiling to ensure maximum solubility. If solids still remain, perform a hot filtration to remove the insoluble matter before allowing the solution to cool and crystallize. |
| No crystals form upon cooling, or the yield is very low. | Too much solvent was used, resulting in a solution that is not supersaturated upon cooling. The cooling process was too rapid. | If no crystals form, try gently scratching the inside of the beaker with a glass rod to induce crystallization. If the yield is low, you can try to evaporate some of the solvent by gentle heating and then allow it to cool again. For future attempts, use the minimum amount of hot solvent necessary to dissolve the solid. |
| The recrystallized crystals appear cloudy or contain inclusions. | The cooling process was too fast, trapping impurities and solvent within the crystal lattice. | Allow the solution to cool slowly to room temperature without disturbance, followed by further cooling in an ice bath. Slow cooling promotes the formation of larger, purer crystals. |
| The solution darkens or a blue precipitate (Prussian blue) forms during purification. | The solution has become acidic, causing the decomposition of the ferrocyanide complex, especially in the presence of ferric ions. | Ensure that the distilled water used is neutral or slightly basic. Avoid contact with acidic vapors. If a blue precipitate forms, it will need to be filtered off, but this indicates some loss of the desired product. |
Data Presentation
The following table summarizes the typical purity levels of this compound before and after a single recrystallization, based on common commercial grades and expected purification outcomes.
| Parameter | Commercial Grade Purity | Purity after One Recrystallization | Analytical Method |
| Assay (as K₄[Fe(CN)₆]·3H₂O) | 99.0% min.[1] | ≥99.5% | Titration with potassium permanganate[2] |
| Insoluble Matter | Traces[1] | Not detectable | Gravimetric analysis |
| Chloride (as Cl) | ≤0.30%[1] | Significantly reduced | Turbidimetric analysis with silver nitrate[2] |
| Sulfate (as SO₄) | ≤0.025%[1] | Significantly reduced | Turbidimetric analysis with barium chloride[2] |
Experimental Protocols
Recrystallization of this compound
This protocol describes the purification of commercial-grade this compound by recrystallization from water.
Materials:
-
Commercial-grade this compound
-
Distilled water
-
Beakers (appropriate sizes)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Glass stirring rod
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
Procedure:
-
Dissolution:
-
Place a measured amount of commercial this compound into a beaker.
-
Add a magnetic stir bar to the beaker.
-
Add a minimal amount of distilled water to the beaker, just enough to create a slurry.
-
Place the beaker on a hot plate and begin heating while stirring.
-
Gradually add more hot distilled water to the beaker until the solid is completely dissolved. Avoid adding a large excess of water to ensure a good yield upon cooling.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration.
-
Preheat a Buchner funnel and flask with hot distilled water to prevent premature crystallization.
-
Quickly filter the hot solution through the preheated funnel.
-
-
Crystallization:
-
Cover the beaker containing the hot, clear solution with a watch glass.
-
Turn off the heat and allow the solution to cool slowly to room temperature without disturbance.
-
Once the beaker has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly.
-
Wet the filter paper with a small amount of cold distilled water to ensure a good seal.
-
Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.
-
Wash the crystals with a small amount of ice-cold distilled water to remove any remaining mother liquor.
-
Allow the crystals to dry on the filter paper under vacuum for a few minutes.
-
Transfer the purified crystals to a clean, dry watch glass and allow them to air dry completely.
-
Purity Assay by Titration with Potassium Permanganate
This method determines the purity of the recrystallized this compound.[2]
Materials:
-
Purified this compound
-
Standardized 0.1 N potassium permanganate (KMnO₄) solution
-
25% sulfuric acid (H₂SO₄) solution
-
Analytical balance
-
Volumetric flask (250 mL)
-
Burette
-
Erlenmeyer flask
-
Pipette
Procedure:
-
Accurately weigh approximately 1.6 g of the purified this compound.
-
Dissolve the weighed sample in a 250 mL volumetric flask with distilled water and dilute to the mark.
-
Pipette a 25.00 mL aliquot of this solution into an Erlenmeyer flask.
-
Add 30 mL of 25% sulfuric acid solution to the Erlenmeyer flask.
-
Titrate the solution with a standardized 0.1 N potassium permanganate solution. The endpoint is reached when the yellow color of the solution changes to a persistent orange-yellow.
-
Record the volume of potassium permanganate solution used.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (V × N × 42.24) / W
Where:
-
V = Volume of KMnO₄ solution used (in mL)
-
N = Normality of the KMnO₄ solution
-
42.24 = Molar mass of K₄[Fe(CN)₆]·3H₂O divided by 10
-
W = Weight of the sample in the aliquot (in g)
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common issues in this compound purification.
References
addressing variability in potassium ferrocyanide titration results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in potassium ferrocyanide titration results. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of potassium ferrocyanide titration?
A1: Potassium ferrocyanide titration is a versatile analytical method used for the quantitative determination of various metal ions and other substances. Its most common applications include the determination of zinc, copper, and lead concentrations in various samples. It is also utilized in the analysis of sulfides.[1][2]
Q2: How stable are potassium ferrocyanide solutions, and how should they be stored?
A2: Aqueous solutions of potassium ferrocyanide can decompose slowly upon standing and are sensitive to light.[3][4] To ensure stability, it is recommended to store the solution in a tightly closed, amber glass bottle in a cool, dry, and dark place.[3][4][5] For quantitative applications, it is advisable to restandardize the solution before use if it has been stored for an extended period.[6][7]
Q3: What types of indicators are used for potassium ferrocyanide titrations?
A3: The choice of indicator depends on the specific titration being performed.
-
Internal Indicators: Redox indicators like diphenylamine are used in the titration of zinc with potassium ferrocyanide. The endpoint is marked by a sharp color change from blue to colorless.[1][8][9]
-
External Indicators: Historically, external indicators such as uranyl nitrate have been used, which form a colored precipitate with excess ferrocyanide.[1][10] However, this method can be less accurate than using internal indicators.[11] Potassium ferricyanide itself can be used as an external indicator in certain redox titrations.[11][12]
-
Potentiometric Endpoint Detection: For higher accuracy and to avoid subjective color interpretation, a potentiometric endpoint can be determined by monitoring the change in electrical potential of the solution.[13][14][15]
Q4: What are the primary sources of error in potassium ferrocyanide titrations?
A4: Variability in titration results can stem from several sources, including:
-
Reagent Preparation and Standardization: Inaccurate concentration of the titrant or standard solutions.[16]
-
Endpoint Detection: Difficulty in judging the exact point of color change with visual indicators or improper calibration of potentiometric equipment.[16][17]
-
Sample and Reagent Handling: Contamination of glassware, improper pipetting techniques, or the presence of air bubbles in the burette.[16]
-
Reaction Conditions: Variations in temperature, pH, and the rate of titrant addition can affect the reaction stoichiometry and endpoint.[16]
-
Interferences: Presence of other ions or substances in the sample that can react with the titrant or mask the endpoint.[18]
Troubleshooting Guides
This section provides solutions to common problems encountered during potassium ferrocyanide titrations.
Issue 1: Inconsistent or Non-reproducible Titration Results
| Possible Cause | Troubleshooting Step |
| Improperly Standardized Titrant | Re-standardize the potassium ferrocyanide solution against a primary standard. Ensure the primary standard is of high purity and has been dried appropriately. |
| Variable Endpoint Detection | If using a visual indicator, ensure consistent lighting and consider having the same person read the endpoint for all titrations. For potentiometric titrations, calibrate the electrode before each set of experiments.[14] |
| Inconsistent Titrant Addition | Add the titrant slowly and at a consistent rate, especially near the endpoint, to allow the reaction to reach equilibrium.[1] |
| Temperature Fluctuations | Perform titrations at a consistent temperature, as temperature can affect reaction rates and equilibrium constants.[16] |
| Contaminated Glassware | Thoroughly clean all glassware with an appropriate cleaning solution and rinse with deionized water before use. |
Issue 2: Faint or Indistinct Endpoint Color Change
| Possible Cause | Troubleshooting Step |
| Indicator Degradation | Prepare fresh indicator solution. Some indicators degrade over time or when exposed to light. |
| Incorrect pH | Adjust the pH of the sample solution to the optimal range for the specific titration and indicator being used. For example, sulfide titrations with potassium ferricyanide require a pH of 8.5-9.5.[19] |
| Interfering Ions | The presence of certain ions can interfere with the indicator's color change. Use masking agents or a separation technique to remove interfering ions. For instance, in sulfide analysis, sulfite interference is removed by precipitation with barium chloride.[19] |
| Slow Reaction Kinetics | The precipitation of zinc with ferrocyanide can be slow. Ensure adequate stirring and allow sufficient time for the reaction to complete after each addition of titrant near the endpoint.[1] |
Issue 3: Unexpectedly High or Low Titration Volumes
| Possible Cause | Troubleshooting Step |
| Incorrect Titrant Concentration | Verify the concentration of the potassium ferrocyanide solution through proper standardization. |
| Air Bubbles in Burette | Ensure there are no air bubbles in the burette tip or along the barrel before starting the titration.[16][20] |
| Parallax Error | Read the burette volume at eye level to avoid parallax errors in volume readings.[16] |
| Presence of Interfering Substances | Other reducing or oxidizing agents in the sample may react with the titrant, leading to inaccurate results. For example, in sulfide determination, other reducing substances can interfere.[18] |
| Side Reactions | Ensure that the reaction conditions (e.g., pH, temperature) are optimized to prevent unwanted side reactions. |
Experimental Protocols
Protocol 1: Determination of Zinc by Titration with Potassium Ferrocyanide
This protocol is based on the precipitation of zinc ions with a standardized potassium ferrocyanide solution using an internal indicator.
1. Reagents:
-
Standardized 0.05 M Potassium Ferrocyanide (K₄[Fe(CN)₆]) solution
-
Standard 0.1 M Zinc Sulfate (ZnSO₄) solution
-
3 M Sulfuric Acid (H₂SO₄)
-
1% Potassium Ferricyanide (K₃[Fe(CN)₆]) solution (freshly prepared)
-
Diphenylamine indicator solution (1% in concentrated H₂SO₄)
-
Ammonium Sulfate ((NH₄)₂SO₄)
2. Procedure for Standardization of Potassium Ferrocyanide Solution:
-
Pipette 10.00 mL of standard zinc sulfate solution into a 250 mL Erlenmeyer flask.
-
Add 2 g of ammonium sulfate and 20 mL of 3 M sulfuric acid.
-
Add 2-3 drops of potassium ferricyanide solution and 3 drops of diphenylamine indicator. The solution should turn blue.[1]
-
Titrate with the potassium ferrocyanide solution from a burette with constant swirling until the blue color disappears and the solution becomes colorless or a pale green.[1]
-
Repeat the titration at least two more times to obtain concordant results.
3. Procedure for Determination of Zinc in a Sample:
-
Accurately weigh a portion of the sample expected to contain a known range of zinc and dissolve it in an appropriate solvent.
-
Follow steps 2-4 from the standardization procedure.
-
Calculate the concentration of zinc in the sample based on the volume of standardized potassium ferrocyanide solution used.
Quantitative Data Summary:
| Parameter | Value |
| Molarity of K₄[Fe(CN)₆] | ~0.05 M |
| Molarity of ZnSO₄ | ~0.1 M |
| Volume of ZnSO₄ | 10.00 mL |
| Indicator | Diphenylamine |
| Endpoint Color Change | Blue to Colorless/Pale Green |
Protocol 2: Determination of Sulfide by Titration with Potassium Ferricyanide
This protocol is adapted from the U.S. EPA method for sulfide analysis.[19]
1. Reagents:
-
Standardized 0.02 N Potassium Ferricyanide (K₃[Fe(CN)₆]) solution
-
6 M Ammonium Chloride (NH₄Cl) buffer (pH 9.3)
-
Ferrous dimethylglyoxime indicator solution
-
0.05 M Barium Chloride (BaCl₂) solution
-
6 N Hydrochloric Acid (HCl)
-
10 N Sodium Hydroxide (NaOH)
2. Sample Preparation:
-
Transfer 100 mL of the sample to a 250 mL Erlenmeyer flask.
-
Adjust the sample pH to 8.5-9.5 with 6 N HCl.
3. Procedure:
-
Add 20 mL of 6 M ammonium chloride buffer, 1 mL of ferrous dimethylglyoxime indicator, and 25 mL of 0.05 M barium chloride solution.
-
Mix gently, stopper the flask, and let it stand for 10 minutes.
-
Titrate with standardized potassium ferricyanide solution until the pink color disappears. The endpoint is reached when the pink color does not reappear for at least 30 seconds.[19]
Quantitative Data Summary:
| Parameter | Value |
| Normality of K₃[Fe(CN)₆] | ~0.02 N |
| Sample Volume | 100 mL |
| pH Range | 8.5 - 9.5 |
| Indicator | Ferrous dimethylglyoxime |
| Endpoint Color Change | Disappearance of Pink |
Visualizations
Caption: Troubleshooting workflow for inconsistent titration results.
Caption: Experimental workflow for zinc determination.
References
- 1. egyankosh.ac.in [egyankosh.ac.in]
- 2. Zinc Determination Method by Titration - 911Metallurgist [911metallurgist.com]
- 3. westliberty.edu [westliberty.edu]
- 4. ny02208580.schoolwires.net [ny02208580.schoolwires.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pharmaupdater.com [pharmaupdater.com]
- 7. scribd.com [scribd.com]
- 8. datapdf.com [datapdf.com]
- 9. personal.denison.edu [personal.denison.edu]
- 10. Ferrocyanide Methods of Analysis & Assay Procedure - 911Metallurgist [911metallurgist.com]
- 11. quora.com [quora.com]
- 12. scribd.com [scribd.com]
- 13. ijariit.com [ijariit.com]
- 14. azom.com [azom.com]
- 15. potentiometric end-point detection: Topics by Science.gov [science.gov]
- 16. How to avoid titration errors in your lab | Metrohm [metrohm.com]
- 17. m.youtube.com [m.youtube.com]
- 18. NEMI Method Summary - 4500-S2- F [nemi.gov]
- 19. 40 CFR Appendix A to Subpart I of Part 425 - Potassium Ferricyanide Titration Method | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 20. d3pcsg2wjq9izr.cloudfront.net [d3pcsg2wjq9izr.cloudfront.net]
Validation & Comparative
A Comparative Analysis of the Stability of Tetrapotassium Hexacyanoferrate and Potassium Ferricyanide
For researchers, scientists, and professionals in drug development, a thorough understanding of the stability of reagents is paramount for ensuring the accuracy and reproducibility of experimental results. This guide provides a detailed comparison of the stability of two commonly used iron cyanide complexes: Tetrapotassium hexacyanoferrate (Potassium Ferrocyanide) and Potassium Ferricyanide.
This analysis delves into the thermal and photochemical stability of these compounds, presenting available quantitative data, outlining experimental protocols for stability assessment, and providing a visual representation of the factors influencing their stability.
Chemical and Physical Properties at a Glance
| Property | This compound (Potassium Ferrocyanide) | Potassium Ferricyanide |
| Chemical Formula | K₄[Fe(CN)₆] | K₃[Fe(CN)₆] |
| Appearance | Light yellow, crystalline granules | Bright red crystals |
| Oxidation State of Iron | +2 | +3 |
| Molar Mass | 368.35 g/mol (anhydrous) | 329.24 g/mol |
| Solubility in Water | 28.9 g/100 mL (20 °C, trihydrate)[1] | 46.4 g/100 mL (20 °C)[2] |
Comparative Stability Analysis
The stability of these two complex ions is primarily influenced by the oxidation state of the central iron atom. In solution, both complexes can undergo decomposition when exposed to heat or light, but their relative stability differs.
Theoretically, the [Fe(CN)₆]³⁻ ion in potassium ferricyanide is considered more thermodynamically stable than the [Fe(CN)₆]⁴⁻ ion in potassium ferrocyanide. This is attributed to the higher charge of the Fe³⁺ ion, which leads to a stronger interaction with the cyanide ligands and a greater ligand field stabilization energy.
Thermal Stability
The thermal decomposition of both compounds is a complex process that is highly dependent on the experimental conditions, such as the heating rate and the atmosphere.
This compound (Potassium Ferrocyanide):
The trihydrate form, K₄[Fe(CN)₆]·3H₂O, initially undergoes dehydration in a stepwise manner. Studies using thermogravimetric analysis (TGA) have shown that the loss of water molecules occurs in the range of 45-110°C.[3] At higher temperatures, the anhydrous salt decomposes. One study indicated the oxidation of Fe(II) to Fe(III) occurs above 360°C.[3] Another source suggests that at temperatures around 400°C, the compound can be decomposed to produce potassium cyanide.
Potassium Ferricyanide:
Quantitative Thermal Analysis Data
| Compound | Decomposition Onset/Event | Temperature (°C) | Technique | Reference |
| K₄[Fe(CN)₆]·3H₂O | Dehydration (loss of 3 H₂O) | 45 - 110 | TGA | [3] |
| K₄[Fe(CN)₆] | Oxidation of Fe(II) to Fe(III) | > 360 | TGA | [3] |
| K₄[Fe(CN)₆] | Decomposition to KCN | ~400 | - | |
| K₃[Fe(CN)₆] | Decomposes upon heating | Not specified | - | [2] |
Note: The presented data is compiled from different sources and may not be directly comparable due to variations in experimental conditions.
Photochemical Stability
Both compounds are sensitive to light, particularly in aqueous solutions. Their photodecomposition pathways are intricate, involving photoaquation and redox reactions.
This compound (Potassium Ferrocyanide):
Aqueous solutions of potassium ferrocyanide are known to decompose upon exposure to sunlight and air.[4] The photochemical process can involve the ejection of a hydrated electron, leading to the formation of the ferricyanide complex. The quantum yield for this photo-oxidation at 254 nm has been determined to be 0.35.[5] The photochemistry is wavelength-dependent and can also lead to the substitution of a cyanide ligand with a water molecule (photoaquation).[5]
Potassium Ferricyanide:
Potassium ferricyanide is also photochemically active. Upon absorption of light, it can undergo ligand-to-metal charge transfer (LMCT). However, it exhibits a very efficient back electron transfer process, which returns the complex to its ground state. The quantum yield for the loss of a cyanide ligand followed by aquation is reported to be low, at less than 0.02.[3] This suggests a higher photochemical stability against irreversible decomposition compared to ferrocyanide.[3]
Quantitative Photochemical Stability Data
| Compound | Photochemical Process | Quantum Yield (Φ) | Wavelength (nm) | Reference |
| K₄[Fe(CN)₆] | Photo-oxidation to [Fe(CN)₆]³⁻ | 0.35 | 254 | [5] |
| K₃[Fe(CN)₆] | CN⁻ loss and aquation | < 0.02 | Not specified | [3] |
Experimental Protocols for Stability Assessment
For researchers aiming to conduct their own comparative stability studies, the following generalized protocols for thermal and photochemical analysis are provided.
Thermal Stability Analysis: Thermogravimetric Analysis coupled with Differential Scanning Calorimetry (TGA-DSC)
Objective: To determine the thermal stability and decomposition profile of the compounds by measuring changes in mass and heat flow as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the TGA-DSC instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of the finely ground sample (either this compound or potassium ferricyanide) into an appropriate crucible (e.g., alumina or platinum).[6]
-
Experimental Conditions:
-
Place the sample crucible and an empty reference crucible in the instrument.
-
Purge the furnace with a controlled atmosphere (e.g., inert nitrogen or reactive air) at a constant flow rate (e.g., 50 mL/min).[6]
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[6]
-
-
Data Acquisition: Continuously record the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature.
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition and the percentage of mass loss at each decomposition step.
-
From the DSC curve, identify endothermic or exothermic peaks corresponding to phase transitions or decomposition events.
-
Photochemical Stability Analysis: Determination of Quantum Yield
Objective: To quantify the efficiency of the photochemical decomposition of the compounds in solution by determining the quantum yield.
Methodology:
-
Actinometry: Prepare a chemical actinometer solution with a known quantum yield at the desired irradiation wavelength (e.g., potassium ferrioxalate).[7]
-
Sample Preparation: Prepare optically dilute solutions of both the actinometer and the sample (this compound or potassium ferricyanide) in a suitable solvent (e.g., deionized water). The absorbance of the solutions at the irradiation wavelength should be low (typically < 0.1) to ensure uniform light absorption.
-
Irradiation:
-
Use a monochromatic light source (e.g., a lamp with a bandpass filter or a laser) of known and stable intensity.
-
Irradiate both the actinometer and the sample solution under identical conditions (e.g., same cuvette, same position relative to the light source, constant temperature).
-
-
Analysis:
-
After irradiation for a specific time, measure the change in absorbance of both the actinometer and the sample solution using a UV-Vis spectrophotometer.
-
The change in the actinometer solution is used to calculate the photon flux of the light source.
-
-
Quantum Yield Calculation: The quantum yield (Φ) of the sample is calculated using the following formula: Φ_sample = (ΔA_sample / ε_sample) / (ΔA_actinometer / (Φ_actinometer * ε_actinometer)) where ΔA is the change in absorbance, ε is the molar absorptivity, and Φ is the quantum yield.
Visualizing Stability Factors
The following diagram illustrates the key factors and processes influencing the stability of this compound and Potassium Ferricyanide.
Caption: Factors influencing the stability of hexacyanoferrate complexes.
References
- 1. mse.ucr.edu [mse.ucr.edu]
- 2. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 3. Blue-light photodegradation of ferricyanide under protein relevant conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Tetrapotassium Hexacyanoferrate and Sodium Ferrocyanide as Anticaking Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tetrapotassium hexacyanoferrate and sodium ferrocyanide, two common anticaking agents used in the food and pharmaceutical industries. The information presented is based on available scientific literature and regulatory assessments to assist in the selection of the most appropriate agent for a given application.
Introduction
Caking, the formation of lumps or aggregates in powdered or granular materials, is a significant challenge in the manufacturing, storage, and use of various products, including table salt, spices, and pharmaceutical excipients. Anticaking agents are added in small quantities to prevent this phenomenon, ensuring product quality, stability, and ease of use. This compound (also known as potassium ferrocyanide) and sodium ferrocyanide are two widely used anticaking agents valued for their high efficacy at low concentrations.
Both compounds belong to the family of ferrocyanides, which are coordination complexes of iron. Their anticaking properties are primarily attributed to the ferrocyanide anion, [Fe(CN)₆]⁴⁻. While they share a common active ion, their differing cations—potassium (K⁺) and sodium (Na⁺)—result in slight variations in their physical and chemical properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and sodium ferrocyanide is presented in Table 1. These properties can influence their handling, solubility, and performance in specific formulations.
| Property | This compound | Sodium Ferrocyanide |
| Synonyms | Potassium ferrocyanide, Yellow prussiate of potash | Sodium ferrocyanide, Yellow prussiate of soda |
| Chemical Formula | K₄[Fe(CN)₆]·3H₂O (trihydrate) | Na₄[Fe(CN)₆]·10H₂O (decahydrate) |
| Molar Mass | 422.388 g/mol (trihydrate) | 484.06 g/mol (decahydrate) |
| Appearance | Lemon-yellow monoclinic crystals[1] | Yellow crystalline solid[2] |
| Solubility in Water | 28.9 g/100 mL at 20 °C[1] | Soluble |
| Solubility in Ethanol | Insoluble[1] | Insoluble |
| Stability | Stable under normal conditions, but decomposes on heating[] | Stable at room temperature[2] |
| E Number | E536[4] | E535[5] |
Mechanism of Action
The anticaking effect of both this compound and sodium ferrocyanide is primarily driven by the ferrocyanide anion, [Fe(CN)₆]⁴⁻. This ion effectively inhibits the growth of crystals in the host powder, such as sodium chloride (salt).
The mechanism can be summarized as follows:
-
Adsorption: The ferrocyanide ions adsorb onto the surface of the host crystals.
-
Crystal Habit Modification: The adsorbed ferrocyanide ions disrupt the normal crystal growth pattern. In the case of sodium chloride, which naturally forms cubic crystals, the presence of ferrocyanide ions forces the growth of dendritic (tree-like) or irregular crystals.[6]
-
Inhibition of Bridging: This altered crystal shape prevents the formation of strong crystalline bridges between individual particles, which is the primary cause of caking. The charge mismatch between the ferrocyanide ion and the ions in the host crystal lattice also contributes to the inhibition of further crystal growth.[6][7]
Because the anticaking action is dependent on the ferrocyanide anion, the performance of this compound and sodium ferrocyanide is generally considered to be very similar. The choice between the two often comes down to factors such as cost, availability, and minor differences in physical properties like solubility and hygroscopicity, which might be relevant for specific applications.
Anticaking mechanism of the ferrocyanide ion.
Performance Comparison: A Note on Experimental Data
Direct, publicly available experimental studies that provide a quantitative, side-by-side comparison of the anticaking performance of this compound and sodium ferrocyanide are limited. Regulatory bodies such as the European Food Safety Authority (EFSA) often evaluate ferrocyanide salts (including sodium, potassium, and calcium ferrocyanide) as a group, establishing a group acceptable daily intake (ADI).[8][9] This approach is based on the understanding that the toxicological and functional effects are primarily due to the ferrocyanide ion.[8][9]
Both compounds are considered highly effective anticaking agents.[10][11] The choice between them is typically based on factors other than a significant difference in performance, such as regulatory approval in a specific region, cost, and the specific chemical environment of the product they are being added to.
Experimental Protocols for Performance Evaluation
To assess the efficacy of an anticaking agent, several standardized experimental protocols can be employed. These tests quantify the physical properties of the powder that are related to caking and flowability.
A powder rheometer is a versatile instrument for characterizing the flow properties of powders.
-
Objective: To quantify the caking tendency and flowability of a powder treated with an anticaking agent.
-
Methodology:
-
A sample of the powder is placed in the rheometer's testing vessel.
-
The instrument's blade is moved through the powder in a precise helical path to measure the resistance to flow, which is expressed as flow energy.
-
To assess caking, the powder sample is subjected to controlled conditions of humidity and temperature for a specified period to induce caking.
-
The flow energy of the caked sample is then measured.
-
The "Caking Index" can be calculated as the ratio of the flow energy of the caked sample to that of the fresh, uncaked sample. A lower caking index indicates better anticaking performance.
-
The angle of repose is the steepest angle of descent or dip relative to the horizontal plane to which a material can be piled without slumping. A lower angle of repose generally indicates better flowability.
-
Objective: To determine the effect of an anticaking agent on the flowability of a powder.
-
Methodology (Fixed Funnel Method):
-
A funnel with a specified orifice size is fixed at a set height above a flat, horizontal surface.
-
The powder sample is poured through the funnel, forming a conical pile on the surface.
-
The pouring is stopped once the pile reaches a predetermined diameter or when the apex of the cone reaches the funnel tip.
-
The height (h) and radius (r) of the powder cone are measured.
-
The angle of repose (θ) is calculated using the formula: θ = arctan(h/r).
-
Excess moisture is a primary driver of caking. Determining the moisture content of a powder is crucial for understanding its caking potential.
-
Objective: To measure the amount of water in a powder sample.
-
Methodology (Oven Drying Method):
-
A sample of the powder is accurately weighed.
-
The sample is placed in a drying oven at a specified temperature (e.g., 105°C) for a set period or until a constant weight is achieved.
-
The dried sample is cooled in a desiccator to prevent reabsorption of atmospheric moisture and then reweighed.
-
The moisture content is calculated as the percentage of weight loss during drying.
-
Hygroscopicity is the tendency of a substance to absorb moisture from the air.
-
Objective: To determine the rate and extent of moisture absorption by a powder.
-
Methodology (Gravimetric Sorption Analysis):
-
A pre-weighed sample of the powder is placed in a controlled environment with a specific relative humidity and temperature.
-
The weight of the sample is monitored over time.
-
The hygroscopicity is determined by the amount of moisture absorbed by the powder at equilibrium. This can be expressed as the percentage weight gain.
-
Workflow for evaluating anticaking agent performance.
Safety and Regulatory Status
Both this compound and sodium ferrocyanide are considered safe for consumption at the low levels approved for use as food additives by major international regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA).[5][12]
A key safety consideration is the presence of cyanide in the ferrocyanide complex. However, the cyanide ions are very tightly bound to the iron atom, forming a stable complex.[2][12] Under normal conditions of food preparation and digestion, free cyanide is not released in toxic amounts.[12]
EFSA has established a group Acceptable Daily Intake (ADI) for sodium, potassium, and calcium ferrocyanides of 0.03 mg/kg of body weight per day, expressed as the ferrocyanide ion.[8][9]
Conclusion
This compound and sodium ferrocyanide are both highly effective anticaking agents that function through the same primary mechanism: the disruption of crystal growth by the ferrocyanide anion. Due to their shared active ion, their performance as anticaking agents is largely comparable. The choice between these two additives is often dictated by factors such as regulatory acceptance in specific markets, cost-effectiveness, and subtle differences in their physicochemical properties that may be advantageous for a particular formulation. Both have a well-established safety profile when used within the approved regulatory limits. For the development of new products, it is recommended to perform specific experimental evaluations, as outlined in this guide, to determine the optimal anticaking agent and concentration for the desired application.
References
- 1. Safety and efficacy of a feed additive consisting of potassium ferrocyanide for all animal species (K + S KALI GmbH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3481187A - Method for determining the effectiveness of anti-caking agent - Google Patents [patents.google.com]
- 4. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 5. Hygroscopicity in Food Powders Meassuring - PowderTechnology info [powdertechnology.info]
- 6. Safety and efficacy of feed additives consisting of sodium ferrocyanide and potassium ferrocyanide for all animal species (Eusalt a.i.s.b.l.) | EFSA [efsa.europa.eu]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. food.ec.europa.eu [food.ec.europa.eu]
- 10. Anti-caking agents for powdered foods | Anuga FoodTec [anugafoodtec.com]
- 11. laboratuvar.com [laboratuvar.com]
- 12. Anti-Caking Agents: Keep Powders Flowing and Products Stable [minmetalseast.com]
A Comparative Guide to the Validation of Analytical Methods: Tetrapotassium Hexacyanoferrate as a Standard
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of pharmaceutical development and quality control, the validation of analytical methods is paramount to ensuring data accuracy, reliability, and regulatory compliance. The choice of a suitable analytical standard is a critical determinant of a method's performance. This guide provides an objective comparison of tetrapotassium hexacyanoferrate (also known as potassium ferrocyanide) with other common standards used in the validation of spectrophotometric, chromatographic, and electrochemical methods.
This compound: A Versatile Standard
This compound, K₄[Fe(CN)₆], is a stable, crystalline solid that is soluble in water.[1] It is frequently employed as a laboratory reagent and in various industrial applications.[2] In analytical chemistry, its utility as a standard is primarily recognized in techniques such as High-Performance Liquid Chromatography (HPLC) and electrochemical methods.
Comparison of Analytical Standards
The selection of an appropriate standard is contingent upon the specific analytical technique and the validation parameters being assessed. The following tables summarize the performance characteristics of this compound and its common alternatives.
Spectrophotometric Methods
While this compound is not a primary standard for UV-Vis spectrophotometry, it can be used in colorimetric methods. A more common and widely accepted standard for validating absorbance accuracy and linearity is potassium dichromate.
Table 1: Comparison of Standards for Spectrophotometry Validation
| Performance Parameter | This compound (in specific colorimetric reactions) | Potassium Dichromate |
| Wavelengths (nm) | Dependent on the specific colorimetric reaction | 235, 257, 313, 350, 430[2] |
| Typical Concentration | Varies with the method | 57.0 - 63.0 mg/L in 0.005 M H₂SO₄[2] |
| Acceptance Criteria | Method-specific | A(1%, 1cm) values within specified ranges[3] |
| Primary Use | Quantification in specific colorimetric assays | Absorbance and linearity validation[2][3] |
For wavelength accuracy validation, materials like holmium oxide or didymium glass are the standards of choice, offering sharp, well-defined absorption peaks.[2]
High-Performance Liquid Chromatography (HPLC)
In HPLC, this compound can be used for the validation of methods intended for its quantification, particularly in food matrices. A common alternative for ion chromatography or as a component in the mobile phase is sodium nitrate.
Table 2: Comparison of Standards for HPLC Method Validation
| Performance Parameter | This compound | Sodium Nitrate |
| Linearity (r²) | >0.999 | >0.998[4] |
| Limit of Detection (LOD) | Method-dependent | 0.03 µg/mL[4] |
| Limit of Quantitation (LOQ) | Method-dependent | 0.098 µg/mL[4] |
| Recovery (%) | Typically 80-110% | Method-dependent, often 98-102% |
| Primary Use | Quantification of ferrocyanide | Quantification of nitrate, mobile phase component[4] |
Electrochemical Methods
This compound is a well-established redox probe in electrochemistry, widely used for the characterization and validation of electrodes and electrochemical sensors. Ferrocene is another popular and versatile standard for these applications.
Table 3: Comparison of Standards for Electrochemical Method Validation
| Performance Parameter | This compound | Ferrocene |
| Redox Behavior | Reversible one-electron transfer (Fe(CN)₆⁴⁻/Fe(CN)₆³⁻)[5] | Reversible one-electron oxidation (Fc/Fc⁺)[1][6] |
| Solubility | Water-soluble[1] | Soluble in organic solvents, insoluble in water[6] |
| Primary Use | Electrode characterization, biosensor validation | Internal standard, reference potential calibration[1][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and valid results. Below are representative protocols for method validation using this compound.
Protocol 1: Validation of an HPLC Method for the Determination of this compound
1. Objective: To validate an HPLC method for the quantification of this compound in a given matrix.
2. Materials:
-
This compound trihydrate (analytical standard grade)
-
HPLC grade water
-
Other reagents as required by the specific method
3. Instrumentation:
-
High-Performance Liquid Chromatograph with a suitable detector (e.g., UV-Vis or electrochemical)
-
Analytical balance
4. Validation Parameters and Procedures:
-
Linearity:
-
Prepare a stock solution of this compound in water.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range.
-
Inject each standard in triplicate and record the peak area.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
-
Accuracy (Recovery):
-
Spike a blank matrix sample with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery. The recovery should typically be within 98.0% to 102.0%.
-
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability: Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
-
Specificity:
-
Analyze a blank matrix sample to ensure that no interfering peaks are present at the retention time of this compound.
-
Visualizing the Workflow
Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical workflows involved in analytical method validation.
Caption: Workflow for Analytical Method Validation.
This guide provides a foundational comparison to aid in the selection of an appropriate analytical standard. The ultimate choice will depend on the specific requirements of the analytical method, the matrix being analyzed, and the regulatory guidelines that must be followed. It is always recommended to consult relevant pharmacopeias and regulatory documents for detailed requirements.
References
- 1. Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. researchgate.net [researchgate.net]
- 4. pjps.pk [pjps.pk]
- 5. research.monash.edu [research.monash.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Hexacyanoferrate and Hexachloroiridate Redox Couples: A Guide for Researchers
In the realm of electrochemistry, the selection of an appropriate redox couple is paramount for reliable and reproducible experimental outcomes. Among the various options, the hexacyanoferrate ([Fe(CN)₆]³⁻/⁴⁻) and hexachloroiridate ([IrCl₆]²⁻/³⁻) redox couples are frequently employed as standards for electrochemical measurements, particularly in the fields of biosensing, materials science, and drug development. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making an informed choice for their specific applications.
Executive Summary
The hexacyanoferrate redox couple is widely used due to its well-characterized electrochemical behavior and commercial availability. However, it is known to cause irreversible electrode poisoning, which can lead to unreliable results. In contrast, the hexachloroiridate redox couple presents a stable and reversible alternative that does not poison the electrode surface, making it particularly suitable for experiments with electrode materials that are difficult to clean. This guide will delve into the quantitative comparison of these two redox couples, their respective advantages and disadvantages, and detailed experimental protocols for their characterization.
Quantitative Data Comparison
The following table summarizes the key electrochemical parameters for the hexacyanoferrate and hexachloroiridate redox couples.
| Parameter | Hexacyanoferrate ([Fe(CN)₆]³⁻/⁴⁻) | Hexachloroiridate ([IrCl₆]²⁻/³⁻) |
| Formal Potential (E°') vs. SHE | ~ +0.36 V | ~ +0.68 V |
| Electron Transfer Rate (k⁰) | Varies significantly with electrode material and surface condition. Can be fast but is often quasi-reversible due to surface interactions. | Generally fast and electrochemically reversible.[1] |
| Diffusion Coefficient (D) | D(Fe(CN)₆³⁻) ≈ 7.6 x 10⁻⁶ cm²/s D(Fe(CN)₆⁴⁻) ≈ 6.3 x 10⁻⁶ cm²/s | D(IrCl₆²⁻) ≈ 8.38 x 10⁻¹⁰ m²/s D(IrCl₆³⁻) ≈ 6.10 x 10⁻¹⁰ m²/s[2][3] |
| Stability | More stable in solution over a wider pH range.[2][3] However, it can cause irreversible electrode poisoning.[2][3][4] | Stability is best in acidic solutions (pH < 5).[3] At pH > 6, rapid hydroxylation occurs.[2] Does not poison the electrode surface.[2][3] |
| Common Supporting Electrolyte | Potassium Chloride (KCl) or Potassium Nitrate (KNO₃) | Potassium Nitrate (KNO₃) or acidic buffers (e.g., acetate buffer).[5] |
Comparative Analysis
Electrode Poisoning: A significant drawback of the hexacyanoferrate couple is its tendency to poison electrode surfaces, particularly platinum and gold.[2][3] This poisoning is attributed to the adsorption of cyanide-containing species, which can alter the electrode's electrochemical properties and lead to a decrease in the observed current over time. In contrast, the hexachloroiridate couple does not exhibit this behavior, providing more stable and reproducible measurements, especially in long-term experiments.[2][3] This makes it a superior choice for applications involving three-dimensional or difficult-to-clean electrodes.[2][3]
pH Stability: Hexacyanoferrate demonstrates greater stability across a broader pH range compared to hexachloroiridate.[2] The hexachloroiridate couple is most stable in acidic conditions (pH 2-3) and undergoes degradation through hydroxylation at pH values above 6, making it unsuitable for experiments in neutral or alkaline media.[2]
Electron Transfer Kinetics: While hexacyanoferrate is often cited as a classic example of a reversible redox system, its electron transfer kinetics can be quasi-reversible due to interactions with the electrode surface.[1] The hexachloroiridate couple, on the other hand, generally exhibits more ideal, reversible electron transfer behavior with no such complications.[1]
Experimental Protocols
A detailed methodology for the comparative analysis of these redox couples using cyclic voltammetry is provided below.
Objective: To compare the electrochemical behavior of the hexacyanoferrate and hexachloroiridate redox couples on a given working electrode.
Materials:
-
Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆])
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Potassium hexachloroiridate(IV) (K₂[IrCl₆])
-
Potassium hexachloroiridate(III) (K₃[IrCl₆])
-
Potassium nitrate (KNO₃) or Potassium Chloride (KCl) as supporting electrolyte
-
Deionized water
-
Working electrode (e.g., Glassy Carbon, Platinum, or Gold)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire)
-
Potentiostat
Solution Preparation:
-
Hexacyanoferrate Solution (e.g., 5 mM in 1 M KCl): Dissolve the appropriate amounts of K₃[Fe(CN)₆] and K₄[Fe(CN)₆] in a 1 M KCl solution to achieve the desired concentration.
-
Hexachloroiridate Solution (e.g., 5 mM in 0.1 M KNO₃, pH 4): Prepare an acetate buffer (pH 4) containing 0.1 M KNO₃. Dissolve the appropriate amounts of K₂[IrCl₆] and K₃[IrCl₆] in this buffered solution.
Experimental Workflow:
Caption: A flowchart of the experimental workflow for the comparative analysis of the two redox couples.
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry, followed by sonication in deionized water and ethanol to ensure a clean and reproducible surface.
-
Cyclic Voltammetry - Hexacyanoferrate:
-
Assemble the three-electrode cell with the hexacyanoferrate solution.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10 minutes to remove dissolved oxygen.
-
Perform cyclic voltammetry at various scan rates (e.g., 20, 50, 100, 200 mV/s). The potential window should be set to encompass the redox peaks of the hexacyanoferrate couple (e.g., -0.1 to +0.7 V vs. Ag/AgCl).
-
Record the resulting voltammograms.
-
-
Electrode Cleaning: Thoroughly rinse the working electrode with deionized water and repolish if necessary to remove any adsorbed species.
-
Cyclic Voltammetry - Hexachloroiridate:
-
Assemble the three-electrode cell with the hexachloroiridate solution.
-
Purge the solution with an inert gas.
-
Perform cyclic voltammetry at the same scan rates as for the hexacyanoferrate couple. The potential window should be adjusted to encompass the redox peaks of the hexachloroiridate couple (e.g., +0.4 to +1.0 V vs. Ag/AgCl).
-
Record the resulting voltammograms.
-
-
Data Analysis:
-
From the voltammograms, determine the anodic and cathodic peak potentials (Epa and Epc) and peak currents (ipa and ipc).
-
Calculate the peak separation (ΔEp = Epa - Epc) and the peak current ratio (ipa/ipc). For a reversible one-electron process, ΔEp should be close to 59 mV at 25°C, and the peak current ratio should be close to 1.
-
Plot the peak current versus the square root of the scan rate to confirm diffusion-controlled behavior (a linear relationship is expected for a reversible system).
-
The diffusion coefficient can be calculated using the Randles-Ševčík equation.
-
Logical Relationship Diagram
The following diagram illustrates the decision-making process for selecting the appropriate redox couple based on experimental conditions.
Caption: A decision tree for choosing between hexacyanoferrate and hexachloroiridate redox couples.
Conclusion
Both hexacyanoferrate and hexachloroiridate are valuable redox couples in electrochemical research. The choice between them should be guided by the specific requirements of the experiment. For applications in neutral or alkaline solutions where electrode fouling is not a primary concern, hexacyanoferrate remains a viable option. However, for experiments in acidic media, particularly those requiring high stability, reproducibility, and the use of sensitive or complex electrode materials, the hexachloroiridate redox couple is the superior choice due to its reversible nature and lack of electrode poisoning. Researchers are encouraged to consider the factors outlined in this guide to select the most appropriate redox couple for their studies, thereby enhancing the quality and reliability of their electrochemical data.
References
A Comparative Guide to Assessing the Purity of Tetrapotassium Hexacyanoferrate Using Spectroscopic Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. Tetrapotassium hexacyanoferrate (K₄[Fe(CN)₆]), also known as potassium ferrocyanide, is a critical compound used in various applications, from analytical chemistry to the synthesis of pharmaceuticals and specialty chemicals. Its purity can significantly impact experimental outcomes and product quality. This guide provides a detailed comparison of spectroscopic methods for assessing the purity of this compound, supported by experimental data and protocols, and benchmarked against traditional analytical techniques.
Spectroscopic Methods for Purity Assessment
Spectroscopic techniques offer rapid and often non-destructive ways to analyze the purity of this compound by identifying and quantifying impurities, primarily its oxidized form, potassium ferricyanide (K₃[Fe(CN)₆]), as well as other potential contaminants.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a widely used technique to determine the concentration of specific substances in a solution. For the ferrocyanide/ferricyanide system, it is particularly effective for quantifying the ferricyanide impurity, which has a distinct absorption maximum in the visible range.
Experimental Protocol:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of potassium ferricyanide (e.g., 0.01 mM to 0.1 mM) in deionized water.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in deionized water to a known concentration.
-
Spectral Acquisition: Measure the absorbance spectra of both the standard solutions and the sample solution from 200 nm to 600 nm using a UV-Vis spectrophotometer.
-
Data Analysis: A linear correlation between the ferricyanide concentration and absorbance at a wavelength of 420 nm can be established.[1] The concentration of the ferricyanide impurity in the sample can be determined by measuring its absorbance at 420 nm and using the calibration curve derived from the standards. Analysis of standard solutions has shown this method can determine concentrations with an accuracy of ± 4% in the 0.01 to 0.1 mM range.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful qualitative tool for identifying compounds by their unique "chemical fingerprint." It excels at detecting the presence of impurities that have different chemical bonds than the primary substance.[3] For hexacyanoferrates, the cyanide (C≡N) stretching mode is a key diagnostic peak.
Experimental Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct measurement of the solid powder.
-
Spectral Acquisition: Record the infrared spectrum in the mid-IR range (typically 4000 cm⁻¹ to 400 cm⁻¹).
-
Data Analysis: Compare the acquired spectrum with a reference spectrum of pure this compound. The C≡N stretching mode for the Fe(II) complex appears around 2090 cm⁻¹.[4] The presence of additional peaks or shifts in characteristic peaks (e.g., a peak around 2160 cm⁻¹ for the Fe(III) form) indicates impurities.[4]
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to FTIR and is particularly sensitive to the symmetric C≡N stretch in hexacyanoferrate. Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive variant capable of trace detection.
Experimental Protocol (SERS):
-
Sample Preparation: Dissolve a small amount of the this compound sample in deionized water.
-
SERS Assay: In a small vial, mix an aliquot of the sample solution with a solution of silver nanoparticles (Ag NPs) and an aggregating agent (e.g., NaCl solution).
-
Spectral Acquisition: Insert the vial into a Raman spectrometer and acquire the SERS spectrum.
-
Data Analysis: The SERS spectrum of ferrocyanide is dominated by a prominent peak corresponding to the C≡N stretching mode at approximately 2133 cm⁻¹.[5][6] This distinct peak allows for excellent detection, with reported limits as low as 1 µg/g.[7] The presence and intensity of other peaks can indicate impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that provides both structural information and highly accurate quantitative data. It is capable of determining the absolute purity of a sample by comparing the analyte's signal to that of a certified internal standard.
Experimental Protocol (¹H qNMR):
-
Sample Preparation: Accurately weigh the this compound sample and a suitable, certified internal standard (with known purity) into an NMR tube. Note: As K₄[Fe(CN)₆] lacks protons, this method is best suited for detecting proton-containing impurities like residual solvents or organic contaminants. For direct quantification of the inorganic salt itself against an inorganic standard, a nucleus like ¹³C or ¹⁵N could be used, though this is less common and more time-consuming.
-
Dissolution: Dissolve the mixture in a known amount of a deuterated solvent (e.g., D₂O).
-
Spectral Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions, ensuring a sufficient relaxation delay between scans to allow for complete signal recovery.
-
Data Analysis: Carefully integrate the signals corresponding to the impurities (e.g., residual solvents) and the internal standard. The purity of the sample can be calculated based on the integral ratios, molecular weights, and masses of the sample and standard. This method is orthogonal to chromatography and can detect impurities often missed by HPLC, such as water and inorganic salts.[8][9]
Comparison with Alternative Methods
While spectroscopic methods are powerful, it is useful to compare them with traditional analytical techniques.
-
Titrimetry: Methods such as oxidation-reduction titration with potassium permanganate or precipitation titration with a zinc salt are classic, cost-effective ways to determine the assay of the bulk material.[10] These methods are highly accurate for quantifying the main component but are destructive and may not provide information about the nature of minor impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can separate ferrocyanide from ferricyanide and other potential impurities, allowing for their individual quantification. An HPLC method using an InertSustain C18 column has been demonstrated for the analysis of both species.[11] HPLC is a highly sensitive and quantitative technique but may not detect non-chromophoric or inorganic impurities.[8]
Data Presentation: Comparison of Purity Assessment Methods
| Method | Principle | Detects | Mode | Sensitivity | Speed | Advantages | Limitations |
| UV-Vis Spectroscopy | Light Absorption | Ferricyanide impurity | Quantitative | Moderate (mM range) | Fast | Simple, rapid, cost-effective | Limited to chromophoric impurities; indirect purity measure |
| FTIR Spectroscopy | IR Radiation Absorption | Functional groups, molecular structure | Qualitative | Low to Moderate | Very Fast | Rapid fingerprinting, identifies nature of impurities | Not inherently quantitative, less sensitive to trace impurities |
| Raman (SERS) | Light Scattering | Molecular vibrations | Quantitative | Very High (µg/g)[7] | Fast | High sensitivity and specificity, non-destructive | Requires nanoparticles for SERS, potential for fluorescence interference |
| qNMR Spectroscopy | Nuclear Spin Resonance | NMR-active nuclei (impurities, solvents) | Quantitative | High | Moderate | Absolute quantification, detects wide range of impurities[9] | High instrument cost, less sensitive for quadrupolar nuclei |
| Titrimetry | Chemical Reaction (Redox/Precipitation) | Main component (Ferrocyanide) | Quantitative | High | Moderate | High accuracy, low cost, established method | Destructive, labor-intensive, no impurity identification |
| HPLC | Chromatographic Separation | Separable compounds (e.g., Ferricyanide) | Quantitative | High | Slow | Excellent separation and quantification | May miss inorganic or non-UV active impurities[8] |
Conclusion
The choice of method for assessing the purity of this compound depends on the specific analytical need.
-
For rapid quality control to check for significant oxidation, UV-Vis spectroscopy is an excellent, cost-effective choice.
-
For qualitative identification and screening for unexpected organic contaminants, FTIR spectroscopy provides a quick chemical fingerprint.
-
For trace-level detection of cyanide-containing species or other impurities, SERS offers superior sensitivity.
-
For obtaining a highly accurate, absolute purity value and identifying a broad range of impurities including residual solvents, qNMR is the gold standard, although it requires specialized equipment and expertise.
By combining these advanced spectroscopic methods with traditional techniques like titrimetry and chromatography, researchers can achieve a comprehensive and accurate purity profile of this compound, ensuring the integrity and reliability of their scientific work.
References
- 1. researchgate.net [researchgate.net]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. Can Ftir Determine Purity? Uncover Contaminants With Chemical Fingerprinting - Kintek Solution [kindle-tech.com]
- 4. researchgate.net [researchgate.net]
- 5. Trace Detection of Potassium Ferrocyanide in Table Salt | Metrohm [metrohm.com]
- 6. metrohm.com [metrohm.com]
- 7. Trace Detection of Potassium Ferrocyanide in Table Salt | Metrohm [metrohm.com]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ferrocyanide Methods of Analysis & Assay Procedure - 911Metallurgist [911metallurgist.com]
- 11. glsciences.com [glsciences.com]
A Researcher's Guide to Cross-Validation of Iron Detection Methods Using K₄[Fe(CN)₆]
For researchers, scientists, and drug development professionals, the accurate quantification of iron is paramount. This guide provides a comprehensive comparison of three prominent iron detection methods: the classic Prussian Blue method, the widely-used Ferrozine assay, and the electrochemical technique of Differential Pulse Voltammetry (DPV). A central focus is the use of potassium ferrocyanide (K₄[Fe(CN)₆]) as a key reagent and a stable, reliable standard for cross-method validation. This guide offers detailed experimental protocols, performance data, and a framework for conducting a rigorous cross-validation study to ensure data integrity and comparability across different analytical platforms.
Principles of Iron Detection Methods
1. Prussian Blue Method: This historic colorimetric method relies on the reaction between ferric iron (Fe³⁺) and potassium ferrocyanide (K₄[Fe(CN)₆]) in an acidic solution to form a stable, intensely blue-colored complex known as Prussian blue (ferric ferrocyanide).[1][2] The intensity of the blue color, measured spectrophotometrically, is proportional to the concentration of ferric iron in the sample. While traditionally used for qualitative histological staining of iron deposits in tissues, this method can be adapted for the quantitative analysis of iron in solutions.[3][4]
2. Ferrozine Assay: This is a highly sensitive and widely adopted colorimetric method for the quantification of ferrous iron (Fe²⁺). Ferrozine, a chromogenic reagent, forms a stable, magenta-colored complex with ferrous iron, which is then measured spectrophotometrically.[5][6] To measure total iron, a reducing agent is first added to convert all ferric iron (Fe³⁺) in the sample to ferrous iron (Fe²⁺) before the addition of ferrozine.
3. Differential Pulse Voltammetry (DPV): DPV is an electrochemical technique that offers high sensitivity and selectivity for the detection of iron ions.[7][8] In this method, a series of potential pulses are applied to a working electrode immersed in the sample solution. The resulting current is measured just before and at the end of each pulse, and the difference in current is plotted against the potential. The peak height in the resulting voltammogram is proportional to the concentration of the iron ions in the solution.[9][10]
Performance Comparison of Iron Detection Methods
The selection of an appropriate iron detection method depends on various factors, including the required sensitivity, the expected concentration range of iron in the samples, and the potential for interfering substances. The following table summarizes the key performance characteristics of the Prussian Blue, Ferrozine, and Differential Pulse Voltammetry methods based on available literature.
| Feature | Prussian Blue Method | Ferrozine Assay | Differential Pulse Voltammetry (DPV) |
| Principle | Colorimetric | Colorimetric | Electrochemical |
| Target Analyte | Fe³⁺ | Fe²⁺ (Total iron with reducing agent) | Fe²⁺ and Fe³⁺ (depending on conditions) |
| Limit of Detection (LOD) | ~1 µM | ~0.1 µM | ~0.01 µM[7] |
| Limit of Quantification (LOQ) | ~3 µM | ~0.3 µM | ~0.03 µM |
| Linear Range | 1-50 µM | 0.1-100 µM | 0.01-10 µM[7] |
| Wavelength/Potential | ~700 nm | ~562 nm | Peak potential depends on electrolyte |
| Advantages | Simple, inexpensive, uses K₄[Fe(CN)₆] directly | High sensitivity, well-established | Very high sensitivity, can speciate Fe²⁺/Fe³⁺ |
| Disadvantages | Lower sensitivity compared to Ferrozine | Indirect for Fe³⁺, potential interferences[5][6] | Requires specialized equipment, sensitive to matrix effects |
Experimental Protocols
Preparation of Potassium Ferrocyanide (K₄[Fe(CN)₆]) Standard Stock Solution (10 mM)
This stock solution can be used to prepare a standard curve for the calibration of the Ferrozine and DPV methods.
-
Accurately weigh 422.39 mg of potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O).[4]
-
Dissolve the weighed compound in 100 mL of deionized water in a volumetric flask.
-
Store the stock solution in a dark, cool place. This solution is stable for several weeks.
Protocol 1: Quantitative Prussian Blue Assay for Iron in Solution
-
Reagent Preparation:
-
Hydrochloric Acid (2% v/v): Add 2 mL of concentrated HCl to 98 mL of deionized water.
-
Potassium Ferrocyanide (2% w/v): Dissolve 2 g of K₄[Fe(CN)₆] in 100 mL of deionized water. Prepare this solution fresh daily.[11]
-
Working Solution: Mix equal volumes of 2% HCl and 2% potassium ferrocyanide solution immediately before use.[11]
-
-
Standard Curve Preparation:
-
Prepare a series of iron standards (e.g., 0, 5, 10, 20, 40, 60, 80, 100 µM) by diluting a certified iron standard solution with deionized water.
-
-
Assay Procedure:
-
To 1 mL of each standard and sample, add 1 mL of the freshly prepared working solution.
-
Vortex the mixture and incubate at room temperature for 20 minutes.[11]
-
Measure the absorbance at 700 nm using a spectrophotometer.
-
Plot the absorbance of the standards against their concentrations to generate a standard curve.
-
Determine the iron concentration in the samples from the standard curve.
-
Protocol 2: Ferrozine Assay for Total Iron
-
Reagent Preparation:
-
Iron Releasing Reagent: Prepare a solution of 1.4 M HCl containing 4.5% (w/v) KMnO₄.
-
Ferrozine Reagent: Prepare a solution containing 6.5 mM Ferrozine, 13.1 mM neocuproine, 2 M ascorbic acid, and 5 M ammonium acetate.
-
-
Standard Curve Preparation:
-
Prepare a series of iron standards from the 10 mM K₄[Fe(CN)₆] stock solution (e.g., 0, 1, 2, 5, 10, 20, 50, 100 µM) by diluting with deionized water.
-
-
Assay Procedure:
-
Add 100 µL of each standard and sample to a microplate well.
-
Add 100 µL of the Iron Releasing Reagent to each well and incubate for 60 minutes at 60°C.
-
Cool the plate to room temperature.
-
Add 30 µL of the Ferrozine Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Plot the absorbance of the standards against their concentrations to generate a standard curve.
-
Determine the iron concentration in the samples from the standard curve.
-
Protocol 3: Differential Pulse Voltammetry (DPV) for Iron Detection
-
Electrolyte Preparation:
-
Prepare a 0.1 M acetate buffer solution and adjust the pH to 4.5.
-
-
Standard Curve Preparation:
-
Prepare a series of iron standards from the 10 mM K₄[Fe(CN)₆] stock solution (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) by diluting with the acetate buffer.
-
-
DPV Measurement:
-
Use a three-electrode system with a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
For each measurement, add 10 mL of the standard or sample solution to the electrochemical cell.
-
Purge the solution with nitrogen gas for 5 minutes before the measurement to remove dissolved oxygen.
-
Apply a potential scan from -0.2 V to -1.0 V with a pulse amplitude of 50 mV, a pulse width of 50 ms, and a scan rate of 20 mV/s.
-
Record the differential pulse voltammogram.
-
The peak current for the reduction of Fe³⁺ to Fe²⁺ will appear at approximately -0.6 V.
-
Plot the peak current of the standards against their concentrations to generate a standard curve.
-
Determine the iron concentration in the samples from the standard curve.
-
Cross-Validation Experimental Design
To ensure the reliability and interchangeability of these methods, a cross-validation study is essential.[12] This involves analyzing the same set of samples with all three methods and statistically comparing the results.
1. Sample Selection:
-
Spiked Samples: Prepare a base matrix (e.g., deionized water, saline, or a relevant biological buffer) and spike it with known concentrations of an iron standard (prepared from K₄[Fe(CN)₆]) to cover the analytical range of all three methods.
-
Real Samples: Analyze samples relevant to the research area, such as cell culture media, serum samples, or drug formulations.
2. Experimental Procedure:
-
Analyze a minimum of 20 samples with each of the three methods.
-
Perform at least three independent replicates for each sample and each method.
-
Randomize the order of sample analysis to minimize systematic errors.
3. Statistical Analysis:
-
Correlation Analysis: Calculate the Pearson correlation coefficient (r) to assess the linear relationship between the results obtained from the different methods.
-
Regression Analysis: Perform linear regression analysis to determine the slope and intercept of the relationship between the methods. An ideal agreement would yield a slope close to 1 and an intercept close to 0.
-
Bland-Altman Plot: This is a powerful tool for visualizing the agreement between two quantitative measurements.[13][14] It plots the difference between the two measurements against their average. The plot allows for the identification of systematic bias and outliers.
Visualizing the Workflow and Principles
Caption: Experimental workflow for the cross-validation of iron detection methods.
Caption: Chemical principles of the Prussian Blue and Ferrozine iron detection methods.
Conclusion
The choice of an iron detection method should be guided by the specific requirements of the research application. The Ferrozine assay offers a balance of high sensitivity and ease of use, making it a popular choice for many applications. The Prussian Blue method, while less sensitive, provides a simple and direct way to measure ferric iron using the stable and readily available potassium ferrocyanide. For applications demanding the highest sensitivity and the ability to speciate iron, Differential Pulse Voltammetry is an excellent, albeit more instrumentally demanding, option. By employing a rigorous cross-validation protocol as outlined in this guide, researchers can ensure the accuracy, reliability, and comparability of their iron quantification data, regardless of the chosen analytical method. This approach, centered around the use of potassium ferrocyanide as a common standard, provides a robust framework for generating high-quality, reproducible data in drug development and other scientific disciplines.
References
- 1. ihisto.io [ihisto.io]
- 2. Prussian Blue Staining Protocol for Iron - IHC WORLD [ihcworld.com]
- 3. webcentral.uc.edu [webcentral.uc.edu]
- 4. scribd.com [scribd.com]
- 5. Interference of ferric ions with ferrous iron quantification using the ferrozine assay. | Department of Microbiology at UMass Amherst [marlin.micro.umass.edu]
- 6. Interference of ferric ions with ferrous iron quantification using the ferrozine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. origalys.com [origalys.com]
- 10. Differential Pulse Voltammetry (DPV) | Pine Research Instrumentation [pineresearch.com]
- 11. specialstains.rcpaqap.com.au [specialstains.rcpaqap.com.au]
- 12. pharmaguru.co [pharmaguru.co]
- 13. wmidsimagingnetwork.nhs.uk [wmidsimagingnetwork.nhs.uk]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Anhydrous and Trihydrate Forms of Potassium Ferrocyanide
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between hydrated and anhydrous forms of a chemical compound is critical for ensuring reproducibility, stability, and efficacy in experimental and manufacturing processes. This guide provides an objective comparison of the reactivity of anhydrous potassium ferrocyanide (K₄[Fe(CN)₆]) and potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O), supported by available experimental data and established chemical principles.
Core Physicochemical Differences
The primary distinction between the two forms is the presence of three molecules of water of crystallization in the trihydrate. This water is integrated into the crystal lattice and significantly influences the compound's physical and chemical properties. The anhydrous form is a white, hygroscopic powder, while the trihydrate typically appears as pale yellow crystals.[1]
Quantitative Data Summary
The following table summarizes the key quantitative differences in the physicochemical properties of anhydrous and trihydrate potassium ferrocyanide.
| Property | Anhydrous Potassium Ferrocyanide | Potassium Ferrocyanide Trihydrate | Key Differences and Implications |
| Molar Mass ( g/mol ) | 368.35 | 422.39 | The presence of water molecules increases the molar mass of the trihydrate, which is crucial for accurate stoichiometric calculations in solution preparation. |
| Heat of Solution (kJ/mol at 298.15 K) | -65.7 ± 0.4 | 25.9 ± 0.2 | The dissolution of the anhydrous form is a highly exothermic process, releasing significant heat, while the dissolution of the trihydrate is endothermic, absorbing heat from the surroundings.[1] This has important implications for controlling the temperature of dissolution processes. |
| Thermal Stability | Decomposes > 400°C | Dehydrates at 45-110°C | The trihydrate loses its water of crystallization at relatively low temperatures to form the anhydrous salt.[2] The anhydrous form is thermally stable up to much higher temperatures before the ferrocyanide ion itself decomposes. |
Reactivity Comparison
Dissolution Rate
Reactivity in Solution with Oxidizing Agents
Once dissolved, both forms yield the same ferrocyanide ion ([Fe(CN)₆]⁴⁻), and therefore, their reactivity in solution is chemically identical. However, the initial rate of reaction in a solid-state or slurry reaction may be influenced by the dissolution rate. For reactions where dissolution is the rate-limiting step, the anhydrous form would be expected to exhibit a faster initial reaction rate.
Hygroscopicity
A significant practical difference in their reactivity lies in their interaction with atmospheric moisture. Anhydrous potassium ferrocyanide is highly hygroscopic, readily absorbing water from the air to convert to the trihydrate form. The trihydrate, being already hydrated, is stable under normal atmospheric conditions. This difference is critical for storage and handling, as the anhydrous form requires a dry environment to maintain its integrity.
Experimental Protocols
Determination of Heat of Solution
The heat of solution can be determined using a solution calorimeter.
-
Apparatus: An isoperibol solution calorimeter with a thermistor for temperature measurement.
-
Procedure: a. A known mass of the potassium ferrocyanide salt (anhydrous or trihydrate) is sealed in a thin-walled glass ampoule. b. The ampoule is placed in a calorimeter vessel containing a known volume of deionized water, maintained at a constant temperature (e.g., 25°C). c. After thermal equilibrium is reached, the ampoule is broken, and the salt dissolves. d. The change in temperature of the solution is monitored until a stable reading is obtained. e. The heat of solution is calculated from the temperature change, the heat capacity of the calorimeter and its contents, and the amount of salt dissolved.[1]
Thermal Gravimetric Analysis (TGA) for Dehydration
TGA is used to determine the temperature at which the trihydrate loses its water of crystallization.
-
Apparatus: A thermogravimetric analyzer.
-
Procedure: a. A small, accurately weighed sample of potassium ferrocyanide trihydrate is placed in the TGA sample pan. b. The sample is heated at a controlled rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen). c. The mass of the sample is continuously monitored as a function of temperature. d. The temperature range over which a mass loss corresponding to the loss of three water molecules occurs is recorded as the dehydration temperature.[2]
Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS)
DVS is a standard method to quantify the hygroscopicity of a solid.
-
Apparatus: A dynamic vapor sorption instrument.
-
Procedure: a. A sample of anhydrous potassium ferrocyanide is placed in the DVS instrument. b. The sample is subjected to a programmed series of changes in relative humidity (RH) at a constant temperature. c. The instrument continuously measures the change in mass of the sample as it absorbs or desorbs water. d. A moisture sorption isotherm is generated by plotting the change in mass versus the RH, which provides a quantitative measure of the material's hygroscopicity.[5][]
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for comparing the reactivity of the two forms of potassium ferrocyanide.
Caption: Workflow for comparing the reactivity of anhydrous and trihydrate potassium ferrocyanide.
Signaling Pathway of Dehydration and Dissolution
The following diagram illustrates the distinct pathways for the dehydration of the trihydrate form and the dissolution of both forms.
Caption: Dehydration and dissolution pathways of potassium ferrocyanide forms.
Conclusion
The primary differences in reactivity between anhydrous and trihydrate potassium ferrocyanide stem from the presence of water of crystallization in the latter. The anhydrous form is characterized by its hygroscopicity and exothermic heat of solution, suggesting a faster dissolution rate. The trihydrate is more stable under ambient conditions but requires energy to overcome its lattice energy for dissolution. Once in solution, the chemical reactivity of the ferrocyanide ion is identical regardless of the starting solid form. The choice between the two forms will depend on the specific application, with considerations for storage conditions, desired dissolution rate, and thermal management of the dissolution process. For applications requiring rapid dissolution and where moisture can be excluded, the anhydrous form may be preferable. For ease of handling and storage under normal laboratory conditions, the trihydrate is the more practical choice.
References
- 1. Thermodynamics of anhydrous potassium ferrocyanide and of potassium ferrocyanide trihydrate. Ferroelectric transition in the trihydrate - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. quora.com [quora.com]
Evaluating the Efficiency of Different Grades of Tetrapotassium Hexacyanoferrate in Synthesis: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different grades of Tetrapotassium hexacyanoferrate (K₄[Fe(CN)₆]), a versatile and less toxic cyanating agent in organic synthesis. Understanding the impact of reagent purity on reaction efficiency is paramount for reproducible and high-yielding synthetic protocols. This document outlines the expected performance of various grades of K₄[Fe(CN)₆] in a common palladium-catalyzed cyanation reaction, supported by experimental data from peer-reviewed literature.
The Impact of Reagent Grade on Synthesis Outcomes
The purity of a reagent can significantly influence the outcome of a chemical reaction, particularly in sensitive processes like transition metal-catalyzed cross-coupling reactions. Different grades of chemicals are distinguished by their purity levels and the presence of specific impurities. For this compound, the most common grades encountered are ACS (American Chemical Society) Reagent Grade, and Technical Grade.
-
ACS Reagent Grade: This is the highest purity grade, meeting the stringent standards set by the American Chemical Society. It is characterized by a high assay and very low levels of impurities.[1][2]
-
Reagent Grade: This grade is also of high purity and is suitable for most laboratory and analytical applications. Its purity is generally comparable to ACS grade.
-
Technical Grade: This grade is of lower purity and is intended for industrial or commercial applications where high purity is not a critical requirement. It may contain a higher level of various impurities.
The primary concern with lower-grade reagents in catalysis is the presence of impurities that can act as catalyst poisons, reducing the efficiency and lifetime of the catalyst, leading to lower yields and potentially impacting the purity of the final product.
Comparative Performance in a Palladium-Catalyzed Cyanation Reaction
To illustrate the potential impact of using different grades of this compound, we will consider a well-established and high-yielding synthesis: the palladium-catalyzed cyanation of an aryl bromide. This reaction is widely used for the synthesis of aryl nitriles, which are important intermediates in the pharmaceutical and agrochemical industries.
Experimental Protocol: Palladium-Catalyzed Cyanation of 4-Bromotoluene
The following protocol is a representative example adapted from established literature procedures for the palladium-catalyzed cyanation of aryl halides using K₄[Fe(CN)₆].
Materials:
-
4-Bromotoluene
-
This compound trihydrate (K₄[Fe(CN)₆]·3H₂O) of the desired grade
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Palladium(II) acetate (0.02 mmol, 1 mol%), 1,1'-bis(diphenylphosphino)ferrocene (0.024 mmol, 1.2 mol%), and Sodium carbonate (2.2 mmol).
-
Add 4-Bromotoluene (2.0 mmol) and this compound trihydrate (1.0 mmol).
-
Add anhydrous N,N-Dimethylformamide (10 mL).
-
The reaction mixture is heated to 120 °C and stirred for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-methylbenzonitrile.
Data Presentation: Expected Performance of Different K₄[Fe(CN)₆] Grades
The following table summarizes the typical specifications of different grades of this compound and their expected performance in the palladium-catalyzed cyanation of 4-bromotoluene based on the protocol described above. The performance of the Technical Grade is a projection based on the potential impact of impurities on the catalyst.
| Grade | Typical Assay | Key Specifications | Expected Performance in Synthesis (Yield of 4-methylbenzonitrile) | Rationale for Performance |
| ACS Reagent Grade | 98.5-102.0% | Insoluble Matter: ≤0.005%[1][3], Chloride (Cl): ≤0.01%, Sulfate (SO₄): ≤0.01% | >95% | High purity and low levels of specified impurities ensure minimal interference with the palladium catalyst, leading to high catalytic activity and excellent, reproducible yields. |
| Reagent Grade | ≥98% | Similar to ACS grade, with slightly less stringent impurity limits. | >90% | High purity generally leads to efficient catalysis and high yields, comparable to ACS grade for most synthetic applications. |
| Technical Grade | Variable, typically lower than reagent grades | Impurity levels are not strictly defined and can be significantly higher. May contain various metal salts, sulfates, and other contaminants from the manufacturing process. | 60-80% (Projected) | Impurities such as other metal ions or sulfur compounds can act as poisons to the palladium catalyst, reducing its activity and leading to lower reaction yields and potentially incomplete conversion. The variability in purity can also lead to poor reproducibility. |
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for the palladium-catalyzed cyanation and the logical relationship between the choice of reagent grade and the expected synthetic outcome.
References
A Comparative Guide to the Electrochemical Behavior of Hexacyanoferrate-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrochemical properties of various transition metal hexacyanoferrate (MHCF) compounds. These materials, renowned for their unique open-framework structure and rich redox chemistry, have garnered significant interest for a wide range of applications, including electrochemical sensing, energy storage, and electrocatalysis. This document summarizes key performance data, details experimental methodologies, and visualizes fundamental processes to aid in the selection and application of these versatile compounds.
Data Presentation: A Comparative Overview of Electrochemical Parameters
The electrochemical behavior of hexacyanoferrates is critically dependent on the nature of the transition metal integrated into the crystal lattice. The following table summarizes key electrochemical parameters for several common MHCFs, with a focus on their application in hydrogen peroxide (H₂O₂) sensing, a benchmark reaction for evaluating their catalytic activity.
| Compound | Common Name | Redox Potential (V vs. Ag/AgCl) | Application | Key Performance Metrics |
| Iron(III) Hexacyanoferrate(II) | Prussian Blue (PB) | ~0.2 V and ~0.9 V | H₂O₂ Sensing | High sensitivity (ca. 1 A M⁻¹ cm⁻²), low detection limit (as low as 0.16 µM), and high selectivity against oxygen reduction.[1][2] |
| Nickel(II) Hexacyanoferrate(II) | NiHCF | ~0.5 V | H₂O₂ Sensing | Detection limits of 0.49 µM (reduction) and 3.22 µM (oxidation) have been reported.[3] Exhibits some electrocatalytic activity for H₂O₂ oxidation.[4] |
| Copper(II) Hexacyanoferrate(II) | CuHCF | ~0.64 V (in NaCl), ~0.80 V (in KCl) | H₂O₂ Sensing, Batteries | Demonstrates electrocatalytic properties for H₂O₂ detection.[5] As a battery electrode, it shows long cycle life. |
| Cobalt(II) Hexacyanoferrate(II) | CoHCF | Not consistently reported in comparative studies | H₂O₂ Sensing | Exhibits some electrocatalytic activity, but generally lower than Prussian Blue.[4] |
Note: The redox potentials and performance metrics can vary significantly depending on the experimental conditions, including the composition of the supporting electrolyte, pH, and the morphology of the hexacyanoferrate film. The data presented here are compiled from various sources for comparative purposes.
Key Applications and Comparative Performance
Hexacyanoferrate-based compounds have shown exceptional promise in several electrochemical applications.
Electrochemical Sensing of Hydrogen Peroxide:
The detection of hydrogen peroxide is a critical analytical target in various fields, from clinical diagnostics to food quality control. Prussian Blue stands out as the most effective electrocatalyst for H₂O₂ reduction among the common MHCFs.[4] Its high sensitivity and selectivity are attributed to its unique crystal structure, which facilitates the electron transfer to H₂O₂ molecules that can permeate its channels. While other MHCFs like NiHCF and CuHCF also exhibit catalytic activity, it is generally reported to be significantly lower than that of Prussian Blue.[4] The electrocatalytic activity of non-iron hexacyanoferrates towards H₂O₂ reduction is sometimes attributed to the presence of Prussian Blue as defects within their structure.[4]
Energy Storage:
The open-framework structure of hexacyanoferrates allows for the reversible intercalation and deintercalation of alkali metal ions, making them promising candidates for battery electrodes. Copper hexacyanoferrate, in particular, has been noted for its long cycle life in aqueous electrolytes. The electrochemical properties, including the operating voltage and capacity, are highly dependent on the specific transition metal and the electrolyte used.
Experimental Protocols
Reproducible and reliable electrochemical measurements are paramount for the accurate comparison of materials. This section outlines detailed methodologies for the key experiments cited in this guide.
Electrochemical Deposition of Hexacyanoferrate Films
A common method for modifying an electrode surface with a hexacyanoferrate film is through electrochemical deposition. This process allows for precise control over the film thickness and morphology.
Materials:
-
Working Electrode (e.g., Glassy Carbon Electrode, Screen-Printed Carbon Electrode)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Potentiostat/Galvanostat
-
Electrochemical Cell
-
Deposition Solution: Containing the transition metal salt (e.g., FeCl₃, NiCl₂, CuCl₂) and potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]) in a suitable supporting electrolyte (e.g., 0.1 M KCl + 0.1 M HCl).[4]
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry, followed by sonication in deionized water and ethanol to ensure a clean and smooth surface.
-
Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing the deposition solution.
-
Cyclic Voltammetry: Cycle the potential of the working electrode within a specific range (e.g., from +0.4 V to +1.0 V vs. Ag/AgCl) at a set scan rate (e.g., 50 mV/s) for a defined number of cycles. The continuous cycling leads to the gradual deposition of the hexacyanoferrate film on the electrode surface.
-
Activation: After deposition, the film is often "activated" by cycling the potential in a solution containing an alkali metal salt (e.g., 0.5 M K₂SO₄) to ensure stable and reversible electrochemical behavior.
Cyclic Voltammetry (CV) for Characterization
Cyclic voltammetry is a fundamental technique used to characterize the redox properties of the deposited hexacyanoferrate films.
Materials:
-
MHCF-modified Working Electrode
-
Reference Electrode (Ag/AgCl)
-
Counter Electrode (Platinum wire)
-
Potentiostat/Galvanostat
-
Electrochemical Cell
-
Supporting Electrolyte (e.g., 0.1 M KCl)
Procedure:
-
Cell Setup: Place the MHCF-modified working electrode, reference electrode, and counter electrode in the electrochemical cell with the supporting electrolyte.
-
Potential Sweep: Apply a potential waveform that sweeps linearly from a starting potential to a vertex potential and then back to the start. The range should encompass the redox potentials of the hexacyanoferrate film.
-
Data Acquisition: Record the resulting current as a function of the applied potential. The resulting plot is a cyclic voltammogram.
-
Analysis: The positions of the anodic and cathodic peaks provide information about the redox potentials of the compound. The peak currents and their dependence on the scan rate can be used to study the electron transfer kinetics.
Chronoamperometry for Sensor Calibration
Chronoamperometry is a technique where a constant potential is applied to the working electrode, and the resulting current is measured as a function of time. It is commonly used to determine the sensitivity and detection limit of an electrochemical sensor.
Materials:
-
MHCF-modified Working Electrode
-
Reference Electrode (Ag/AgCl)
-
Counter Electrode (Platinum wire)
-
Potentiostat/Galvanostat
-
Electrochemical Cell with a stirrer
-
Buffer Solution (e.g., Phosphate Buffer Saline, pH 7.0)
-
Analyte Stock Solution (e.g., H₂O₂)
Procedure:
-
Establish Baseline: In a stirred buffer solution, apply a constant potential at which the analyte undergoes an electrochemical reaction (e.g., -0.05 V vs. Ag/AgCl for H₂O₂ reduction on a Prussian Blue modified electrode). Record the current until a stable baseline is achieved.
-
Analyte Addition: Add a known concentration of the analyte to the cell and record the change in current until a new steady-state is reached.
-
Successive Additions: Repeat the previous step with successive additions of the analyte to generate a calibration curve.
-
Calibration Curve: Plot the steady-state current response against the analyte concentration. The slope of the linear portion of this curve represents the sensitivity of the sensor. The limit of detection can be calculated based on the signal-to-noise ratio.[3]
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for probing the interfacial properties of the modified electrode, including charge transfer resistance and double-layer capacitance.
Materials:
-
MHCF-modified Working Electrode
-
Reference Electrode (Ag/AgCl)
-
Counter Electrode (Platinum wire)
-
Potentiostat/Galvanostat with an EIS module
-
Electrochemical Cell
-
Supporting Electrolyte containing a redox probe (e.g., a mixture of K₃[Fe(CN)₆] and K₄[Fe(CN)₆])
Procedure:
-
Set DC Potential: Apply a DC potential corresponding to the formal potential of the redox probe.
-
Apply AC Perturbation: Superimpose a small amplitude AC voltage (e.g., 5-10 mV) over a wide range of frequencies (e.g., 100 kHz to 0.1 Hz).
-
Measure Impedance: The instrument measures the resulting AC current and calculates the impedance at each frequency.
-
Data Analysis: The impedance data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance). This plot can be fitted to an equivalent circuit model to extract quantitative information about the electrochemical processes occurring at the electrode-electrolyte interface.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Electron transfer pathway for the catalytic reduction of hydrogen peroxide at a Prussian Blue modified electrode.
Caption: A generalized workflow for the preparation and electrochemical analysis of hexacyanoferrate-modified electrodes.
References
A Comparative Guide to the Applications of Tetrapotassium Hexacyanoferrate in Analytical Chemistry
Tetrapotassium hexacyanoferrate, commonly known as potassium ferrocyanide (K₄[Fe(CN)₆]), is a versatile coordination compound with significant applications across various domains of analytical chemistry.[1][2] Its utility stems from the reactivity of the hexacyanoferrate(II) anion, particularly its ability to form intensely colored complexes and its well-defined electrochemical behavior.[1] This guide provides a comparative overview of its primary applications in spectrophotometry, electrochemistry, and titrimetry, offering detailed experimental protocols and performance data to aid researchers, scientists, and drug development professionals.
Spectrophotometric Applications
Potassium ferrocyanide is widely used as a chromogenic reagent for the spectrophotometric determination of various metal ions and pharmaceutical compounds. The underlying principle often involves the formation of stable, colored complexes, most notably Prussian blue, or the measurement of a product formed from a redox reaction.[3][4]
Performance Comparison:
The table below summarizes the quantitative performance of spectrophotometric methods using potassium ferrocyanide for the determination of different analytes.
| Analyte | Analytical Wavelength (λmax) | Linear Range | Molar Absorptivity / Sensitivity | Key Interferences Noted | Reference |
| Rhenium (Re) | Not specified | 0-20 µg/mL | Sandell's sensitivity: 0.022 µg/cm² | Method is tolerant to many common ions like U(VI), V(V), Fe(III), Cu(II). | [5] |
| Uranium (U(VI)) | 390-397 nm | - | 4.65 x 10³ L·mol⁻¹·cm⁻¹ | Cations can be removed by prior solvent extraction. | [4] |
| Captopril | 735 nm | 0.05–20 µg/mL | Apparent molar absorptivity: 1.2 x 10⁵ L·mol⁻¹·cm⁻¹ | - | [6] |
| Fe(II)/Fe(III) Mixtures | 260 nm & 420 nm | 0.01 - 0.1 mM | - | Absorbance of the two species can interfere with each other. | [7][8] |
Alternative Methods: For metal ion determination, alternative methods include Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma (ICP) techniques, and spectrophotometry using other chromogenic reagents like thiocyanate or α-furildioxime for rhenium.[5] While AAS and ICP offer lower detection limits, spectrophotometry with potassium ferrocyanide provides a cost-effective, simpler, and often more robust alternative, especially when dealing with samples where trace interferences have not been completely removed.[5]
Experimental Protocol: Spectrophotometric Determination of Rhenium [5]
This protocol describes the determination of rhenium by forming a violet-colored complex with potassium ferrocyanide after reduction with stannous chloride.
Reagents:
-
Potassium Ferrocyanide Solution (2% w/v): Dissolve 2 g of K₄[Fe(CN)₆] in 100 mL of distilled water. Prepare fresh daily.
-
Stannous Chloride Solution (20% w/v): Dissolve 20 g of SnCl₂·2H₂O in 20 mL of 1:1 HCl with heating. Cool and dilute to 100 mL with distilled water.
-
Hydrochloric Acid (10 M).
-
Isoamyl Alcohol.
-
Standard Rhenium Solution (1 mg/mL).
Procedure:
-
To a sample solution containing up to 500 µg of rhenium, add 6 mL of 10 M HCl.
-
Add 4.5 mL of the 2% potassium ferrocyanide solution.
-
Add 1 mL of the 20% stannous chloride solution to reduce the rhenium.
-
Gently mix and heat the solution for 1-1.5 minutes at 90-95°C. A stable violet-colored complex will form.
-
Cool the solution and readjust the volume to 20 mL with distilled water in a separatory funnel.
-
Extract the complex into an equal volume (20 mL) of isoamyl alcohol by shaking for 2 minutes.
-
Allow the layers to separate and measure the absorbance of the organic layer using a spectrophotometer against a reagent blank.
Workflow for Spectrophotometric Analysis of Rhenium
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Potassium Ferrocyanide | C6FeK4N6 | CID 9605257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Potassium ferricyanide - Wikipedia [en.wikipedia.org]
- 4. akjournals.com [akjournals.com]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Tetrapotassium Hexacyanoferrate: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of tetrapotassium hexacyanoferrate (also known as potassium ferrocyanide). Adherence to these procedures is critical to ensure the safety of laboratory personnel and compliance with environmental regulations. All waste containing this compound must be managed as hazardous waste.
Immediate Safety Precautions
Before handling this compound for disposal, ensure the following safety measures are in place:
-
Work Area: Conduct all handling and preparation for disposal, including weighing and transferring, within a certified laboratory chemical fume hood.[1][2][3][4]
-
Personal Protective Equipment (PPE): At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile, neoprene, or PVC are recommended).[3][4] For tasks with a risk of splashing, a face shield should also be worn.[4]
-
Avoid Incompatibles: Keep all acids and acid-containing waste streams strictly separate from cyanide compounds and waste.[3][4][5] The reaction between cyanides and acids generates highly toxic and flammable hydrogen cyanide (HCN) gas.[2][5]
-
Emergency Preparedness: Ensure an emergency safety shower and eyewash station are accessible and have been recently tested.[1] Do not work alone when handling cyanide waste.[4]
Step-by-Step Disposal Procedure
Follow this procedural guidance for the safe collection and disposal of this compound waste.
Step 1: Waste Segregation and Collection
-
Use Dedicated Containers: Collect all cyanide-containing waste in dedicated, clearly labeled hazardous waste containers.[1][2][5] Never mix cyanide waste with other chemical waste streams.[3]
-
Separate Solids and Liquids: Use separate containers for solid and liquid cyanide waste.[1][5]
-
Solid Waste: This includes contaminated personal protective equipment (gloves, wipes), absorbent pads, and residual chemical powder.[1][2] Place these items into a durable plastic bag (double bagging is recommended), seal the bag inside the fume hood, and then place it into the designated solid hazardous waste container.[2]
-
Liquid Waste: Collect all aqueous solutions containing this compound in a dedicated, leak-proof liquid waste container.
-
-
Container Labeling: All waste containers must be clearly labeled as "HAZARDOUS WASTE – Cyanide" and include the warning "No Acids."[5] The date of waste generation should also be clearly marked.[5]
Step 2: Waste Storage
-
Secure Storage Location: Store sealed cyanide waste containers in a designated and secure satellite accumulation area within the laboratory.[2][3]
-
Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container to prevent spills and leaks.[2]
-
Isolate from Incompatibles: Ensure the storage area is physically separate from acids, acid salts, and other incompatible materials.[3] The storage area should also be shielded from water sources like overhead sprinklers where possible.[2]
Step 3: Arranging for Disposal
-
Contact Environmental Health & Safety (EH&S): this compound waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[1][2][3] Do not attempt to dispose of this chemical down the drain or in regular trash.[6][7]
-
Request Pickup: Follow your institution's specific procedures to request a hazardous waste pickup. This typically involves submitting an online form or attaching a completed hazardous waste tag to the container.[1][5]
-
Empty Original Containers: The original container that held the this compound must also be disposed of as hazardous waste, even if it appears empty, as it may be considered a P-Listed (acutely toxic) waste container.[3]
Decontamination and Spill Management
Equipment and Glassware Decontamination
All non-disposable items contaminated with this compound must be decontaminated before reuse.
-
Perform in Fume Hood: All decontamination activities must be conducted inside a certified chemical fume hood.[1][5]
-
Initial Rinse: First, rinse the contaminated surfaces with a pH 10 buffer solution.[1][5]
-
Bleach Treatment: Follow the buffer rinse by cleaning with a freshly prepared 10% bleach solution.[1][5]
-
Waste Collection: All rinsates, wipes, and gloves used during decontamination must be collected and disposed of as hazardous cyanide waste.[5]
Spill Cleanup Protocol
-
Minor Spills (Solid or Liquid) Inside a Fume Hood:
-
Major Spills or Spills Outside a Fume Hood:
Data Presentation: Summary of Waste Management Requirements
| Requirement | Solid Waste | Liquid Waste | Decontamination Waste | Empty Containers |
| Container Type | Dedicated, labeled solid waste pail | Dedicated, labeled liquid waste bottle | Collect in appropriate liquid/solid waste container | Treat as solid hazardous waste |
| Segregation | Separate from liquids; No acids | Separate from solids; No acids | Separate from other waste streams | Store with solid cyanide waste |
| Labeling | "HAZARDOUS WASTE – Cyanide", "No Acids" | "HAZARDOUS WASTE – Cyanide", "No Acids" | "HAZARDOUS WASTE – Cyanide", "No Acids" | "HAZARDOUS WASTE – Cyanide" |
| Disposal Path | EH&S Pickup | EH&S Pickup | EH&S Pickup | EH&S Pickup |
Mandatory Visualization: Disposal Workflow
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. research.wayne.edu [research.wayne.edu]
- 3. research.columbia.edu [research.columbia.edu]
- 4. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 5. lsuhsc.edu [lsuhsc.edu]
- 6. uprm.edu [uprm.edu]
- 7. carlroth.com [carlroth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Tetrapotassium Hexacyanoferrate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Tetrapotassium hexacyanoferrate, offering procedural, step-by-step guidance to foster a secure research environment. By adhering to these protocols, you can minimize risks and ensure the safe and effective use of this compound in your critical work.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1][2][3] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile rubber gloves with a minimum thickness of >0.11 mm.[2] A breakthrough time of >480 minutes (permeation: level 6) is recommended.[2] | Provides a suitable barrier against skin contact.[1][2] Other suitable materials include polychloroprene, butyl rubber, fluorocaoutchouc, and polyvinyl chloride.[1] |
| Respiratory Protection | A particulate filter device (EN 143) or a dust respirator is recommended, especially during major spills or when dust generation is unavoidable.[1][4] | Prevents inhalation of airborne particles.[5] For large-scale operations or emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[6] |
| Protective Clothing | Laboratory coat, overalls, or other suitable protective clothing.[1][5] | Minimizes the risk of skin contact with the chemical. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow provides a step-by-step guide for its management.
Step-by-Step Handling and Disposal Protocol:
1. Preparation and Precautionary Measures:
-
Review Documentation: Before handling, thoroughly review the Safety Data Sheet (SDS).[4]
-
Ventilation: Ensure work is conducted in a well-ventilated area, utilizing local exhaust ventilation if necessary to control dust.[1][4]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above.[1][5]
2. Safe Handling Procedures:
-
Designated Area: All handling of this compound should occur in a designated area to prevent cross-contamination.
-
Minimize Dust: Handle the substance carefully to avoid the formation of dust.[1][7][8] Use dry clean-up procedures for any minor spills.[1]
-
Container Management: Keep the container tightly closed when not in use to prevent contamination and exposure.[1][8]
-
Hygiene Practices: After handling, wash hands and other exposed areas thoroughly with mild soap and water.[1][3][4] Do not eat, drink, or smoke in work areas.[4]
3. Spill and Emergency Procedures:
-
Minor Spills: For minor spills, immediately clean up the material using dry methods such as sweeping or vacuuming, and place it in a suitable, labeled container for disposal.[1] Avoid generating dust during this process.[1]
-
Major Spills: In the event of a major spill, clear the area of all personnel and move upwind.[1] Alert emergency responders and indicate the location and nature of the hazard.[1] Control personal contact by using the appropriate protective equipment, including a dust respirator.[1]
-
Fire: this compound is non-combustible.[8] In case of a fire in the surrounding area, use an appropriate extinguishing medium such as water spray, foam, dry chemical powder, or carbon dioxide.[3]
4. Waste Disposal:
-
Regulatory Compliance: Dispose of this compound and any contaminated materials in accordance with all applicable local, regional, and national regulations.[9][10]
-
Environmental Protection: Avoid release to the environment.[4][8][9] This substance is harmful to aquatic life with long-lasting effects.[6][9] Do not empty into drains or watercourses.[4][7][8]
-
Container Disposal: Completely emptied containers can be recycled.[4] Contaminated packaging should be handled in the same way as the substance itself.[4] Alternatively, decontaminate empty containers before disposal.[5]
By implementing these safety and handling protocols, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring that your valuable research can proceed without compromising on safety.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. technopharmchem.com [technopharmchem.com]
- 4. chemos.de [chemos.de]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. carlroth.com [carlroth.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. This compound trihydrate - Safety Data Sheet [chemicalbook.com]
- 10. pentachemicals.eu [pentachemicals.eu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
